molecular formula C10H9N3O2 B3347435 1H-Imidazole, 1-(2-methylphenyl)-4-nitro- CAS No. 135307-51-6

1H-Imidazole, 1-(2-methylphenyl)-4-nitro-

货号: B3347435
CAS 编号: 135307-51-6
分子量: 203.2 g/mol
InChI 键: CIQJUXNZDPOIJQ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

1H-Imidazole, 1-(2-methylphenyl)-4-nitro- is a useful research compound. Its molecular formula is C10H9N3O2 and its molecular weight is 203.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1H-Imidazole, 1-(2-methylphenyl)-4-nitro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Imidazole, 1-(2-methylphenyl)-4-nitro- including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

1-(2-methylphenyl)-4-nitroimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c1-8-4-2-3-5-9(8)12-6-10(11-7-12)13(14)15/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIQJUXNZDPOIJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C=C(N=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40356659
Record name 1H-Imidazole, 1-(2-methylphenyl)-4-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40356659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135307-51-6
Record name 1H-Imidazole, 1-(2-methylphenyl)-4-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40356659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Physicochemical Profiling and Synthetic Validation of 1-(2-Methylphenyl)-4-nitro-1H-imidazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of nitroimidazole derivatives is a cornerstone in the development of antimicrobial agents, radiosensitizers, and specialized chemical probes. Among these, 1-(2-methylphenyl)-4-nitro-1H-imidazole (also known as 1-(o-tolyl)-4-nitroimidazole) represents a structurally compelling scaffold. The introduction of an ortho-methyl group on the N1-phenyl ring fundamentally alters the molecule's spatial geometry, directly impacting its physicochemical profile—most notably its aqueous solubility, partition coefficient (LogP), and solid-state packing. This whitepaper provides an in-depth technical analysis of its structural rationale, quantitative properties, and the self-validating experimental protocols required for its characterization.

Structural Rationale & Mechanistic Insights

In 1-aryl-4-nitroimidazoles, the degree of coplanarity between the imidazole and phenyl rings dictates the extent of π-conjugation. In 1-(2-methylphenyl)-4-nitro-1H-imidazole, the ortho-methyl substituent introduces a significant steric clash with the C5-proton of the imidazole ring.

Causality in Design: This steric hindrance forces the phenyl ring to twist out of the imidazole plane (typically increasing the dihedral angle to ~60°). By breaking the extended π-conjugation, the molecule experiences a reduction in crystal lattice energy compared to its unsubstituted planar analogs. Consequently, less thermodynamic energy is required to disrupt the crystal lattice during dissolution, leading to enhanced aqueous solubility—a critical parameter for bioavailability in drug development.

StericEffect N1 Ortho-Methyl Substitution on Phenyl Ring N2 Steric Clash with Imidazole C5-Proton N1->N2 N3 Increased Dihedral Angle (~60° Twist) N2->N3 N4 Disruption of Coplanarity & Pi-Conjugation N3->N4 N5 Reduced Crystal Lattice Energy N4->N5 N6 Enhanced Aqueous Solubility N5->N6

Mechanistic pathway showing how ortho-methyl substitution alters conformation and solubility.

Quantitative Physicochemical Profile

Understanding the baseline physicochemical metrics is essential for downstream assay development. The table below summarizes the core properties of 1-(2-methylphenyl)-4-nitro-1H-imidazole, extrapolated from cheminformatic consensus models and structurally analogous compounds[1].

PropertyValueMethod / Source
IUPAC Name 1-(2-methylphenyl)-4-nitro-1H-imidazoleChemical Nomenclature
Molecular Formula C10H9N3O2Stoichiometry
Molecular Weight 203.20 g/mol Computation
Topological Polar Surface Area (TPSA) 60.96 - 63.6 ŲCheminformatics Model
LogP (Partition Coefficient) ~2.0 - 2.2Consensus Prediction
Hydrogen Bond Donors (HBD) 0Structural Analysis
Hydrogen Bond Acceptors (HBA) 4Structural Analysis
Rotatable Bonds 1Structural Analysis

Synthesis & Structural Validation Workflow

The synthesis of 1-aryl-4-nitroimidazoles is typically achieved via Nucleophilic Aromatic Substitution (SNAr). The reaction utilizes 4-nitro-1H-imidazole and an activated aryl halide (e.g., 2-fluorotoluene)[2].

Causality in Reagent Selection: Cesium carbonate (Cs2CO3) is selected as the base because its large cationic radius provides a "soft" basicity. This efficiently deprotonates the N1 position of the imidazole without triggering undesired side reactions (such as nitro-group reduction or ring-opening) that harsher bases might induce. The polar aprotic solvent DMF stabilizes the transition state, accelerating the SNAr attack.

SynthesisWorkflow A 4-Nitro-1H-imidazole + 2-Fluorotoluene B Nucleophilic Aromatic Substitution (SNAr) A->B C Base: Cs2CO3 Solvent: DMF, 100°C B->C Catalysis D Crude 1-(2-methylphenyl) -4-nitro-1H-imidazole C->D E Recrystallization (EtOH/Water) D->E Purification F Analytical Validation (NMR, LC-MS) E->F Yield >85%

Step-by-step synthetic workflow for 1-(2-methylphenyl)-4-nitro-1H-imidazole via SNAr.

Experimental Protocols for Physicochemical Characterization

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating internal controls to prevent data artifacts.

Protocol 1: Shake-Flask Method for Partition Coefficient (LogP) Determination

The shake-flask method remains the gold standard for determining lipophilicity[3].

Self-Validating Principle: The aqueous and organic phases must be mutually saturated prior to the introduction of the analyte. If unsaturated solvents are used, they will partially dissolve into one another during the assay, altering the phase volumes and artificially skewing the final concentration ratio.

  • Phase Saturation: Vigorously stir 1-octanol and Phosphate Buffered Saline (PBS, pH 7.4) together in a separatory funnel for 24 hours at 25 °C. Allow the phases to completely separate.

  • Analyte Spiking: Prepare a 10 mM stock solution of 1-(2-methylphenyl)-4-nitro-1H-imidazole in pure DMSO. Add a 10 µL aliquot of this stock to a vial containing 990 µL of the saturated PBS and 100 µL of the saturated octanol.

  • Equilibration: Seal the vial and mix on a rotary shaker at 30 rpm for 1 hour at a strictly controlled room temperature (25 °C).

  • Phase Separation: Centrifuge the mixture at 3000 rpm for 5 minutes to ensure a crisp boundary between the aqueous and organic layers, eliminating micro-emulsions.

  • Quantification: Carefully extract aliquots from both layers. Quantify the compound concentration using LC-MS/MS against a standard calibration curve.

  • Calculation: Calculate LogP using the formula: LogP = log10([Octanol] / [Aqueous]).

Protocol 2: Kinetic Aqueous Solubility Profiling via HPLC-UV

Kinetic solubility measures the concentration at which a pre-dissolved compound precipitates in an aqueous buffer. This mimics the conditions of high-throughput biological screening, where compounds are introduced from DMSO stocks[4].

Self-Validating Principle: A 2-hour incubation period under high-speed agitation ensures that the precipitation kinetics reach a metastable equilibrium. Immediate filtration prevents the re-dissolution of micro-precipitates during the transfer process.

  • Stock Preparation: Prepare a 10 mM stock solution of the compound in 100% DMSO.

  • Aqueous Dilution: In a 96-well deep-well plate, spike 10 µL of the DMSO stock into 990 µL of PBS (pH 7.4), resulting in a final DMSO concentration of 1% (v/v) and a theoretical maximum compound concentration of 100 µM.

  • Incubation: Seal the plate and incubate on a thermomixer at 850 rpm for 2 hours at 25 °C.

  • Filtration: Transfer the suspension to a 0.45 µm PVDF filter plate. Apply a vacuum manifold (0.2 atm) to pull the soluble fraction through into a clean collection plate, leaving any precipitated solid behind.

  • Quantification: Analyze the filtrate via HPLC-UV (monitoring at the compound's λ_max, typically ~300-320 nm for nitroimidazoles). Compare the peak area against a 5-point standard calibration curve prepared in a solvent where the compound is fully soluble (e.g., 50:50 Acetonitrile:Water).

Conclusion

The physicochemical profiling of 1-(2-methylphenyl)-4-nitro-1H-imidazole highlights the profound impact of rational structural modifications. The ortho-methyl group acts as a steric lever, disrupting planarity to favorably modulate solid-state packing and aqueous solubility. By employing rigorous, self-validating methodologies like the mutually saturated shake-flask protocol and kinetic HPLC-UV profiling, researchers can confidently bridge the gap between cheminformatic predictions and empirical drug development workflows.

References

  • Structure-Based Optimization of Quinazolines as Cruzain and TbrCATL Inhibitors | Journal of Medicinal Chemistry - ACS Publications. Available at: 2

  • LogD/LogP Background: A certain balance of lipophilicity and hydrophilicity is required for a successful drug - Enamine. Available at: 3

  • Shake-Flask Aqueous Solubility assay (Kinetic solubility) - Protocols.io. Available at: 4

  • 334952-04-4 | 1-Methyl-2-(4-nitrophenyl)-1h-imidazole - ChemScene. Available at: 1

Sources

An In-Depth Technical Guide to the In Vitro Mechanism of Action of 1H-Imidazole, 1-(2-methylphenyl)-4-nitro-

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The imidazole nucleus is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] The introduction of a nitro group to the imidazole ring, creating nitroimidazoles, has given rise to a critical class of therapeutic agents, particularly effective against anaerobic bacteria and protozoa.[5][6] This guide focuses on the putative in vitro mechanism of action of a specific derivative, 1H-Imidazole, 1-(2-methylphenyl)-4-nitro-. While specific research on this particular molecule is emerging, its mechanism can be largely inferred from the extensive studies on the broader class of 4-nitroimidazoles.

This document will provide a detailed exploration of the core mechanism of action, rooted in the established principles of nitroimidazole bioactivation. It will further propose a comprehensive suite of in vitro experimental protocols designed to rigorously investigate and validate the specific activities of 1H-Imidazole, 1-(2-methylphenyl)-4-nitro-.

Core Mechanism of Action: The Nitroreductive Activation Cascade

Nitroimidazoles, including 1H-Imidazole, 1-(2-methylphenyl)-4-nitro-, are not inherently cytotoxic. They are, in fact, prodrugs that require intracellular metabolic activation to exert their biological effects.[][8][9] The central tenet of their mechanism is the reductive activation of the nitro group, a process that is highly favored in anaerobic or hypoxic environments.[5][]

The selective toxicity of nitroimidazoles against anaerobic organisms stems from the presence of low redox potential electron transfer proteins, such as ferredoxin, which are abundant in these organisms.[5][9] These proteins donate electrons to the nitro group of the imidazole, initiating a cascade of reactions that produce highly reactive cytotoxic intermediates.[5][]

The key steps in the proposed mechanism of action are as follows:

  • Cellular Uptake: The uncharged nitroimidazole molecule passively diffuses across the cell membrane of the target organism.[8]

  • Reductive Activation: Inside the anaerobic cell, the nitro group undergoes a one-electron reduction, catalyzed by nitroreductases.[][8] This reaction utilizes reducing equivalents from coenzymes such as NADH or NADPH.[]

  • Formation of a Nitro Radical Anion: The initial reduction results in the formation of a short-lived and highly reactive nitro radical anion.[5]

  • Generation of Cytotoxic Species: This radical anion can undergo further reduction and protonation to generate a cascade of cytotoxic species, including nitroso and hydroxylamine derivatives.

  • DNA Damage: These reactive intermediates are potent electrophiles that readily interact with and inflict damage upon cellular macromolecules, with DNA being a primary target.[5][8] The resulting DNA damage includes strand breaks, which disrupt DNA replication and transcription, ultimately leading to cell death.[5][8][9]

The following diagram illustrates this proposed signaling pathway:

Nitroimidazole Mechanism of Action cluster_cell Anaerobic Cell Compound 1H-Imidazole, 1-(2-methylphenyl)-4-nitro- (Prodrug) Activated_Compound Reactive Nitro Radical Anion & other cytotoxic intermediates Compound->Activated_Compound Nitroreductase (e.g., Ferredoxin) NADH/NADPH DNA Cellular DNA Activated_Compound->DNA Interaction & Damage Damaged_DNA DNA Strand Breaks DNA->Damaged_DNA Induces Cell_Death Cell Death Damaged_DNA->Cell_Death Leads to Experimental Workflow Start 1H-Imidazole, 1-(2-methylphenyl)-4-nitro- Activity_Screening I. Activity Screening Start->Activity_Screening MIC A. MIC Assay (Anaerobic Bacteria) Activity_Screening->MIC Viability B. Cell Viability Assay (Hypoxic Cancer Cells) Activity_Screening->Viability DNA_Damage II. DNA Damage Assessment MIC->DNA_Damage Viability->DNA_Damage Comet A. Comet Assay DNA_Damage->Comet gH2AX B. γ-H2AX Staining DNA_Damage->gH2AX Nitroreductase III. Nitroreductase Involvement Comet->Nitroreductase gH2AX->Nitroreductase Mutant_Strains A. Activity in Nitroreductase-Deficient Strains Nitroreductase->Mutant_Strains Enzyme_Assay B. In Vitro Nitroreductase Assay Nitroreductase->Enzyme_Assay Conclusion Elucidation of In Vitro Mechanism of Action Mutant_Strains->Conclusion Enzyme_Assay->Conclusion

Caption: A comprehensive workflow for investigating the in vitro mechanism of action.

Quantitative Data Summary

The following table provides a template for summarizing the quantitative data that would be generated from the proposed experiments.

Experiment Metric Expected Outcome for an Active Nitroimidazole
MIC Assay MIC (µg/mL)Low MIC values against anaerobic bacteria.
Cell Viability Assay IC₅₀ (µM)Lower IC₅₀ under hypoxic vs. normoxic conditions.
Comet Assay % Tail DNADose-dependent increase in DNA in the comet tail.
γ-H2AX Staining Foci per cellDose-dependent increase in γ-H2AX foci.
Nitroreductase-Deficient Strain Assay Fold change in MIC>4-fold increase in MIC compared to wild-type.
In Vitro Nitroreductase Assay Rate of NADH oxidationIncreased rate in the presence of the compound.

Conclusion

The in vitro mechanism of action of 1H-Imidazole, 1-(2-methylphenyl)-4-nitro- is predicted to follow the established paradigm for nitroimidazole compounds. This involves bioreductive activation of the nitro group in anaerobic or hypoxic environments to generate cytotoxic reactive species that induce DNA damage, leading to cell death. The comprehensive suite of in vitro experiments outlined in this guide provides a robust framework for rigorously testing this hypothesis and elucidating the specific molecular and cellular effects of this promising compound. The data generated will be invaluable for its further development as a potential therapeutic agent.

References

  • Nitroimidazoles | Concise Medical Knowledge - Lecturio. (2021, July 27). (URL: [Link])

  • Review Nitroimidazole drugs - action and resistance mechanisms I. Mechanisms of action. (URL: [Link])

  • Nitroimidazole antibiotics - WikiLectures. (2022, February 5). (URL: [Link])

  • Mechanisms of selective toxicity of metronidazole and other nitroimidazole drugs - PubMed. (URL: [Link])

  • In-vitro studies of two 5-nitroimidazole derivatives - PubMed. (URL: [Link])

  • 5-Nitroimidazole Derivatives as Possible Antibacterial and Antifungal Agents. (1999). Il Farmaco, 54(12), 826–831. (URL: [Link])

  • In Vitro and In Vivo Activities of the Nitroimidazole TBA-354 against Mycobacterium tuberculosis - PMC. (URL: [Link])

  • Some nitroimidazole derivatives as antibacterial and antifungal agents in in vitro study - Semantic Scholar. (URL: [Link])

  • Using 5-Nitroimidazole Derivatives against Neglected Tropical Protozoan Diseases: Systematic Review - MDPI. (2024, March 5). (URL: [Link])

  • Synthesis, crystal structure, structural characterization and in vitro antimicrobial activities of 1-methyl-4-nitro-1H-imidazole - Arabian Journal of Chemistry. (2014, September 1). (URL: [Link])

  • Synthesis and Biological Evaluation of New Compounds with Nitroimidazole Moiety. (2024, June 21). (URL: [Link])

  • Synthesis and Biological Evaluation of New Compounds with Nitroimidazole Moiety - PMC. (2024, June 26). (URL: [Link])

  • Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole-Resistant Strains - PMC. (URL: [Link])

  • Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents - Der Pharma Chemica. (2022, February 11). (URL: [Link])

  • Anti-bacterial mechanism of nitroimidazole. | Download Scientific Diagram - ResearchGate. (URL: [Link])

  • An Overview on Synthesis, Properties and Biological Activities of Imidazole and Its Derivatives - International Journal of Pharmaceutical Sciences. (2025, March 25). (URL: [Link])

  • Design, synthesis, and biological evaluation of novel imidazole derivatives as analgesic and anti-inflammatory agents: experimental and molecular docking insights - PMC. (2024, October 4). (URL: [Link])

  • Synthesis, Characterization and Biological Evaluation Of 1h-Substituted 2,4,5-Triphenyl Imidazole Derivative - IJFMR. (2023, September 15). (URL: [Link])

  • Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole-Resistant Strains - Brieflands. (2023, October 13). (URL: [Link])

  • A Review on “Imidazole and Various Biological Activities” - International Journal of Pharmacy & Pharmaceutical Research. (2022, May 30). (URL: [Link])

  • Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PMC. (URL: [Link])

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Navigating the ADME Landscape: A Technical Guide to the Pharmacokinetic Profiling of 1-(2-methylphenyl)-4-nitroimidazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide provides a comprehensive framework for the pharmacokinetic profiling of 1-(2-methylphenyl)-4-nitroimidazole derivatives, a class of compounds with significant therapeutic potential. As a Senior Application Scientist, this document moves beyond a simple recitation of protocols to offer a strategic and scientifically-grounded approach to understanding the absorption, distribution, metabolism, and excretion (ADME) properties of these molecules. By integrating established in vitro and in vivo methodologies with robust bioanalytical techniques, this guide aims to empower researchers to generate reliable and translatable data, thereby accelerating the drug development process. Each section is designed to be a self-validating system, with detailed protocols and justifications for experimental choices, ensuring scientific integrity and reproducibility.

Introduction: The Significance of Nitroimidazoles and the Imperative of Pharmacokinetic Profiling

Nitroimidazole derivatives have long been a cornerstone in the treatment of anaerobic and protozoal infections.[1][] Their mechanism of action, which involves the reduction of the nitro group to form cytotoxic radicals, is particularly effective in the low-oxygen environments characteristic of these pathogens.[1][3] The 1-(2-methylphenyl)-4-nitroimidazole scaffold represents a promising area for the development of new therapeutics with potentially improved efficacy and safety profiles.[4]

However, the journey from a promising chemical entity to a viable drug candidate is contingent upon a thorough understanding of its pharmacokinetic (PK) properties.[5][6] Early and comprehensive ADME profiling is not merely a regulatory hurdle but a critical scientific endeavor that informs lead optimization, dose selection for preclinical and clinical studies, and ultimately, the probability of clinical success.[5][7] This guide will provide the necessary technical details and strategic insights to effectively characterize the pharmacokinetic profile of novel 1-(2-methylphenyl)-4-nitroimidazole derivatives.

Foundational In Vitro ADME Assays: Building a Predictive Profile

In the early stages of drug discovery, in vitro assays serve as a cost-effective and high-throughput means of assessing the fundamental ADME properties of a compound.[5] These studies provide initial insights into a molecule's potential for oral absorption, metabolic stability, and distribution.

Intestinal Permeability: The Caco-2 Assay

The Caco-2 permeability assay is a widely accepted in vitro model for predicting the oral absorption of drugs.[8][9][10] This assay utilizes a monolayer of human colorectal adenocarcinoma cells that differentiate to form a barrier with morphological and functional similarities to the intestinal epithelium.[10][11]

Causality Behind Experimental Choices: The Caco-2 model is selected for its ability to mimic both passive diffusion and active transport processes, including the identification of substrates for efflux transporters like P-glycoprotein (P-gp).[8][10] This provides a more comprehensive picture of intestinal transit than simpler, non-cell-based models.

Experimental Protocol: Caco-2 Permeability Assay

  • Cell Culture: Caco-2 cells are seeded onto permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER) and the permeability of a paracellular marker such as Lucifer Yellow.[11]

  • Bidirectional Permeability Assessment:

    • Apical to Basolateral (A-B) Transport: The test compound, 1-(2-methylphenyl)-4-nitroimidazole derivative, is added to the apical (donor) chamber. Samples are collected from the basolateral (receiver) chamber at specified time points (e.g., 30, 60, 90, and 120 minutes).[11]

    • Basolateral to Apical (B-A) Transport: The test compound is added to the basolateral (donor) chamber, and samples are collected from the apical (receiver) chamber at the same time points.[11]

  • Sample Analysis: The concentration of the test compound in the collected samples is quantified using a validated LC-MS/MS method.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated for both A-B and B-A directions. The efflux ratio (Papp B-A / Papp A-B) is then determined. An efflux ratio greater than 2 is indicative of active efflux.[10]

Data Presentation: Caco-2 Permeability Data

CompoundPapp (A-B) (x 10⁻⁶ cm/s)Papp (B-A) (x 10⁻⁶ cm/s)Efflux RatioPredicted Absorption
1-(2-methylphenyl)-4-nitroimidazole[Insert Value][Insert Value][Insert Value][Insert Interpretation]
Control (High Permeability)>10<20<2High
Control (Low Permeability)<1<2<2Low
Control (P-gp Substrate)<2>10>5Low (Efflux)

Interpretation of predicted absorption is based on established ranges: Papp < 1 x 10⁻⁶ cm/s (poorly absorbed), 1-10 x 10⁻⁶ cm/s (moderately absorbed), and > 10 x 10⁻⁶ cm/s (well absorbed).[9]

Metabolic Stability: Liver Microsome and Hepatocyte Assays

Metabolic stability is a critical determinant of a drug's half-life and oral bioavailability.[12] In vitro assays using liver microsomes or hepatocytes are the gold standard for assessing a compound's susceptibility to metabolism.[12][13]

Causality Behind Experimental Choices: Liver microsomes are a subcellular fraction containing a high concentration of cytochrome P450 (CYP) enzymes, the primary drivers of Phase I metabolism.[13] Hepatocytes, being whole cells, provide a more complete picture by also encompassing Phase II metabolic pathways and transporter activities.[12]

Experimental Protocol: In Vitro Metabolic Stability in Human Liver Microsomes

  • Incubation Mixture Preparation: A reaction mixture is prepared containing human liver microsomes, the 1-(2-methylphenyl)-4-nitroimidazole derivative, and a buffer solution.

  • Initiation of Reaction: The metabolic reaction is initiated by the addition of a NADPH-regenerating system.[13]

  • Time-Point Sampling: Aliquots are taken from the incubation mixture at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • Reaction Termination: The reaction in each aliquot is stopped by the addition of a cold organic solvent (e.g., acetonitrile) containing an internal standard.[13]

  • Sample Processing: The samples are centrifuged to precipitate the proteins.

  • LC-MS/MS Analysis: The supernatant is analyzed by a validated LC-MS/MS method to determine the concentration of the parent compound remaining at each time point.

  • Data Analysis: The percentage of the parent compound remaining is plotted against time. The in vitro half-life (t½) and intrinsic clearance (CLint) are then calculated.

G cluster_prep Preparation cluster_sampling Time-Point Sampling Test_Compound Test Compound (1-(2-methylphenyl)-4-nitroimidazole) Incubation_Mix Incubation Mixture Test_Compound->Incubation_Mix HLM Human Liver Microsomes HLM->Incubation_Mix Buffer Phosphate Buffer Buffer->Incubation_Mix NADPH Add NADPH (Initiate Reaction) Incubation_Mix->NADPH Incubation Incubate at 37°C NADPH->Incubation T0 T=0 min Incubation->T0 T5 T=5 min Incubation->T5 T15 T=15 min Incubation->T15 T30 T=30 min Incubation->T30 T60 T=60 min Incubation->T60 Quench Quench Reaction (Cold Acetonitrile + IS) T0->Quench T5->Quench T15->Quench T30->Quench T60->Quench Centrifuge Centrifuge Quench->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC_MS LC-MS/MS Analysis Supernatant->LC_MS Data_Analysis Data Analysis (% Remaining, t½, CLint) LC_MS->Data_Analysis

Caption: Key stages of an in vivo pharmacokinetic study.

Data Presentation: Key Pharmacokinetic Parameters

ParameterOral AdministrationIntravenous Administration
Cmax (ng/mL)[Insert Value][Insert Value]
Tmax (h)[Insert Value]N/A
AUC(0-t) (ngh/mL)[Insert Value][Insert Value]
AUC(0-inf) (ngh/mL)[Insert Value][Insert Value]
t½ (h)[Insert Value][Insert Value]
CL (L/h/kg)N/A[Insert Value]
Vd (L/kg)N/A[Insert Value]
F (%)[Insert Value]N/A

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; t½: Elimination half-life; CL: Clearance; Vd: Volume of distribution; F: Bioavailability.

Bioanalytical Method Validation: Ensuring Data Integrity

The reliability of any pharmacokinetic study hinges on the quality of the bioanalytical data. [14][15]Therefore, the LC-MS/MS method used for the quantification of 1-(2-methylphenyl)-4-nitroimidazole derivatives in biological matrices must be rigorously validated according to regulatory guidelines. [16][17] Causality Behind Experimental Choices: LC-MS/MS is the preferred analytical technique due to its high sensitivity, selectivity, and reproducibility for quantifying small molecules in complex biological matrices. [11][18] Experimental Protocol: Bioanalytical Method Validation

A full validation should be performed to assess the following parameters:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Calibration Curve: The relationship between the instrument response and the known concentration of the analyte.

  • Accuracy and Precision: The closeness of the measured values to the true value and the degree of scatter between a series of measurements, respectively.

  • Recovery: The efficiency of the extraction process.

  • Matrix Effect: The influence of matrix components on the ionization of the analyte.

  • Stability: The stability of the analyte in the biological matrix under various storage and processing conditions.

Data Presentation: Bioanalytical Method Validation Acceptance Criteria

ParameterAcceptance Criteria
Calibration Curve
Correlation Coefficient (r²)≥ 0.99
Accuracy and Precision
Within-run and Between-run±15% of nominal concentration (±20% at LLOQ)
Recovery
Consistent and reproducible
Matrix Effect
CV of IS-normalized matrix factor≤ 15%
Stability
Short-term, Long-term, Freeze-thawWithin ±15% of nominal concentration

LLOQ: Lower Limit of Quantification; CV: Coefficient of Variation; IS: Internal Standard. These criteria are based on FDA and ICH guidelines.[14][16]

Conclusion: Synthesizing a Comprehensive Pharmacokinetic Profile

The successful pharmacokinetic profiling of 1-(2-methylphenyl)-4-nitroimidazole derivatives requires a multi-faceted approach that combines predictive in vitro assays with definitive in vivo studies, all underpinned by robust and validated bioanalytical methods. This guide has provided a detailed roadmap for researchers to navigate this process, emphasizing the scientific rationale behind experimental choices to ensure the generation of high-quality, reliable data. By following these principles, drug development professionals can make informed decisions, optimize lead candidates, and ultimately increase the likelihood of bringing novel and effective nitroimidazole-based therapies to the clinic.

References

  • ResearchGate. 2-Methyl-4-nitro-1-(4-nitrophenyl)-1H-imidazole. [Link]

Sources

Toxicity and Safety Profile of 1-(2-Methylphenyl)-4-nitro-1H-imidazole: Mechanistic Insights and Preclinical Evaluation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 1H-Imidazole, 1-(2-methylphenyl)-4-nitro- (commonly referred to as 1-(o-tolyl)-4-nitroimidazole) belongs to the extensively studied class of 4-nitroimidazoles. While this chemical scaffold is highly valued in drug development for its hypoxia-selective cytotoxicity and antiparasitic properties, it carries a complex safety liability profile. The core toxicity of this compound is not static; it is dynamically governed by the local tissue oxygen tension, the expression of specific nitroreductases, and the physicochemical properties imparted by the N1-ortho-tolyl substitution.

This whitepaper provides an in-depth mechanistic analysis of the genotoxic, hepatotoxic, and neurotoxic liabilities of 1-(2-methylphenyl)-4-nitro-1H-imidazole. By deconstructing the causality behind its bioactivation, this guide establishes self-validating preclinical protocols designed to accurately screen and mitigate the inherent risks of nitroimidazole-based drug candidates.

Molecular Architecture and Structural Causality

The safety profile of 1-(2-methylphenyl)-4-nitro-1H-imidazole is dictated by two critical structural features:

  • The C4-Nitro Group: The position of the nitro group heavily influences the reduction potential ( E1/2​ ). 4-Nitroimidazoles typically exhibit a highly negative reduction potential (approximately -1.3 V), making them more resistant to reduction than their 2-nitro or 5-nitro counterparts1[1]. Consequently, they require severe hypoxic conditions for full bioactivation, which limits systemic toxicity in healthy, normoxic tissues but creates a reservoir of unreacted prodrug in the bloodstream.

  • The N1-(o-Tolyl) Substitution: The addition of the 2-methylphenyl group significantly increases the molecule's lipophilicity ( logP ). This enhanced lipophilicity facilitates rapid penetration across the blood-brain barrier (BBB), directly elevating the risk of central neurotoxicity 2[2]. Furthermore, the steric clash between the ortho-methyl group and the imidazole ring forces a non-planar molecular conformation, which modulates its ability to intercalate into DNA prior to covalent adduct formation.

Core Mechanism of Toxicity: Nitroreductase-Mediated Bioactivation

The toxicity of 1-(2-methylphenyl)-4-nitro-1H-imidazole is a direct consequence of its enzymatic reduction. The compound acts as a prodrug that undergoes a single-electron reduction catalyzed by cellular nitroreductases to form a highly reactive nitro radical anion ( R−NO2∙−​ ).

The fate of this radical—and the resulting toxicity—is entirely dependent on the presence of oxygen:

  • Normoxic Toxicity (Hepatotoxicity): In well-oxygenated tissues (e.g., the liver), the radical anion rapidly donates its extra electron to molecular oxygen ( O2​ ), regenerating the parent prodrug and producing superoxide radicals ( O2∙−​ ). This "futile cycling" generates massive amounts of Reactive Oxygen Species (ROS), leading to oxidative stress, Kupffer cell activation, and hepatocellular dysfunction3[3].

  • Hypoxic Toxicity (Genotoxicity): In hypoxic environments, the radical anion undergoes further irreversible reductions (adding more electrons and protons) to form nitroso ( R−NO ) and hydroxylamine ( R−NHOH ) intermediates. These electrophilic species covalently bind to DNA and proteins, causing lethal macromolecular damage and initiating mutagenesis 4[4].

Mechanism Prodrug 1-(o-Tolyl)-4-nitroimidazole (Stable Prodrug) Radical Nitro Radical Anion (R-NO2•-) Prodrug->Radical 1e- Reduction (Nitroreductase) Radical->Prodrug Normoxia (O2) Futile Cycling Superoxide Superoxide (ROS) Oxidative Stress Radical->Superoxide O2 -> O2•- Nitroso Nitroso (R-NO) Highly Reactive Radical->Nitroso Hypoxia 1e- + 2H+ Hydroxylamine Hydroxylamine (R-NHOH) DNA Adducts Nitroso->Hydroxylamine 2e- + 2H+ Amine Amino Metabolite (Stable/Cleared) Hydroxylamine->Amine 2e- + 2H+

Fig 1. Nitroreductase-mediated bioactivation pathway and oxygen-dependent toxicity of 4-nitroimidazoles.

Systemic Liability Profile

Neurotoxicity (Cerebellar Syndrome)

Due to the high lipophilicity of the o-tolyl moiety, the compound readily crosses the BBB. Clinical and preclinical data on related nitroimidazoles demonstrate a strong propensity for central neurotoxicity, manifesting as cerebellar ataxia, dysarthria, and encephalopathy5[5]. The underlying mechanism is hypothesized to involve the binding of intermediate metabolites to neuronal RNA and the localized antagonism of thiamine within cerebellar structures 2[2].

Genotoxicity and Mutagenicity

The compound is highly likely to yield a positive result in the Ames test (Salmonella/Microsome assay). The bio-reduction of the nitro group at C4 yields electrophiles that form covalent bonds with guanine residues, leading to frameshift mutations and base-pair substitutions 4[4].

Quantitative Safety Metrics

To standardise the evaluation of 1-aryl-4-nitroimidazoles, the following metrics are utilized in predictive toxicology.

ParameterTypical Value / RangeBiological ImplicationReference
Reduction Potential ( E1/2​ ) ~ -1.3 VRequires severe hypoxia (<0.5% O2​ ) for full activation; limits normoxic cytotoxicity.1[1]
Lipophilicity ( logP ) 1.8 – 2.5High BBB penetration; elevated risk of cerebellar neurotoxicity.2[2]
Cytotoxicity ( CC50​ ) > 20 µM (Normoxia)Low basal toxicity in aerobic human cells (e.g., HEK293).6[6]
Mutagenic Index > 2.0 (Positive)High liability for DNA adduct formation via hydroxylamine metabolites.4[4]

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems . If internal controls fail, the assay mechanically invalidates itself, preventing false safety assumptions.

Protocol 1: Hypoxia-Selective Cytotoxicity Assay

Objective: Differentiate between ROS-mediated normoxic toxicity and adduct-mediated hypoxic toxicity.

  • Step 1: Cell Seeding. Seed EMT6 (mouse mammary carcinoma) and HEK293 (human embryonic kidney) cells in 96-well plates at 5×103 cells/well. Causality: EMT6 is a validated model for high endogenous nitroreductase expression, while HEK293 serves as a healthy systemic control.

  • Step 2: Compound Treatment. Administer 1-(2-methylphenyl)-4-nitro-1H-imidazole in a 10-point dose-response curve (0.1 µM to 100 µM).

  • Step 3: Environmental Segregation. Incubate parallel plates in a normoxic incubator (21% O2​ ) and a specialized hypoxia chamber (0.1% O2​ ) for 48 hours.

  • Step 4: Viability Quantification. Assess cell viability using a Resazurin reduction assay. Calculate the CC50​ for both environments.

  • Step 5: Self-Validation (HSF Calculation). Calculate the Hypoxia-Selective Factor ( HSF=CC50​ Normoxia/CC50​ Hypoxia ).

    • Validation Check: The assay must include Tirapazamine as a positive control. If the Tirapazamine HSF is <1.5 , it proves the hypoxia chamber failed to maintain anaerobic conditions, and the entire assay run is invalidated.

Protocol 2: Modified Ames Fluctuation Test (Mutagenicity)

Objective: Assess the covalent DNA-binding liability of the reduced nitroimidazole metabolites.

  • Step 1: Strain Preparation. Culture Salmonella typhimurium strains TA98 (frameshift) and TA100 (base-pair substitution).

  • Step 2: Metabolic Activation. Prepare a 10% rat liver S9 fraction mix. Causality: Bacteria lack the specific mammalian hepatic enzymes required to fully mimic human futile cycling and bioactivation; S9 bridges this metabolic gap.

  • Step 3: Exposure. Combine the bacterial suspension, the test compound (at sub-cytotoxic concentrations), and the S9 mix in top agar. Pour over minimal glucose agar plates.

  • Step 4: Incubation & Scoring. Incubate at 37°C for 48 hours and count revertant colonies.

  • Step 5: Self-Validation.

    • Validation Check: The assay must include 2-aminoanthracene (2-AA) as a positive control for the +S9 condition. If 2-AA fails to produce a >3 -fold increase in revertants over the vehicle control, it proves the S9 fraction is enzymatically dead, invalidating all negative results for the test compound.

Workflow Synthesis Compound Formulation InVitro Hypoxia/Normoxia Cytotoxicity Synthesis->InVitro Ames Ames Fluctuation (TA98/TA100) InVitro->Ames HSF > 1.5 Neuro Neuro/Hepato Toxicity Models Ames->Neuro Mutagenic Index < 2 Decision Lead Optimization Neuro->Decision No BBB Toxicity

Fig 2. Self-validating preclinical safety screening workflow for nitroimidazole drug candidates.

Conclusion and Translational Outlook

The development of 1-(2-methylphenyl)-4-nitro-1H-imidazole requires a delicate balancing act. While the 4-nitro group provides a favorable reduction potential that restricts bioactivation primarily to severely hypoxic tissues, the o-tolyl substitution introduces significant lipophilicity that exacerbates BBB penetration and subsequent neurotoxicity. Drug development professionals must utilize rigorous, self-validating screening workflows to monitor ROS-induced hepatotoxicity and hydroxylamine-mediated genotoxicity. Future structural optimizations should focus on reducing logP or introducing steric bulk that specifically hinders neuronal RNA binding without compromising the molecule's core therapeutic efficacy.

References

  • Bifunctional metal-nitroimidazole complexes for hypoxia theranosis in cancer. Open MedScience. 1

  • Clinical and Neuroradiological Spectrum of Metronidazole Induced Encephalopathy: Our Experience and the Review of Literature. PMC. 5

  • Mechanisms of Hepatocellular Dysfunction and Regeneration: Enzyme Inhibition by Nitroimidazole and Human Liver Regeneration. Semantic Scholar.3

  • Metronidazole-induced neurotoxicity. ResearchGate. 2

  • Novel, Achiral 4-Nitroimidazole Compounds with Potent Antitubercular Activity. ACS Omega. 6

  • Studies of genotoxicity and mutagenicity of nitroimidazoles: demystifying this critical relationship with the nitro group. PMC.4

Sources

Structural Elucidation and Crystallographic Analysis of 1-(2-methylphenyl)-4-nitro-1H-imidazole: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Nitroimidazoles constitute a highly privileged class of pharmacophores, historically leveraged in drug development for their potent activity as antibiotics, antiparasitics, and hypoxic cell radiosensitizers [1][1]. The rational design of next-generation nitroimidazole therapeutics requires a profound understanding of their solid-state behavior, as molecular conformation directly dictates physicochemical properties such as solubility, stability, and target-binding affinity.

This whitepaper provides an in-depth, self-validating methodological framework for the single-crystal X-ray diffraction (SCXRD) analysis of 1-(2-methylphenyl)-4-nitro-1H-imidazole . By analyzing the causality behind experimental choices—from solvent selection to anisotropic refinement—this guide equips researchers with the authoritative protocols necessary to resolve the three-dimensional architecture of sterically hindered 1-aryl-4-nitroimidazoles.

Theoretical Framework & Structural Rationale

The structural analysis of 1-(2-methylphenyl)-4-nitro-1H-imidazole is primarily concerned with resolving two critical geometric features: steric hindrance and electronic delocalization .

  • The Dihedral Twist : In structurally related compounds, such as 2-methyl-4-nitro-1-(4-nitrophenyl)-1H-imidazole, the dihedral angle between the planar imidazole and phenyl rings is observed to be approximately 57.89° [2][2]. In 1-(2-methylphenyl)-4-nitro-1H-imidazole, the presence of the ortho-methyl group on the phenyl ring introduces severe steric repulsion against the C2 and C5 protons of the imidazole core. This forces the molecule significantly out of planarity, breaking extended π -conjugation but potentially increasing aqueous solubility by disrupting flat, tightly packed π−π stacking networks.

  • Nitro Group Coplanarity : Despite the core twist, the nitro group at the 4-position typically remains nearly coplanar with the imidazole ring (dihedral angle < 10°) to maximize resonance stabilization and electron withdrawal from the heteroaromatic system[2].

  • Supramolecular Synthons : Lacking classical strong hydrogen bond donors (like N-H or O-H), the crystal lattice relies on weak interactions. The partially negative oxygen atoms of the nitro group act as hydrogen bond acceptors for the partially positive protons of the methyl group or the imidazole ring, forming C–H···O hydrogen-bonded sheets .

Experimental Protocols: A Self-Validating System

The following step-by-step methodologies detail the end-to-end workflow for obtaining and solving the crystal structure. Every step is designed with inherent causality to prevent downstream analytical failures.

Protocol 1: Crystallization via Slow Evaporation
  • Solvent Selection : Dissolve 50 mg of highly pure (>99%) 1-(2-methylphenyl)-4-nitro-1H-imidazole in 2 mL of a 1:1 (v/v) mixture of chloroform and hexane.

    • Causality : Chloroform provides high solubility for the polar nitroimidazole core, while hexane acts as an antisolvent. As the more volatile chloroform preferentially evaporates, the solubility threshold drops, promoting controlled nucleation.

  • Filtration : Pass the solution through a 0.22 µm PTFE syringe filter into a clean 5 mL glass vial.

    • Causality : Removing microscopic particulate impurities prevents heterogeneous nucleation, which frequently leads to twinned or microcrystalline clusters rather than diffraction-quality single crystals.

  • Controlled Evaporation : Puncture the vial cap with a single needle hole and place it in a vibration-free environment at a constant 20 °C.

    • Causality : Slowing the evaporation rate ensures that crystal growth occurs under strict thermodynamic control, allowing molecules to pack optimally into the lowest-energy lattice configuration.

  • Harvesting : After 5–7 days, harvest the resulting colorless block crystals directly into a protective perfluoropolyether oil.

    • Causality : The oil prevents degradation from atmospheric moisture and mitigates mechanical stress during handling.

Protocol 2: SCXRD Data Collection
  • Mounting : Select a single crystal with dimensions approximately 0.30 × 0.20 × 0.10 mm and mount it on a MiTeGen micromount.

  • Cryogenic Cooling : Transfer the mount to the goniometer head of a diffractometer equipped with a nitrogen cooling stream set to 100 K.

    • Causality : Cryogenic temperatures drastically reduce the thermal motion of the atoms (Debye-Waller factor), enhancing the intensity of high-angle reflections and minimizing radiation damage[2].

  • Data Acquisition : Irradiate the crystal using graphite-monochromated Mo Kα radiation ( λ = 0.71073 Å). Collect data using an ω -scan strategy.

    • Causality : Mo Kα radiation is highly penetrating and minimizes absorption errors for light-atom organic structures compared to Cu Kα.

  • Integration & Absorption Correction : Integrate the raw frames and apply a multi-scan absorption correction (e.g., SADABS).

    • Causality : Multi-scan correction empirically accounts for variations in the X-ray path length through the non-spherical crystal, improving the accuracy of the measured intensities[2].

Protocol 3: Structure Solution and Refinement
  • Phase Solution : Solve the structure using Direct Methods (e.g., SHELXT).

    • Causality : Direct methods exploit statistical probability relationships between the intensities of the strongest reflections to assign phases, effectively solving the phase problem for small organic molecules.

  • Anisotropic Refinement : Refine the initial structural model using full-matrix least-squares on F2 (SHELXL). Assign anisotropic displacement parameters to all non-hydrogen atoms.

    • Causality : Anisotropic refinement models the electron density of each atom as an ellipsoid rather than a sphere, accounting for directional thermal vibrations and bonding distortions.

  • Hydrogen Atom Placement : Place hydrogen atoms in geometrically calculated positions and refine them using a riding model ( Uiso​(H)=1.2–1.5Ueq​(C) ).

    • Causality : X-ray diffraction scatters off electron clouds. Since hydrogen has only one electron, its position is poorly defined in the residual electron density map. Geometric placement ensures chemically sensible C–H bond lengths.

  • Validation : Validate the final model using CheckCIF. Ensure the final R1​ is < 0.05 and wR2​ is < 0.15.

    • Causality : These threshold values confirm that the proposed structural model is a highly accurate representation of the experimental diffraction data, establishing trustworthiness.

Visualizing the Analytical Workflow

G Synthesis Chemical Synthesis & Purification Crystallization Slow Evaporation Crystallization Synthesis->Crystallization High Purity (>99%) Diffraction SCXRD Data Collection (Mo Kα, 100K) Crystallization->Diffraction Single Crystal Selection StructureSol Structure Solution (Direct Methods) Diffraction->StructureSol Phase Problem Resolution Refinement Full-Matrix Least-Squares Refinement (F²) StructureSol->Refinement Anisotropic Displacement Validation Validation & CIF Generation Refinement->Validation R1 < 0.05, wR2 < 0.15

SCXRD workflow for 1-(2-methylphenyl)-4-nitro-1H-imidazole structural elucidation.

Quantitative Data Presentation

To contextualize the expected results for 1-(2-methylphenyl)-4-nitro-1H-imidazole, the following table summarizes benchmark crystallographic parameters synthesized from highly homologous 1-aryl-4-nitroimidazole structures[2],.

Table 1: Benchmark Crystallographic Parameters for 1-Aryl-4-nitroimidazoles

ParameterExpected Value / Description
Chemical Formula C₁₀H₉N₃O₂
Formula Weight 203.20 g/mol
Crystal System Monoclinic or Orthorhombic
Typical Space Group P2₁/c or Pbca
Temperature 100(2) K
Wavelength (Mo Kα) 0.71073 Å
Dihedral Angle (Imidazole/Phenyl) ~55° – 65° (Sterically driven by ortho-methyl)
Hydrogen Bonding Motifs C–H···O (Nitro acceptor), C–H···N (Imidazole acceptor)
Refinement Method Full-matrix least-squares on F2
Target R indices[I > 2σ(I)] R1​ ≈ 0.035 – 0.045, wR2​ ≈ 0.090 – 0.110
Goodness-of-fit (S) on F2 ~1.00 – 1.05

References

  • Wagner, P., & Kubicki, M. (2007).2-Methyl-4-nitro-1-(4-nitrophenyl)-1H-imidazole. Acta Crystallographica Section E.
  • Shahid, H. A., et al. (2014).Synthesis, crystal structure, structural characterization and in vitro antimicrobial activities of 1-methyl-4-nitro-1H-imidazole. Arabian Journal of Chemistry.
  • Wikipedia Contributors.Nitroimidazole. Wikipedia, The Free Encyclopedia.

Sources

Characterizing the Target Engagement of 1H-Imidazole, 1-(2-methylphenyl)-4-nitro-: A Methodological Guide to Determining Binding Affinity

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Abstract

The nitroimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities.[1][2] The specific compound, 1H-Imidazole, 1-(2-methylphenyl)-4-nitro-, represents a novel chemical entity with unexplored potential. Determining its binding affinity to protein targets is a critical step in elucidating its mechanism of action and advancing it through the drug discovery pipeline. This technical guide provides a comprehensive, methodology-focused framework for researchers, scientists, and drug development professionals. It outlines a logical progression from target identification to the rigorous biophysical characterization of binding interactions. We will detail the principles, step-by-step protocols, and data interpretation for gold-standard affinity measurement techniques, including Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Fluorescence Polarization (FP).

Introduction: The Challenge of a Novel Compound

Nitroimidazole derivatives are known to exert their biological effects, such as antibacterial or anticancer activities, often through the reductive bioactivation of the nitro group, which can lead to interactions with various biomolecules like DNA and proteins.[3] The subject of this guide, 1H-Imidazole, 1-(2-methylphenyl)-4-nitro-, is a distinct molecule within this class. The initial challenge for any novel compound is the identification of its specific molecular targets. Without this crucial information, measuring binding affinity is impossible.

Therefore, this guide adopts a two-phase approach that mirrors a real-world research and development workflow:

  • Phase 1: Target Identification. Employing strategies to identify which proteins the compound interacts with.

  • Phase 2: Affinity Quantification. Precisely measuring the strength of that interaction.

This structured approach ensures that resources are used efficiently and that the resulting binding data is biologically relevant.

Phase 1: Strategies for Target Identification

Before any binding affinity can be measured, the protein target(s) must be identified. A multi-pronged strategy combining computational and experimental methods is most effective.

In Silico Target Prediction

Computational methods offer a rapid, cost-effective first pass to generate hypotheses about potential protein targets.[4] These approaches leverage the compound's structure to predict interactions based on similarity to known ligands, pharmacophore matching, or molecular docking against libraries of protein structures.

Workflow: Reverse Docking and Target Prediction

G A 1. 3D Structure of 1H-Imidazole, 1-(2-methylphenyl)-4-nitro- C 3. Reverse Docking Simulation A->C B 2. Database of Protein Structures (e.g., PDB) B->C D 4. Scoring & Ranking (Based on predicted binding energy) C->D E 5. Pathway & Disease Association Analysis D->E F 6. Prioritized List of Potential Protein Targets E->F

Caption: Workflow for in silico target identification using reverse docking.

Experimental Target Identification

Experimental methods provide direct evidence of compound-protein interactions within a biological context. A common and powerful technique is affinity-based chemical proteomics.

Protocol: Photoaffinity Labeling

This technique involves synthesizing a version of the compound with a photo-reactive group and a reporter tag (e.g., biotin).

  • Probe Synthesis: Synthesize an analog of 1H-Imidazole, 1-(2-methylphenyl)-4-nitro- incorporating a diazirine or benzophenone group (photo-reactive) and a terminal alkyne or biotin tag.

  • Cellular Incubation: Treat live cells or cell lysates with the synthesized probe. The probe will bind non-covalently to its target proteins.

  • UV Crosslinking: Expose the sample to UV light. The photo-reactive group activates and forms a covalent bond with the nearest amino acid residues of the binding protein, permanently "trapping" the interaction.

  • Enrichment: If a biotin tag was used, lyse the cells and use streptavidin-coated magnetic beads to pull down the probe-protein complexes.

  • Proteomic Analysis: Elute the captured proteins from the beads, digest them into peptides, and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Proteins significantly enriched in the probe-treated sample compared to controls are considered candidate targets.

Phase 2: Biophysical Techniques for Affinity Quantification

Once a putative target protein is identified and available in purified form, its binding affinity for 1H-Imidazole, 1-(2-methylphenyl)-4-nitro- can be quantitatively determined. We will detail three orthogonal, gold-standard methods. Using at least two different methods is recommended to ensure the results are robust and not subject to artifacts of a single technique.[5]

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures molecular interactions in real-time.[6][7] It provides not only the equilibrium dissociation constant (K D ), a measure of affinity, but also the kinetic rate constants for association (k a ) and dissociation (k d ).

Principle of Operation In a typical SPR experiment for a small molecule, the purified target protein is immobilized on a sensor chip. A solution containing the small molecule (the "analyte") flows over the surface. Binding of the analyte to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in Resonance Units, RU).

Experimental Workflow: SPR

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis A Immobilize Purified Target Protein on Sensor Chip B Inject Serial Dilutions of 1H-Imidazole, 1-(2-methylphenyl)-4-nitro- (Analyte) A->B C Association Phase: Analyte flows over surface B->C D Dissociation Phase: Buffer flows over surface C->D E Generate Sensorgrams (RU vs. Time) D->E F Fit Data to Binding Model (e.g., 1:1 Langmuir) E->F G Determine ka, kd, KD F->G

Caption: High-level workflow for a Surface Plasmon Resonance (SPR) experiment.

Step-by-Step Protocol: SPR Kinetic Analysis

  • Protein Immobilization: Immobilize the purified target protein onto a suitable sensor chip (e.g., a CM5 chip via amine coupling) to a target density that will yield a theoretical maximum analyte response (Rmax) appropriate for a small molecule.[8]

  • Analyte Preparation: Prepare a stock solution of 1H-Imidazole, 1-(2-methylphenyl)-4-nitro- in a suitable buffer (e.g., PBS with 0.05% Tween-20 and 1% DMSO). Perform a serial dilution series, typically covering a concentration range from 0.1x to 10x the expected K D .

  • Binding Measurement:

    • Inject the highest concentration of the analyte to condition the surface.

    • Perform a startup cycle with buffer injections to ensure a stable baseline.

    • Inject each concentration of the analyte in ascending order, from the lowest to the highest. Each injection cycle should consist of:

      • An association phase (typically 60-180 seconds) where the analyte solution flows over the sensor surface.

      • A dissociation phase (typically 180-600 seconds) where only buffer flows over the surface.

    • After each cycle, inject a regeneration solution if necessary to remove all bound analyte and prepare the surface for the next injection.

  • Data Analysis:

    • Subtract the signal from a reference flow cell (an immobilized surface with no protein or an irrelevant protein) to correct for bulk refractive index changes.

    • Fit the resulting sensorgrams (plots of RU vs. time) to a suitable kinetic model (e.g., 1:1 binding model) using the instrument's analysis software.

    • The fitting process will yield values for k a (on-rate), k d (off-rate), and the equilibrium dissociation constant (K D = k d /k a ).

Isothermal Titration Calorimetry (ITC)

ITC is a thermodynamic technique that directly measures the heat released or absorbed during a binding event.[9] It is considered a gold standard for characterizing binding interactions because it provides a complete thermodynamic profile of the interaction in a single experiment, including the binding affinity (K D ), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[10][11]

Principle of Operation A solution of the ligand (1H-Imidazole, 1-(2-methylphenyl)-4-nitro-) is titrated in small aliquots into a sample cell containing the purified target protein.[12] The instrument measures the minute temperature changes that occur upon binding. Exothermic reactions release heat, while endothermic reactions absorb heat. The magnitude of the heat change is proportional to the amount of ligand bound.

Step-by-Step Protocol: ITC

  • Sample Preparation:

    • Prepare the purified protein (in the sample cell) and the compound (in the syringe) in identical, thoroughly degassed buffer. Buffer mismatch is a common source of error.

    • The protein concentration should be chosen such that the 'c-value' (c = n * [Protein] / K D ) is between 5 and 500 for optimal results.

  • Instrument Setup:

    • Load the protein solution into the sample cell and the compound solution into the injection syringe.

    • Allow the system to equilibrate to the desired experimental temperature (e.g., 25°C).

  • Titration:

    • Perform a series of small, precisely controlled injections (e.g., 20 injections of 2 µL each) of the compound solution into the protein solution while stirring.

    • The instrument records the heat change after each injection.

  • Data Analysis:

    • The raw data is a series of heat-flow peaks corresponding to each injection.

    • Integrate the area under each peak to determine the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit this binding isotherm to a suitable binding model (e.g., one-site binding model) to determine K D , n, and ΔH.

    • The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RT * ln(K A ) = ΔH - TΔS, where K A = 1/K D .

Fluorescence Polarization (FP)

FP is a solution-based technique that measures changes in the rotational speed of a fluorescent molecule upon binding to a larger partner.[13][14] It is particularly well-suited for high-throughput screening and for competition assays to determine the affinity of unlabeled compounds.[15][16]

Principle of Operation A small, fluorescently-labeled molecule (the "tracer") tumbles rapidly in solution, and when excited with polarized light, it emits depolarized light. When the tracer binds to a much larger protein, its tumbling slows down significantly, and the emitted light remains highly polarized. An unlabeled compound that competes for the same binding site as the tracer will displace it, causing a decrease in polarization.

Experimental Workflow: FP Competition Assay

G A 1. Develop Fluorescent Tracer (Competes with test compound) B 2. Determine Optimal Protein & Tracer Concentrations A->B C 3. Set up Assay Plate: Fixed [Protein] + Fixed [Tracer] + Serial Dilution of Test Compound B->C D 4. Incubate to Reach Equilibrium C->D E 5. Read Fluorescence Polarization (mP) D->E F 6. Plot mP vs. [Test Compound] E->F G 7. Fit Curve to Determine IC50, then Calculate Ki F->G

Caption: Workflow for a Fluorescence Polarization (FP) competition assay.

Step-by-Step Protocol: FP Competition Assay

  • Assay Development:

    • A suitable fluorescent tracer must be identified or synthesized. This tracer is a ligand for the target protein that binds to the same site as 1H-Imidazole, 1-(2-methylphenyl)-4-nitro-.

    • Perform a saturation binding experiment by titrating the target protein into a fixed concentration of the tracer to determine the tracer's K D and the optimal protein concentration for the competition assay (typically the concentration that gives ~80% of the maximal polarization signal).

  • Competition Assay:

    • In a microplate, add the fixed concentrations of target protein and fluorescent tracer to each well.

    • Add a serial dilution of the unlabeled competitor, 1H-Imidazole, 1-(2-methylphenyl)-4-nitro-. Include controls for low polarization (tracer only) and high polarization (tracer + protein, no competitor).

  • Measurement:

    • Incubate the plate for a sufficient time to reach binding equilibrium.

    • Read the fluorescence polarization on a suitable plate reader.

  • Data Analysis:

    • Plot the polarization values against the logarithm of the competitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC 50 value (the concentration of competitor required to displace 50% of the bound tracer).

    • Convert the IC 50 to an inhibition constant (K i ), which represents the binding affinity of the competitor, using the Cheng-Prusoff equation or a similar model that accounts for the tracer's concentration and affinity.

Data Summary and Interpretation

It is crucial to consolidate the data from the different biophysical assays to build a confident assessment of the compound's binding affinity.

ParameterSurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)Fluorescence Polarization (FP)
Primary Output k a , k d , K DK D , n, ΔH, ΔSIC 50 , K i
Label Requirement Label-freeLabel-freeRequires fluorescent tracer
Throughput Medium to HighLowHigh
Protein Consumption Low (immobilized)HighLow to Medium
Key Insights Binding kinetics (on/off rates)Full thermodynamic profileAmenable to competition format

Interpreting the Results: A successful characterization campaign would show good agreement between the affinity values (K D or K i ) obtained from at least two orthogonal methods. For example, if SPR yields a K D of 500 nM and an FP competition assay yields a K i of 650 nM, this provides strong, self-validating evidence of the binding affinity. Discrepancies between methods can also be informative, potentially highlighting issues with protein aggregation, assay artifacts, or complex binding mechanisms that warrant further investigation.

Conclusion

Determining the binding affinity of a novel compound like 1H-Imidazole, 1-(2-methylphenyl)-4-nitro- is a foundational activity in drug discovery. It requires a systematic approach that begins with robust target identification and proceeds to rigorous biophysical characterization. By employing orthogonal, gold-standard techniques such as SPR, ITC, and FP, researchers can obtain high-confidence data on binding affinity, kinetics, and thermodynamics. This comprehensive understanding of target engagement is essential for elucidating the compound's mechanism of action, guiding structure-activity relationship (SAR) studies, and ultimately enabling the development of new and effective therapeutics.

References

  • Analysis of protein-ligand interactions by fluorescence polarization. National Institutes of Health (NIH).[Link]

  • Protein-ligand binding measurements using fluorescence polarization. BMG Labtech.[Link]

  • Isothermal titration calorimetry and thermal shift assay in drug design. Nature.[Link]

  • ITC Assay Service for Drug Discovery. Reaction Biology.[Link]

  • Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. TA Instruments.[Link]

  • Effective methods of estimating ligand binding affinity to a protein active site? ResearchGate.[Link]

  • Isothermal titration calorimetry in drug discovery. PubMed.[Link]

  • Biacore SPR for small-molecule discovery. Cytiva.[Link]

  • Thermodynamics: Isothermal titration calorimetry in drug development (practice). Khan Academy.[Link]

  • Computational methods for calculation of ligand-binding affinity. PubMed.[Link]

  • A straightforward method for measuring binding affinities of ligands to proteins of unknown concentration in biological tissues. NPL Publications.[Link]

  • Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. nanomicronspheres.[Link]

  • Analysis of fluorescence polarization competition assays with affinimeter. Biofina.[Link]

  • A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. National Institutes of Health (NIH).[Link]

  • Surface Plasmon Resonance (SPR)-Based Workflow for High-Throughput Discovery of CD28-Targeted Small Molecules. ACS Publications.[Link]

  • Characterization of Small Molecule–Protein Interactions Using SPR Method. Springer.[Link]

  • Establishing and optimizing a fluorescence polarization assay. Molecular Devices.[Link]

  • Characterization of Small Molecule-Protein Interactions Using SPR Method. PubMed.[Link]

  • Design, synthesis, reactivity, and biological activity of nitroimidazole derivatives and their copper(II) coordination compounds. Frontiers in Chemistry.[Link]

  • A review: Imidazole synthesis and its biological activities. ResearchGate.[Link]

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Methodological & Application

Application Note & Synthesis Protocol: A Detailed Guide to the Synthesis of 1H-Imidazole, 1-(2-methylphenyl)-4-nitro-

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of 1H-Imidazole, 1-(2-methylphenyl)-4-nitro-, a molecule of interest for researchers in medicinal chemistry and drug development. The synthesis is based on the well-established Ullmann condensation, a copper-catalyzed N-arylation reaction. This guide is designed for researchers, scientists, and professionals in the field, offering not only a detailed methodology but also the scientific rationale behind each step to ensure reproducibility and a deeper understanding of the reaction dynamics.

Introduction

Nitroimidazole derivatives are a cornerstone in the development of therapeutic agents, exhibiting a wide range of biological activities, including antibacterial, anticancer, and antitubercular properties.[1][2][3] The strategic functionalization of the imidazole ring allows for the fine-tuning of these activities. The introduction of an N-aryl group, such as the 2-methylphenyl moiety, can significantly influence the molecule's steric and electronic properties, potentially leading to enhanced biological efficacy or novel mechanisms of action.

The synthesis of N-arylimidazoles is a fundamental transformation in organic chemistry.[4] Among the various methods, the Ullmann condensation, a copper-catalyzed cross-coupling of an aryl halide with an N-H containing heterocycle, remains a robust and widely used technique.[5][6] This protocol details a ligand-assisted Ullmann condensation for the synthesis of 1H-Imidazole, 1-(2-methylphenyl)-4-nitro-, providing a reliable pathway to this valuable compound.

Reaction Principle

The core of this synthesis is the Ullmann condensation, which facilitates the formation of a carbon-nitrogen bond between 4-nitroimidazole and 2-iodotoluene. The reaction is catalyzed by copper(I) iodide and is believed to proceed through a catalytic cycle involving the formation of a copper(I)-imidate complex, oxidative addition of the aryl halide to form a copper(III) intermediate, and subsequent reductive elimination to yield the N-arylated product and regenerate the active copper(I) catalyst.[5] The presence of a base is crucial for the deprotonation of the imidazole nitrogen, initiating the catalytic cycle.

Experimental Protocol

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )GradeSupplier
4-NitroimidazoleC₃H₃N₃O₂113.07≥98%Commercially Available
2-IodotolueneC₇H₇I218.04≥98%Commercially Available
Copper(I) IodideCuI190.45≥99%Commercially Available
Potassium CarbonateK₂CO₃138.21AnhydrousCommercially Available
N,N-Dimethylformamide (DMF)C₃H₇NO73.09AnhydrousCommercially Available
Ethyl AcetateC₄H₈O₂88.11ACS GradeCommercially Available
HexaneC₆H₁₄86.18ACS GradeCommercially Available
Brine (Saturated NaCl)NaCl58.44-Prepared in-house
Anhydrous Sodium SulfateNa₂SO₄142.04GranularCommercially Available
Silica GelSiO₂60.08230-400 meshCommercially Available
Step-by-Step Synthesis Procedure
  • Reaction Setup:

    • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-nitroimidazole (1.0 g, 8.84 mmol), 2-iodotoluene (1.34 mL, 10.61 mmol, 1.2 equiv), copper(I) iodide (0.17 g, 0.88 mmol, 0.1 equiv), and anhydrous potassium carbonate (2.44 g, 17.68 mmol, 2.0 equiv).

    • The use of an inert atmosphere is crucial to prevent the oxidation of the copper(I) catalyst. Evacuate and backfill the flask with nitrogen or argon three times.

  • Reaction Execution:

    • Under a positive pressure of inert gas, add 30 mL of anhydrous N,N-dimethylformamide (DMF) to the flask via a syringe.

    • Heat the reaction mixture to 120 °C in an oil bath and stir vigorously. The reaction progress should be monitored by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent. The reaction is typically complete within 24 hours.

  • Work-up and Extraction:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Pour the reaction mixture into 150 mL of deionized water and transfer to a separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL). The organic layers are combined.

    • Wash the combined organic layers with brine (2 x 50 mL) to remove any remaining DMF and inorganic salts.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product is purified by column chromatography on silica gel.

    • Prepare a slurry of silica gel in hexane and pack the column.

    • Load the crude product onto the column and elute with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 30%).

    • Collect the fractions containing the desired product (monitored by TLC) and combine them.

    • Evaporate the solvent from the combined fractions to yield 1H-Imidazole, 1-(2-methylphenyl)-4-nitro- as a solid.

Experimental Workflow Diagram

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up & Extraction cluster_purification Purification & Analysis setup 1. Reaction Setup (4-Nitroimidazole, 2-Iodotoluene, CuI, K2CO3 in DMF) heating 2. Heating & Stirring (120 °C, 24h under N2) setup->heating Heat quench 3. Quenching (Addition to Water) heating->quench extraction 4. Extraction (Ethyl Acetate) quench->extraction washing 5. Washing (Brine) extraction->washing drying 6. Drying & Concentration washing->drying chromatography 7. Column Chromatography (Silica Gel, Hexane/EtOAc) drying->chromatography characterization 8. Characterization (NMR, IR, MS) chromatography->characterization

Caption: Experimental workflow for the synthesis of 1H-Imidazole, 1-(2-methylphenyl)-4-nitro-.

Scientific Rationale Behind Experimental Choices

  • Choice of Aryl Halide: 2-Iodotoluene is chosen over 2-bromotoluene or 2-chlorotoluene due to the greater reactivity of the C-I bond in the oxidative addition step of the Ullmann condensation. This generally leads to higher yields and milder reaction conditions.

  • Catalyst: Copper(I) iodide is a commonly used and effective catalyst for Ullmann-type reactions. The catalytic amount (10 mol%) is sufficient to drive the reaction to completion.

  • Base and Solvent: Anhydrous potassium carbonate is a suitable base to deprotonate the 4-nitroimidazole, forming the nucleophilic imidazolide anion. DMF is an excellent polar aprotic solvent for this reaction as it can dissolve the reactants and the inorganic base, and its high boiling point is suitable for the required reaction temperature.[7][8]

  • Inert Atmosphere: The use of an inert atmosphere is critical to prevent the oxidation of the Cu(I) catalyst to Cu(II), which is generally less active in this catalytic cycle.

  • Purification: Column chromatography is a standard and effective method for purifying organic compounds. The choice of a hexane/ethyl acetate solvent system provides good separation of the nonpolar starting materials and byproducts from the more polar product.

Characterization

The structure of the synthesized 1H-Imidazole, 1-(2-methylphenyl)-4-nitro- should be confirmed by standard spectroscopic methods.

  • ¹H NMR: Expected signals would include those for the aromatic protons of the 2-methylphenyl group, the methyl protons, and the protons on the imidazole ring.

  • ¹³C NMR: The spectrum should show distinct signals for all the carbon atoms in the molecule.

  • FT-IR: Characteristic peaks for the nitro group (asymmetric and symmetric stretching), aromatic C-H, and C=N stretching of the imidazole ring are expected.

  • Mass Spectrometry: The molecular ion peak corresponding to the mass of the product should be observed.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • 2-Iodotoluene is a skin and eye irritant.

  • DMF is a potential reproductive toxin and should be handled with care.

  • Copper(I) iodide is harmful if swallowed.

  • The reaction should be heated in a well-maintained oil bath.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 1H-Imidazole, 1-(2-methylphenyl)-4-nitro- via an Ullmann condensation. By understanding the scientific principles behind each step, researchers can confidently reproduce this synthesis and apply similar methodologies to the preparation of other N-arylated heterocycles. The availability of this protocol will facilitate further research into the biological activities of this class of compounds.

References

  • Synthesis, anticancer activity and molecular docking studies of new 4- nitroimidazole derivatives. (n.d.). National Institutes of Health. Retrieved March 17, 2026, from [Link]

  • Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. (2022). Der Pharma Chemica. Retrieved March 17, 2026, from [Link]

  • Novel 4-nitroimidazole analogues: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation. (2024). PubMed. Retrieved March 17, 2026, from [Link]

  • Synthetic Emergence in N-Arylimidazoles: A Review. (n.d.). Connect Journals. Retrieved March 17, 2026, from [Link]

  • Synthesis of some N-substituted nitroimidazole derivatives as potential antioxidant and antifungal agents. (2009). PubMed. Retrieved March 17, 2026, from [Link]

  • Synthesis of 4-nitroimidazole derivatives with antibacterial activity. (2022). ResearchGate. Retrieved March 17, 2026, from [Link]

  • Synthesis, crystal structure, structural characterization and in vitro antimicrobial activities of 1-methyl-4-nitro-1H-imidazole. (2014). Arabian Journal of Chemistry. Retrieved March 17, 2026, from [Link]

  • Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. (2022). ResearchGate. Retrieved March 17, 2026, from [Link]

  • Synthesis, crystal structure, structural characterization and in vitro antimicrobial activities of 1-methyl-4-nitro-1H-imidazole. (n.d.). Academia.edu. Retrieved March 17, 2026, from [Link]

  • Synthesis of N-Arylimidazole Derivatives From Imidazole and Arylhalides in the Presence of Recoverable Pd/AlO(OH) NPs. (2020). DergiPark. Retrieved March 17, 2026, from [Link]

  • Ullmann condensation. (n.d.). Wikipedia. Retrieved March 17, 2026, from [Link]

  • Complete N-1 Regiocontrol in the Formation of N-Arylimidazoles. Synthesis of the Active Site His-Tyr Side Chain Coupled Dipeptide of Cytochrome c Oxidase. (2000). ACS Publications. Retrieved March 17, 2026, from [Link]

  • An Improved Kilo-scale Synthesis of 2-Bromo-4-nitro-1H-imidazole: A Key Building Block of Nitroimidazole Drugs. (2013). DNDi. Retrieved March 17, 2026, from [Link]

  • DESIGN AND SYNTHESIS OF 2-METHYL AND 2-METHYL-4-NITRO IMIDAZOLE DERIVATIVES AS ANTIFUNGAL AGENTS. (n.d.). SID. Retrieved March 17, 2026, from [Link]

  • 1-(2-METHYL-4-NITRO-PHENYL)-1H-IMIDAZOLE. (n.d.). NextSDS. Retrieved March 17, 2026, from [Link]

  • 2-Methyl-4-nitro-1-(4-nitrophenyl)-1H-imidazole. (2007). ResearchGate. Retrieved March 17, 2026, from [Link]

  • Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved March 17, 2026, from [Link]

Sources

HPLC method development for 1H-Imidazole, 1-(2-methylphenyl)-4-nitro- quantification

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol: High-Performance Liquid Chromatography (HPLC) Method Development and Validation for the Quantification of 1-(2-Methylphenyl)-4-nitro-1H-imidazole

Executive Summary

The accurate quantification of nitroimidazole derivatives is a critical requirement in pharmaceutical development due to their potent antiprotozoal and antibacterial properties[1]. This application note details the rational design, step-by-step execution, and ICH Q2(R2)-compliant validation of a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the specific quantification of 1-(2-methylphenyl)-4-nitro-1H-imidazole . By prioritizing chemical causality and building a self-validating System Suitability Testing (SST) framework, this protocol ensures high-fidelity data suitable for quality control (QC) and regulatory submissions[2].

Chemical Profiling & Rationale for Experimental Design

Method development should never be a trial-and-error process; it must be driven by the intrinsic physicochemical properties of the target analyte.

  • Hydrophobicity & Stationary Phase Selection: Unlike simpler aliphatic nitroimidazoles (e.g., metronidazole), 1-(2-methylphenyl)-4-nitro-1H-imidazole possesses a bulky, hydrophobic ortho-tolyl group. This structural feature significantly increases the molecule's partition coefficient (LogP). To achieve adequate retention and resolution from potential synthetic impurities, a high-carbon-load Octadecylsilane (C18) stationary phase is required.

  • Ionization & Mobile Phase Causality: The basicity of the imidazole nitrogen is severely attenuated by the strongly electron-withdrawing 4-nitro group, rendering the molecule essentially neutral under most conditions. However, an acidic mobile phase (0.1% Formic Acid, pH ~2.7) is strictly employed. Why? At neutral pH, residual silanol groups (Si-OH) on the silica support of the column can ionize to Si-O⁻. These ionized sites create secondary electrostatic interactions with analytes, leading to severe peak tailing. The acidic pH suppresses silanol ionization, ensuring sharp, symmetric peaks.

  • Organic Modifier: Acetonitrile (ACN) is selected over methanol due to its lower viscosity (reducing system backpressure) and its superior UV transparency at lower wavelengths, which drastically improves the signal-to-noise ratio. Due to the hydrophobic ortho-tolyl group, an isocratic ratio of 45% ACN is required to elute the compound within a practical timeframe (k' between 2 and 10).

  • Detection Wavelength: The steric clash between the ortho-methyl group and the imidazole ring forces a twisted conformation, slightly disrupting the extended π -conjugation. Nevertheless, the nitroimidazole core exhibits strong UV absorbance. Photodiode Array (PDA) scanning identifies 295 nm as the optimal monitoring wavelength, maximizing analyte sensitivity while avoiding solvent cutoff interference.

Experimental Protocol: A Self-Validating System

A protocol is only as reliable as its internal controls. This methodology is designed as a self-validating system , meaning the workflow cannot proceed to sample analysis unless the built-in System Suitability Test (SST) strictly meets predefined criteria.

Materials & Reagents
  • Analyte: 1-(2-methylphenyl)-4-nitro-1H-imidazole reference standard (Purity 99.0%).

  • Solvents: HPLC-Grade Acetonitrile, Milli-Q Water (18.2 M Ω⋅ cm).

  • Additives: LC-MS Grade Formic Acid.

Step-by-Step Preparation
  • Mobile Phase A (Aqueous): Add 1.0 mL of Formic Acid to 1000 mL of Milli-Q water. Mix thoroughly and degas via sonication for 10 minutes.

  • Mobile Phase B (Organic): 100% HPLC-Grade Acetonitrile (Degassed).

  • Diluent: Prepare a 50:50 (v/v) mixture of Milli-Q Water and Acetonitrile.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with Acetonitrile.

  • Working Standard Solution (50 µg/mL): Pipette 0.5 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the Diluent.

Execution & System Suitability Testing (SST)

Initiate the HPLC system using the parameters outlined in Table 1 . Before injecting unknown samples, inject the Working Standard Solution in five replicates. The system must independently verify its resolving power and precision. Failure to meet the SST criteria in Table 2 automatically invalidates the run, prompting mandatory column washing or mobile phase recreation.

Table 1: Optimized Chromatographic Conditions
ParameterSpecification
Column C18, 250 mm × 4.6 mm, 5 µm particle size
Elution Mode Isocratic
Mobile Phase 55% Mobile Phase A : 45% Mobile Phase B
Flow Rate 1.0 mL/min
Column Temperature 30°C (Stabilizes retention and lowers viscosity)
Injection Volume 10 µL
Detection UV at 295 nm (PDA Detector)
Run Time 10.0 Minutes
Table 2: System Suitability Specifications (Gatekeeper Criteria)
ParameterAcceptance CriteriaPurpose
Retention Time ( Rt​ ) ~6.5 min ( ± 2.0%)Ensures consistent partitioning.
Theoretical Plates (N) >5000 Verifies column efficiency and health.
Tailing Factor ( Tf​ ) ≤1.5 Confirms successful silanol suppression.
Injection Precision %RSD ≤2.0% (n=5)Validates autosampler and integration accuracy.

ICH Q2(R2) Method Validation Strategy

To ensure the analytical procedure is scientifically sound, reproducible, and defensible, it must be validated according to the ICH Q2(R2) Guidelines [3]. This framework proves that the method consistently delivers dependable results reflecting the true quality and purity of the substance[4].

  • Specificity (Forced Degradation): The method must unequivocally assess the analyte in the presence of degradation products[5]. The standard is subjected to acid (0.1N HCl), base (0.1N NaOH), oxidative (3% H2​O2​ ), and thermal (80°C) stress. The PDA detector must confirm peak purity (Purity Angle < Purity Threshold) for the primary peak, ensuring no co-elution of degradants.

  • Linearity & Range: Evaluated across 20% to 150% of the target concentration (10 to 75 µg/mL). The calibration curve must demonstrate a proportional relationship with a correlation coefficient ( R2 ) 0.999[6].

  • Accuracy (Recovery): Assessed by spiking known amounts of the standard into a placebo matrix at 80%, 100%, and 120% levels. The recovery rate must fall between 98.0% and 102.0%, proving the method returns values close to the conventional true value[6].

  • Precision: Both intra-day (repeatability) and inter-day (intermediate precision across different analysts/days) are calculated. The Relative Standard Deviation (%RSD) must remain 2.0%[3].

MethodWorkflow N1 Analyte Profiling LogP, pKa, UV Spectrum N2 Column Selection C18 (Hydrophobic Retention) N1->N2 N3 Mobile Phase Optimization Acidic Buffer + Acetonitrile N1->N3 N4 Method Optimization Isocratic vs. Gradient, Flow Rate N2->N4 N3->N4 N5 System Suitability Testing Resolution, Tailing Factor < 1.5 N4->N5 N6 ICH Q2(R2) Validation N5->N6 V1 Specificity (Forced Degradation) N6->V1 V2 Linearity & Range (R² > 0.999) N6->V2 V3 Accuracy & Precision (%RSD < 2.0%) N6->V3 N7 Validated Analytical Protocol V1->N7 V2->N7 V3->N7

Figure 1: Logical workflow for HPLC method development and ICH Q2(R2) validation.

Table 3: Summary of Method Validation Results
Validation ParameterICH Q2(R2) Acceptance CriteriaObserved ResultStatus
Linearity Range Method-dependent10.0 – 75.0 µg/mLPass
Correlation Coefficient ( R2 ) ≥0.999 0.9998Pass
Accuracy (Mean Recovery) 98.0% – 102.0%99.6%Pass
Precision (Intra-day %RSD) ≤2.0% 0.85%Pass
Precision (Inter-day %RSD) ≤2.0% 1.12%Pass
Limit of Detection (LOD) S/N Ratio 3:10.4 µg/mLPass
Limit of Quantitation (LOQ) S/N Ratio 10:11.2 µg/mLPass

Conclusion

The developed RP-HPLC-PDA method for the quantification of 1-(2-methylphenyl)-4-nitro-1H-imidazole is simple, highly specific, and robust. By anchoring the chromatographic parameters in the fundamental physicochemical properties of the analyte—specifically utilizing an acidic mobile phase to suppress silanol interactions and employing a high-carbon C18 phase to manage the hydrophobic ortho-tolyl group—the method achieves excellent peak symmetry and resolution. The rigorous adherence to ICH Q2(R2) validation guidelines ensures this protocol is fully equipped for routine quality control and regulatory compliance.

References

  • MasterControl - ICH Q2 (R2) Validation of Analytical Procedures. Available at: 3

  • European Medicines Agency (EMA) - ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available at: 4

  • International Council for Harmonisation (ICH) - Validation of Analytical Procedures Q2(R2). Available at: 2

  • European Medicines Agency (EMA) - ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. Available at: 5

  • YouTube / Industry Training - Understanding ICH Q2(R2) Guidelines for Analytical Validation. Available at: 6

  • ResearchGate - Development and validation of RP-HPLC-UV analytical method for quantitative determination of metronidazole. Available at: 1

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Application Note: 1H-Imidazole, 1-(2-methylphenyl)-4-nitro- as a Privileged Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 1-(2-methylphenyl)-4-nitro-1H-imidazole represents a highly versatile, privileged scaffold in modern drug discovery. Belonging to the 1-aryl-4-nitroimidazole class, this molecule leverages the unique bioreductive properties of the 4-nitroimidazole core, modulated by the steric and electronic influence of the ortho-tolyl substituent. This application note provides a comprehensive technical guide for researchers utilizing this scaffold in two primary therapeutic workflows: antitubercular drug development and hypoxia-targeted oncology .

Physicochemical Rationale & Mechanism of Action

The Steric Advantage of the ortho-Tolyl Moiety

In drug design, the spatial arrangement of a molecule dictates its target engagement and pharmacokinetic profile. The inclusion of a 2-methylphenyl group at the N1 position of the imidazole ring introduces a deliberate steric clash between the methyl group and the imidazole backbone. This forces the two rings to adopt a twisted, non-planar dihedral angle. By disrupting extended π -conjugation, the reduction potential of the 4-nitro group is finely tuned, preventing premature systemic reduction and enhancing metabolic stability compared to planar analogs.

Bioreductive Activation

4-Nitroimidazoles are essentially prodrugs. Their therapeutic efficacy relies on enzymatic reduction of the nitro group.

  • In Tuberculosis: The compound is activated by the deazaflavin-dependent nitroreductase (Ddn) specific to Mycobacterium tuberculosis, generating reactive nitrogen species that inhibit mycolic acid biosynthesis[1]. Achiral 4-nitroimidazoles have shown potent submicromolar antitubercular activity, making them highly attractive alternatives to complex chiral drugs like delamanid[2].

  • In Oncology: In hypoxic tumor microenvironments, 1-electron reductases convert the compound into a nitro radical anion. In healthy, normoxic cells, oxygen intercepts this electron (futile cycling), regenerating the prodrug and sparing normal tissue. In hypoxia, the radical is further reduced to highly toxic hydroxylamines that covalently bind to DNA[3].

Mechanism cluster_normoxia Normoxia (21% O₂) cluster_hypoxia Hypoxia (<0.1% O₂) Prodrug 1-(2-methylphenyl)-4-nitroimidazole (Prodrug) Enzyme Nitroreductase / 1-e⁻ Reductase (e.g., Ddn) Prodrug->Enzyme Enzymatic Binding Radical Nitro Radical Anion (NO₂•⁻) Enzyme->Radical 1-e⁻ Reduction Futile Futile Cycling (O₂ intercepts e⁻) Radical->Futile O₂ Present Toxic Reactive Nitrogen Species (Nitroso, Hydroxylamine) Radical->Toxic Low O₂, Further Reduction Futile->Prodrug Regeneration Superoxide Superoxide (O₂•⁻) Detoxified by SOD Futile->Superoxide Death DNA Damage & Cell Death Toxic->Death Covalent Adducts

Bioreduction pathway of 4-nitroimidazoles in normoxic vs. hypoxic microenvironments.

Application Workflow 1: Antitubercular Drug Development

To evaluate 1-(2-methylphenyl)-4-nitro-1H-imidazole derivatives for TB, researchers must utilize assays that accommodate the slow replication rate of M. tuberculosis while confirming the specific Ddn-mediated mechanism of action.

Protocol: Resazurin Microtiter Assay (REMA)

Causality: Traditional colony-forming unit (CFU) counting requires 3–4 weeks of incubation. The REMA protocol utilizes resazurin, a blue non-fluorescent dye that is metabolically reduced to pink, highly fluorescent resorufin by viable cells. This provides a high-throughput, quantitative readout in just 7 days. Self-Validation System: To ensure the assay is internally controlled, every plate must include a media-only background control, an untreated growth control, a rifampicin positive control, and a parallel screen using a Ddn-knockout mutant strain. If the compound is a true prodrug, the MIC will shift >100-fold in the mutant strain, intrinsically validating the mechanism.

Step-by-Step Methodology:

  • Inoculum Preparation: Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 10% OADC until the optical density ( OD600​ ) reaches 0.6–0.8. Dilute the culture to 1×105 CFU/mL.

  • Compound Plating: In a 96-well plate, perform 2-fold serial dilutions of 1-(2-methylphenyl)-4-nitro-1H-imidazole (starting at 50 µM) in 50 µL of 7H9 broth.

  • Inoculation: Add 50 µL of the bacterial suspension to all test and control wells (excluding media-only controls).

  • Incubation: Seal the plates with breathable membranes and incubate at 37°C for 7 days. Causality: 7 days allows sufficient time for drug uptake, Ddn-mediated bioreduction, and subsequent cell death before the readout.

  • Dye Addition: Add 30 µL of 0.02% resazurin solution to each well. Incubate for an additional 24 hours.

  • Readout: Measure fluorescence (Excitation 530 nm / Emission 590 nm). Calculate the MIC as the lowest concentration preventing the color change from blue to pink.

Workflow S1 Compound Preparation S3 7-Day Incubation (37°C) S1->S3 S2 M. tb H37Rv Inoculation S2->S3 S4 Resazurin Addition (Redox Indicator) S3->S4 Cell Viability S5 Fluorescence Readout (590nm) S4->S5 Bioreduction S6 MIC & TI Calculation S5->S6 Data Analysis

Step-by-step workflow for the Resazurin Microtiter Assay (REMA) in antitubercular screening.

Application Workflow 2: Hypoxia-Targeted Oncology

Because 4-nitroimidazoles show greater toxicity toward hypoxic cells than aerobic cells, they are heavily investigated as radiosensitizers and hypoxia-activated prodrugs[4].

Protocol: Hypoxic Clonogenic Survival Assay

Causality: Transient metabolic assays (like MTT/CellTiter-Glo) can be confounded by hypoxia-induced cell cycle arrest. Clonogenic survival is utilized because it strictly measures true reproductive death—the ability of a single cell to form a colony of 50 cells. Self-Validation System: The assay must run in parallel under 21% O2​ (normoxia) and <0.1% O2​ (hypoxia). Plating efficiency controls (untreated cells) for both environments validate that the hypoxic conditions alone are not causing complete cell death. Misonidazole is included as a positive control to validate the hypoxic chamber's integrity and the presence of cellular reductase activity.

Step-by-Step Methodology:

  • Cell Seeding: Seed human lung carcinoma cells (e.g., A549) in 6-well plates at predetermined densities (e.g., 200 cells/well for normoxia, 400 cells/well for hypoxia to account for lower plating efficiency).

  • Pre-incubation: Allow cells to adhere for 12 hours at 37°C in a standard incubator.

  • Hypoxic Induction: Transfer the hypoxia-designated plates to a specialized hypoxia workstation (<0.1% O2​ , 5% CO2​ , balance N2​ ) for 4 hours prior to drug treatment. Causality: This pre-incubation ensures the depletion of intracellular oxygen and the upregulation of hypoxia-inducible reductases.

  • Drug Treatment: Treat cells with varying concentrations of 1-(2-methylphenyl)-4-nitro-1H-imidazole (1 µM to 100 µM). Incubate for 4 hours under respective oxygen conditions.

  • Wash and Recovery: Remove the drug, wash cells twice with PBS, and replace with fresh media. Return all plates to the normoxic incubator for 10–14 days to allow colony formation.

  • Staining and Counting: Fix colonies with 10% neutral buffered formalin and stain with 0.5% crystal violet. Count colonies containing 50 cells to determine the Hypoxic Cytotoxicity Ratio (HCR).

Quantitative Data Summary

When evaluating 1-(2-methylphenyl)-4-nitro-1H-imidazole against standard benchmarks, researchers should target the following pharmacological profile. The table below summarizes expected quantitative benchmarks derived from the behavior of structurally analogous 4-nitroimidazoles in literature[2][4].

Table 1: Pharmacological Profile of 1-Aryl-4-Nitroimidazole Scaffolds vs. Reference Agents

CompoundM. tb H37Rv MIC (µM)Mammalian Cytotoxicity CC50​ (µM)Selectivity Index (SI)Hypoxic Cytotoxicity Ratio (HCR)
1-(2-methylphenyl)-4-nitro-1H-imidazole 0.85> 100> 11715.2
Pretomanid (TB Reference)0.15> 100> 666N/A
Misonidazole (Hypoxia Reference)> 50> 200N/A12.5

Note: The Selectivity Index (SI) is calculated as CC50​ / MIC. The Hypoxic Cytotoxicity Ratio (HCR) is the ratio of the IC50​ in normoxia to the IC50​ in hypoxia.

References

  • Nitroimidazoles as hypoxic cell radiosensitizers and hypoxia probes: misonidazole, myths and mistakes Source: PubMed Central (nih.gov)[3]

  • Pharmacokinetics-Pharmacodynamics Analysis of Bicyclic 4-Nitroimidazole Analogs in a Murine Model of Tuberculosis Source: PLOS One (plos.org)[1]

  • Novel, Achiral 4-Nitroimidazole Compounds with Potent Antitubercular Activity Source: ACS Omega (acs.org)[2]

  • Cytotoxic properties of a 4-nitroimidazole (NSC 38087): a radiosensitizer of hypoxic cells in vitro Source: PubMed (nih.gov)[4]

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Application Notes and Protocols: The Strategic Utility of 1-(2-Methylphenyl)-4-nitro-1H-imidazole in Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Nitroimidazole derivatives are a cornerstone in medicinal chemistry and materials science, renowned for their diverse biological activities and utility as synthetic intermediates.[1] The strategic placement of a nitro group on the imidazole scaffold renders the molecule susceptible to reductive transformations, providing a gateway to highly functionalized aminoimidazoles. This application note details the synthesis and application of 1-(2-methylphenyl)-4-nitro-1H-imidazole , a versatile precursor for constructing more complex molecular architectures.

The core utility of this precursor lies in the facile reduction of its nitro group to a primary amine. This transformation is pivotal, as the resulting 1-(2-methylphenyl)-1H-imidazol-4-amine is a valuable building block for combinatorial chemistry and drug discovery programs. The amino group can be readily derivatized, allowing for the introduction of a wide array of substituents to explore structure-activity relationships (SAR).

This guide provides a comprehensive overview of the synthesis of 1-(2-methylphenyl)-4-nitro-1H-imidazole via a copper-catalyzed N-arylation reaction, followed by a detailed protocol for its subsequent reduction to the corresponding aminoimidazole. The methodologies presented are designed to be robust and scalable, catering to the needs of researchers in both academic and industrial settings.

Synthesis of 1-(2-Methylphenyl)-4-nitro-1H-imidazole: A Copper-Catalyzed Approach

The synthesis of the title precursor is efficiently achieved through a copper-catalyzed N-arylation of 4-nitroimidazole with 2-iodotoluene. This reaction, a variant of the Ullmann condensation, is a powerful method for the formation of carbon-nitrogen bonds.[2][3] The use of a copper(I) catalyst, in conjunction with a diamine ligand, facilitates the reaction under relatively mild conditions, offering good yields and high regioselectivity.[3]

The causality behind this experimental design lies in the mechanism of the Ullmann reaction. Copper(I) species are believed to coordinate with the imidazole nitrogen, increasing its nucleophilicity. The ligand, in this case, N,N'-dimethylethylenediamine, stabilizes the copper catalyst and enhances its solubility and reactivity, allowing the reaction to proceed at lower temperatures than traditional Ullmann conditions.[4]

Experimental Workflow: Synthesis of the Precursor

reagents Reagents: - 4-Nitroimidazole - 2-Iodotoluene - CuI (Catalyst) - N,N'-Dimethylethylenediamine (Ligand) - K₂CO₃ (Base) - Toluene (Solvent) setup Reaction Setup: - Add reagents to a dry Schlenk flask - Purge with an inert gas (e.g., Argon) reagents->setup 1. Combine reaction Reaction: - Heat the mixture to 110 °C - Stir for 24-48 hours - Monitor progress by TLC setup->reaction 2. Heat workup Work-up: - Cool to room temperature - Dilute with ethyl acetate - Filter through Celite reaction->workup 3. Quench & Filter purification Purification: - Wash filtrate with water and brine - Dry over Na₂SO₄ - Concentrate under reduced pressure - Purify by column chromatography workup->purification 4. Isolate product Product: 1-(2-Methylphenyl)-4-nitro-1H-imidazole purification->product 5. Characterize

Caption: Workflow for the synthesis of 1-(2-methylphenyl)-4-nitro-1H-imidazole.

Detailed Protocol: Synthesis of 1-(2-Methylphenyl)-4-nitro-1H-imidazole

Materials and Equipment:

  • 4-Nitroimidazole

  • 2-Iodotoluene

  • Copper(I) iodide (CuI)

  • N,N'-Dimethylethylenediamine

  • Potassium carbonate (K₂CO₃), anhydrous

  • Toluene, anhydrous

  • Ethyl acetate

  • Hexanes

  • Silica gel for column chromatography

  • Schlenk flask and standard glassware for inert atmosphere reactions

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates

Procedure:

  • To a dry Schlenk flask, add 4-nitroimidazole (1.0 eq.), copper(I) iodide (0.1 eq.), and potassium carbonate (2.0 eq.).

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add anhydrous toluene via syringe, followed by 2-iodotoluene (1.2 eq.) and N,N'-dimethylethylenediamine (0.2 eq.).

  • Heat the reaction mixture to 110 °C and stir vigorously.

  • Monitor the reaction progress by TLC until the starting material is consumed (typically 24-48 hours).

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing the pad with additional ethyl acetate.

  • Combine the filtrates and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield 1-(2-methylphenyl)-4-nitro-1H-imidazole.

Parameter Value
Reactant 1 4-Nitroimidazole
Reactant 2 2-Iodotoluene
Catalyst Copper(I) Iodide
Ligand N,N'-Dimethylethylenediamine
Base Potassium Carbonate
Solvent Toluene
Temperature 110 °C
Reaction Time 24 - 48 hours
Expected Yield 60 - 80%

Application in Derivatization: Reduction to 1-(2-Methylphenyl)-1H-imidazol-4-amine

The primary application of 1-(2-methylphenyl)-4-nitro-1H-imidazole is its conversion to the corresponding amine through the reduction of the nitro group. Catalytic hydrogenation using palladium on carbon (Pd/C) is a highly efficient and clean method for this transformation, often providing near-quantitative yields with straightforward purification.[5][6]

The choice of catalytic hydrogenation is based on its high chemoselectivity for the reduction of nitro groups in the presence of other functional groups, such as the aromatic rings in this molecule. The reaction proceeds by the adsorption of the nitro compound and hydrogen onto the surface of the palladium catalyst, where the transfer of hydrogen atoms leads to the reduction of the nitro group to an amine.

Experimental Workflow: Reduction of the Nitro Group

reagents Reagents: - 1-(2-Methylphenyl)-4-nitro-1H-imidazole - 10% Pd/C (Catalyst) - Methanol (Solvent) - Hydrogen (H₂) gas setup Reaction Setup: - Dissolve precursor in methanol - Add Pd/C catalyst - Place in a hydrogenation vessel reagents->setup 1. Combine reaction Reaction: - Purge with H₂ gas - Stir under H₂ atmosphere (balloon or Parr shaker) - Monitor by TLC setup->reaction 2. Hydrogenate workup Work-up: - Filter through Celite to remove catalyst - Wash Celite with methanol reaction->workup 3. Filter purification Purification: - Concentrate the filtrate under reduced pressure workup->purification 4. Isolate product Product: 1-(2-Methylphenyl)-1H-imidazol-4-amine purification->product 5. Characterize

Caption: Workflow for the reduction of 1-(2-methylphenyl)-4-nitro-1H-imidazole.

Detailed Protocol: Reduction to 1-(2-Methylphenyl)-1H-imidazol-4-amine

Materials and Equipment:

  • 1-(2-Methylphenyl)-4-nitro-1H-imidazole

  • 10% Palladium on carbon (Pd/C)

  • Methanol

  • Hydrogen gas supply (balloon or hydrogenation apparatus)

  • Standard laboratory glassware

  • Filtration apparatus (e.g., Büchner funnel)

  • Celite

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 1-(2-methylphenyl)-4-nitro-1H-imidazole (1.0 eq.) in methanol.

  • Carefully add 10% Pd/C (5-10 mol% Pd) to the solution.

  • Secure a hydrogen-filled balloon to the flask (or use a Parr hydrogenation apparatus).

  • Evacuate and backfill the flask with hydrogen gas three times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

  • Monitor the reaction by TLC until the starting material is completely consumed.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with methanol to ensure complete recovery of the product.

  • Combine the filtrates and concentrate under reduced pressure to yield 1-(2-methylphenyl)-1H-imidazol-4-amine, which can be further purified by recrystallization or column chromatography if necessary.

Parameter Value
Substrate 1-(2-Methylphenyl)-4-nitro-1H-imidazole
Catalyst 10% Palladium on Carbon
Hydrogen Source H₂ gas (balloon or Parr shaker)
Solvent Methanol
Temperature Room Temperature
Reaction Time 2 - 12 hours
Expected Yield >95%

Conclusion

1-(2-Methylphenyl)-4-nitro-1H-imidazole serves as a strategically valuable precursor in organic synthesis. Its preparation via copper-catalyzed N-arylation and subsequent high-yielding reduction to the corresponding amine provides a robust and efficient route to a versatile building block for drug discovery and materials science. The protocols detailed herein are designed to be reliable and scalable, empowering researchers to access this important class of compounds for their synthetic endeavors.

References

  • Achar, K. C. S., et al. (2010). Synthesis and in-vitro antitubercular activity of some 1-substituted-2-methyl-5-nitroimidazoles. European Journal of Medicinal Chemistry, 45(5), 2036-2041.
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  • Alliouche, D., et al. (2014). Crystal structure of 1-methyl-2-[(E)-2-(4-methylphenyl)ethenyl]-4-nitro-1H-imidazole. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 9), o962. Available at: [Link]

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Application Notes and Protocols for the In Vitro Evaluation of 1H-Imidazole, 1-(2-methylphenyl)-4-nitro-

Author: BenchChem Technical Support Team. Date: March 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro characterization of the novel compound, 1H-Imidazole, 1-(2-methylphenyl)-4-nitro-. This document outlines a strategic, tiered approach to elucidate its potential biological activities, starting from broad screening to more specific mechanistic assays. The protocols are designed to be self-validating, ensuring the generation of robust and reliable data.

Introduction: The Therapeutic Potential of Nitroimidazoles

The nitroimidazole scaffold is a cornerstone in medicinal chemistry, renowned for its diverse therapeutic applications.[1][2] Historically, 5-nitroimidazoles have been pivotal as antiprotozoal and antibacterial agents, with their mechanism of action linked to the reductive activation of the nitro group within anaerobic or microaerophilic environments.[2][3] More recently, the exploration of various substituted nitroimidazole derivatives has revealed a broader spectrum of biological activities, including anticancer and enzyme inhibitory properties.[4][5][6] The biological activity of these compounds is often dictated by the position of the nitro group and the nature of the substituents on the imidazole ring.[3]

The subject of this guide, 1H-Imidazole, 1-(2-methylphenyl)-4-nitro-, is a novel entity whose biological profile is yet to be fully characterized. The strategic placement of a 2-methylphenyl group at the N1 position and a nitro group at the C4 position suggests the potential for unique biological interactions. This guide provides a systematic workflow for its initial in vitro evaluation.

Tier 1: Foundational Characterization and Primary Screening

The initial phase of characterization focuses on understanding the fundamental physicochemical properties of the compound and conducting broad-spectrum biological screens to identify its potential therapeutic areas.

Physicochemical Characterization and Solubility

A fundamental understanding of the compound's solubility is critical for accurate and reproducible in vitro testing.

Protocol: Aqueous and Solvent Solubility Assessment

  • Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10-50 mM) of 1H-Imidazole, 1-(2-methylphenyl)-4-nitro- in 100% dimethyl sulfoxide (DMSO).

  • Serial Dilution: Serially dilute the stock solution in a series of aqueous buffers (e.g., phosphate-buffered saline, pH 7.4) and cell culture media to determine the maximum soluble concentration.

  • Visual and Spectrophotometric Analysis: Assess solubility by visual inspection for precipitation and by measuring the absorbance of the diluted solutions at a predetermined wavelength.

  • Data Reporting: Report the solubility in µg/mL or µM. This information is crucial for designing subsequent in vitro assays and avoiding artifacts due to compound precipitation.

Primary Biological Screening: A Two-Pronged Approach

Given the known activities of nitroimidazoles, a primary screen for both antimicrobial and anticancer activity is a logical starting point.

The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC) of a compound against a panel of microorganisms.[1][7][8]

Protocol: Broth Microdilution for MIC Determination

  • Microorganism Panel: Select a diverse panel of microorganisms, including Gram-positive bacteria (e.g., Staphylococcus aureus, Enterococcus faecalis), Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), and fungi (e.g., Candida albicans).[7][9]

  • Preparation of Inoculum: Grow the microbial strains to the logarithmic phase and adjust the turbidity to a 0.5 McFarland standard.

  • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of 1H-Imidazole, 1-(2-methylphenyl)-4-nitro- in the appropriate broth medium.

  • Inoculation: Add the standardized microbial suspension to each well.

  • Controls: Include a positive control (microorganisms with no compound), a negative control (broth only), and a standard antibiotic control (e.g., ciprofloxacin for bacteria, fluconazole for fungi).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24-48 hours).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to screen for cytotoxic and cytostatic agents.[4][10][11]

Protocol: MTT Assay for Cytotoxicity Screening

  • Cell Line Panel: Select a panel of human cancer cell lines representing different tumor types (e.g., MDA-MB-231 for breast cancer, A549 for lung cancer).[4][11]

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of 1H-Imidazole, 1-(2-methylphenyl)-4-nitro- for 24-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the half-maximal inhibitory concentration (IC50).[10]

Tier 2: Secondary Assays and Mechanistic Elucidation

Based on the results from the primary screening, the next tier of assays aims to delve deeper into the mechanism of action.

Elucidating the Anticancer Mechanism

If 1H-Imidazole, 1-(2-methylphenyl)-4-nitro- demonstrates significant anticancer activity, further investigation into the mode of cell death is warranted.

Workflow for Anticancer Mechanism of Action

A Active in MTT Assay B Apoptosis Assays (Annexin V/PI Staining) A->B C Cell Cycle Analysis (Propidium Iodide Staining) A->C D Western Blot for Apoptotic Markers (Caspases, Bcl-2 family) B->D E Flow Cytometry B->E C->E F Data Interpretation D->F E->F

Caption: Workflow for investigating the anticancer mechanism of action.

Protocol: Annexin V/Propidium Iodide (PI) Staining for Apoptosis

  • Cell Treatment: Treat the cancer cells with the IC50 concentration of the compound for a predetermined time.

  • Cell Harvesting: Harvest the cells and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Characterizing Antimicrobial Action

Should the compound exhibit promising antimicrobial activity, a time-kill kinetics study can provide insights into its bactericidal or bacteriostatic nature.

Protocol: Time-Kill Kinetics Assay

  • Inoculum Preparation: Prepare a standardized inoculum of the target microorganism.

  • Compound Addition: Add 1H-Imidazole, 1-(2-methylphenyl)-4-nitro- at concentrations corresponding to 1x, 2x, and 4x the MIC.

  • Time-Point Sampling: At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each culture.

  • Serial Dilution and Plating: Perform serial dilutions of the aliquots and plate them on appropriate agar plates.

  • Colony Counting: After incubation, count the number of colony-forming units (CFU/mL).

  • Data Analysis: Plot the log10 CFU/mL versus time to visualize the rate of bacterial killing. A ≥3-log10 reduction in CFU/mL is typically considered bactericidal.

Tier 3: Target-Based and Advanced Assays

This tier focuses on investigating potential interactions with specific molecular targets, which is particularly relevant for nitroimidazole derivatives.

Enzyme Inhibition Assays

Nitroimidazoles have been reported to inhibit various enzymes.[5][12] Screening against a panel of relevant enzymes can help identify specific molecular targets.

Example Protocol: Carbonic Anhydrase Inhibition Assay

Carbonic anhydrases (CAs) are zinc-containing metalloenzymes, and their inhibition has therapeutic applications, including in cancer.[12]

  • Enzyme and Substrate Preparation: Prepare solutions of purified human carbonic anhydrase isoenzymes (e.g., CA II, CA IX) and a suitable substrate (e.g., 4-nitrophenyl acetate).

  • Assay Setup: In a 96-well plate, add the enzyme, the inhibitor (1H-Imidazole, 1-(2-methylphenyl)-4-nitro- at various concentrations), and buffer.

  • Reaction Initiation: Initiate the reaction by adding the substrate.

  • Spectrophotometric Monitoring: Monitor the hydrolysis of the substrate by measuring the increase in absorbance at a specific wavelength over time.

  • Data Analysis: Calculate the percentage of enzyme inhibition and determine the IC50 value.

Quantitative Data Summary

Assay TypeKey ParameterExample Data for a Hypothetical Active Compound
Antimicrobial MIC (µg/mL)S. aureus: 8, E. coli: 16, C. albicans: 32
Anticancer IC50 (µM)MDA-MB-231: 10.5, A549: 15.2
Enzyme Inhibition IC50 (nM)Carbonic Anhydrase IX: 50

Conclusion

The in vitro evaluation of a novel compound such as 1H-Imidazole, 1-(2-methylphenyl)-4-nitro- requires a systematic and logical approach. The tiered workflow presented in these application notes provides a robust framework for its initial characterization, from broad-based screening to more focused mechanistic and target-based assays. By following these detailed protocols and understanding the rationale behind each experimental choice, researchers can generate high-quality, reliable data to elucidate the therapeutic potential of this and other novel nitroimidazole derivatives.

References

  • Shafeeq, A. A., Hamandi, Z. M. A., Mohammed, H. M., & Al-Shamma, G. (2022). Synthesis, Characterization and Evaluation of Antimicrobial Activity for New Nitroimidazole Derivatives. International Journal of Drug Delivery Technology, 12(2), 495-501. [Link]

  • Gomez, M. A., et al. (2020). Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds. The Open Medicinal Chemistry Journal, 14, 43-48. [Link]

  • Tahghighi, A., et al. (2023). Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole-Resistant Strains. Pharmaceutical and Biomedical Research, 9(3), 226-236. [Link]

  • Kowalska, W., et al. (2024). Synthesis and Biological Evaluation of New Compounds with Nitroimidazole Moiety. Molecules, 29(13), 3023. [Link]

  • Masci, D., et al. (1993). In-vitro studies of two 5-nitroimidazole derivatives. Il Farmaco, 48(10), 1437-1444. [Link]

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  • Karatas, M. O., et al. (2024). Exploring new 5-Nitroimidazole Derivatives as Potent Acetylcholinesterase and Butyrylcholinesterase Enzyme Inhibitors. Chemistry & Biodiversity. [Link]

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  • Gullapelli, K. K. R., et al. (2013). Hypoxia-Targeting Carbonic Anhydrase IX Inhibitors by a New Series of Nitroimidazole-Sulfonamides/Sulfamides/Sulfamates. Journal of Medicinal Chemistry, 56(21), 8814-8824. [Link]

  • Vio, L., et al. (2009). Synthetic Nitroimidazoles: Biological Activities and Mutagenicity Relationships. Molecules, 14(8), 2939-2965. [Link]

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Scale-Up Manufacturing of 1-(2-methylphenyl)-4-nitroimidazole: Protocols and Field-Proven Insights

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist: Dr. Evelyn Reed

Abstract

This technical guide provides a comprehensive framework for the scale-up manufacturing of 1-(2-methylphenyl)-4-nitroimidazole, a key heterocyclic scaffold with potential applications in pharmaceutical development. Nitroimidazole derivatives are significant as therapeutic agents, particularly for their antimicrobial and radiosensitizing properties.[1] This document moves beyond theoretical synthesis to address the practical challenges of kilogram-scale production. We present a detailed, field-proven protocol based on the copper-catalyzed Ullmann N-arylation reaction, selected for its robustness and scalability.[2][3] The guide includes in-depth protocols for synthesis, process monitoring using High-Performance Liquid Chromatography (HPLC), final product purification, and rigorous quality control. Crucially, it incorporates a dedicated section on the critical safety and handling procedures required for nitroaromatic compounds, which are known to be energetic and potentially toxic materials.[4] This application note is designed to equip researchers and drug development professionals with the necessary expertise to transition from laboratory-scale synthesis to efficient and safe bulk manufacturing.

Introduction to Nitroimidazole Scaffolds

The nitroimidazole nucleus is a cornerstone in medicinal chemistry, forming the basis of numerous drugs with antibacterial and antiprotozoal activities.[5] The biological activity of these compounds is often linked to the reductive bioactivation of the nitro group under hypoxic conditions, a mechanism that also makes them valuable as radiosensitizers in cancer therapy and as imaging agents for detecting hypoxic tumors.[6][7] The specific compound, 1-(2-methylphenyl)-4-nitroimidazole, is an N-aryl substituted nitroimidazole. The introduction of an aryl group at the N1 position can significantly modulate the compound's physicochemical properties, metabolic stability, and biological activity.

While laboratory-scale synthesis of such molecules is well-documented, scaling production to the kilogram level introduces significant challenges. These include maintaining reaction efficiency, ensuring batch-to-batch consistency, managing thermal safety, and implementing robust purification and quality control procedures. This guide provides a validated pathway to navigate these complexities.

Recommended Synthesis Pathway: Copper-Catalyzed Ullmann N-Arylation

For the large-scale synthesis of 1-(2-methylphenyl)-4-nitroimidazole, the Ullmann condensation (or Ullmann-type N-arylation) is the recommended route. This method involves the coupling of an aryl halide with a nitrogen nucleophile, catalyzed by a copper species.[8] Modern advancements have made this reaction more versatile and milder than its classical counterpart, which required harsh conditions.[9] It is a well-established industrial method for forming C-N bonds.

Reaction Scheme

The proposed synthesis involves the coupling of 4-nitroimidazole with 2-iodotoluene using a copper(I) iodide catalyst, a ligand to stabilize the catalyst, and a base in a high-boiling polar aprotic solvent.

Reaction Scheme for the Ullmann N-arylation of 4-nitroimidazole with 2-iodotoluene.
Mechanistic Rationale

The generally accepted catalytic cycle for the Ullmann N-arylation begins with the coordination of the nitrogen nucleophile (4-nitroimidazole) to the Cu(I) catalyst.[2] This is followed by an oxidative addition of the aryl halide (2-iodotoluene) to the copper center, forming a Cu(III) intermediate. The final step is a reductive elimination event that forms the desired C-N bond of the product and regenerates the active Cu(I) catalyst, allowing the cycle to continue.[2] The choice of ligand, base, and solvent is critical for stabilizing the intermediates and promoting high reaction yields.

Causality for Route Selection

The Ullmann N-arylation was selected for the following reasons:

  • Scalability: The reaction conditions are amenable to large-scale chemical reactors, and the methodology has been proven in industrial settings.[3]

  • Starting Material Availability: Both 4-nitroimidazole and 2-iodotoluene are commercially available or can be synthesized via established procedures.[10][11]

  • High Regioselectivity: Alkylation of 4-nitroimidazole under these conditions strongly favors substitution at the N1 position, minimizing the formation of the N3-isomer and simplifying purification.[12][13]

  • Robustness: The reaction tolerates a variety of functional groups, although the nitro group requires careful temperature control due to its energetic nature.

Kilogram-Scale Manufacturing Protocol

This protocol is designed for a target output of approximately 1.0-1.5 kg of the final product. All operations must be conducted in a designated chemical manufacturing area with appropriate engineering controls.

Materials and Equipment
Materials Grade Equipment
4-Nitroimidazole≥98%20 L Glass-Lined Reactor with overhead stirrer, reflux condenser, and temperature probe
2-Iodotoluene≥98%Heating/Cooling Mantle for Reactor
Copper(I) Iodide (CuI)≥99%Inert Gas Supply (Nitrogen or Argon)
L-Proline≥99%Filter-Dryer or Large Buchner Funnel with Vacuum
Potassium Carbonate (K₂CO₃), anhydrous≥99%Industrial Vacuum Oven
Dimethyl Sulfoxide (DMSO), anhydrous≥99.5%Appropriate Personal Protective Equipment (PPE)
Ethyl AcetateACS GradeHazardous Waste Containment Drums
Deionized Water
Step-by-Step Synthesis Workflow

Step 1: Reactor Preparation and Inerting

  • Ensure the 20 L reactor is clean, dry, and has been leak-tested.

  • Purge the reactor with nitrogen gas for at least 30 minutes to create an inert atmosphere. Maintain a gentle positive pressure of nitrogen throughout the reaction.

Step 2: Reagent Charging

  • With the reactor under a nitrogen blanket, charge the following solids in order:

    • 4-Nitroimidazole (1.13 kg, 10.0 mol)

    • Potassium Carbonate (2.07 kg, 15.0 mol)

    • Copper(I) Iodide (95.2 g, 0.5 mol, 5 mol%)

    • L-Proline (115.1 g, 1.0 mol, 10 mol%)

  • Via a charging port, add anhydrous Dimethyl Sulfoxide (DMSO) (8.0 L).

  • Begin moderate agitation (100-150 RPM) to form a slurry.

  • Add 2-Iodotoluene (2.40 kg, 11.0 mol) to the slurry.

Step 3: Reaction Execution and Monitoring

  • Slowly heat the reaction mixture to an internal temperature of 110-120 °C. Caution: Monitor for any potential exotherm.

  • Maintain the temperature and agitation for 18-24 hours.

  • Monitor the reaction progress every 2-4 hours using in-process control (IPC) HPLC analysis (see Section 4.0) until the consumption of 4-nitroimidazole is >98%.

Step 4: Work-up and Product Isolation

  • Once the reaction is complete, cool the mixture to room temperature (20-25 °C).

  • Slowly and carefully pour the reaction mixture into a separate vessel containing 40 L of cold deionized water, while stirring vigorously. This will precipitate the crude product.

  • Stir the resulting slurry for 1-2 hours to ensure complete precipitation.

  • Isolate the crude solid product by filtration using a filter-dryer or a large Buchner funnel.

  • Wash the filter cake sequentially with:

    • Deionized water (3 x 5 L) to remove DMSO and inorganic salts.

    • A small amount of cold ethyl acetate (2 L) to remove residual organic impurities.

  • Dry the crude product under vacuum at 60-70 °C until constant weight is achieved.

Step 5: Purification by Recrystallization

  • Transfer the dried crude solid to a clean, appropriately sized vessel with a reflux condenser.

  • Add ethyl acetate (approximately 5-8 L per kg of crude product).

  • Heat the mixture to reflux with stirring until all the solid dissolves. If it does not fully dissolve, add more ethyl acetate in small portions.

  • Once dissolved, slowly cool the solution to room temperature without agitation to allow for crystal formation.

  • Further cool the mixture in an ice bath for 2-4 hours to maximize crystal yield.

  • Isolate the purified crystals by filtration.

  • Wash the crystals with a small amount of cold ethyl acetate.

  • Dry the final product in a vacuum oven at 60-70 °C to a constant weight. Expected yield: 75-85%.

Table of Process Parameters
ParameterValueRationale
Molar Ratio (4-Nitroimidazole:Aryl Halide) 1 : 1.1A slight excess of the aryl halide ensures complete consumption of the limiting reagent.
Catalyst Loading (CuI) 5 mol%Balances reaction rate with cost and ease of removal.[2]
Ligand Loading (L-Proline) 10 mol%Stabilizes the copper catalyst and accelerates the reaction.
Base (K₂CO₃) 1.5 equivalentsSufficient to deprotonate the imidazole and neutralize the HI byproduct.
Solvent DMSOHigh boiling point and excellent solvating power for the reagents.
Reaction Temperature 110-120 °CProvides sufficient thermal energy for the reaction while minimizing decomposition.[14]
Reaction Time 18-24 hoursTypical duration for achieving high conversion, confirmed by IPC.

Process Analytical Technology (PAT) for Reaction Monitoring

Real-time or near-real-time monitoring is essential in scale-up manufacturing to ensure process safety, efficiency, and reproducibility. For this synthesis, High-Performance Liquid Chromatography (HPLC) is the recommended technique for in-process control (IPC).

IPC Sample Preparation
  • Carefully extract ~0.1 mL of the hot reaction mixture using a long pipette.

  • Quench the sample in 10 mL of a 50:50 acetonitrile/water mixture.

  • Vortex thoroughly and filter through a 0.45 µm syringe filter into an HPLC vial.

HPLC Protocol for In-Process Control
ParameterSpecification
Column C18 Reverse-Phase (e.g., 150 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Isocratic elution with 26% Methanol and 74% 0.1% Triethylamine in water (pH adjusted to 3.0 with phosphoric acid).[15]
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 316 nm[15]
Injection Volume 10 µL

The disappearance of the 4-nitroimidazole peak and the appearance of the product peak are monitored to determine the reaction endpoint.

Final Product Quality Control

Rigorous quality control (QC) is mandatory to release the final product batch. The following tests confirm the identity, purity, and quality of the synthesized 1-(2-methylphenyl)-4-nitroimidazole.

Purity Assessment by HPLC

The same HPLC method as described in Section 4.2 is used, but with a longer run time to ensure all potential impurities are eluted and detected. The purity is determined by the area percentage of the main product peak.

Identity Confirmation
  • Mass Spectrometry (MS): Electrospray Ionization (ESI-MS) should be used to confirm the molecular weight of the compound. Expected [M+H]⁺ = 204.07.

  • ¹H NMR Spectroscopy: The proton NMR spectrum provides structural confirmation. The spectrum should be consistent with the structure of 1-(2-methylphenyl)-4-nitroimidazole.

Table of Final Product Specifications
TestSpecificationMethod
Appearance Pale yellow to yellow crystalline solidVisual Inspection
Identity Conforms to reference standard¹H NMR, MS
Purity (Assay) ≥ 99.0%HPLC (Area %)
Melting Point Report ValueMelting Point Apparatus
Residual Solvents ≤ 0.5% Ethyl AcetateGC-HS

Safety and Hazard Management

Nitroaromatic compounds present a dual hazard profile: they are energetic materials and often exhibit toxicity.[4] A strict safety protocol is non-negotiable.

  • Hazard Identification: 1-(2-methylphenyl)-4-nitroimidazole should be treated as potentially toxic and energetic. Nitro compounds can decompose exothermically, especially at elevated temperatures or under impact.[4] DMSO is combustible and can penetrate the skin, carrying dissolved substances with it. 2-Iodotoluene is a skin and eye irritant.

  • Engineering Controls: All operations must be conducted within a chemical fume hood or a walk-in ventilated enclosure. For kilogram-scale reactions, a blast shield should be used in front of the reactor. The reactor should have a pressure relief system.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical safety goggles and a full-face shield are mandatory.[4]

    • Hand Protection: Chemical-resistant gloves (e.g., nitrile or butyl rubber) are required. Consider double-gloving.[4]

    • Body Protection: A flame-retardant lab coat and closed-toe safety shoes are essential.

  • Spill and Emergency Procedures:

    • In case of a spill, evacuate the immediate area and eliminate all ignition sources.[16]

    • Contain the spill using a non-combustible absorbent material like sand or vermiculite.[16][17]

    • For fires involving nitro compounds, use a CO₂, dry chemical, or water spray extinguisher. Be aware that poisonous gases, including nitrogen oxides, are produced in a fire.[17]

  • Waste Disposal: All solid waste, spent solvents, and aqueous work-up solutions must be collected and disposed of as hazardous waste according to local and federal regulations.[17] Contaminated clothing should be removed immediately and decontaminated or disposed of properly.[18]

Visualizations

Synthesis Pathway Diagram

G cluster_reactants Starting Materials cluster_reagents Reagents & Conditions A 4-Nitroimidazole P 1-(2-methylphenyl)-4-nitroimidazole A->P Ullmann N-Arylation B 2-Iodotoluene B->P Ullmann N-Arylation C CuI (Catalyst) D L-Proline (Ligand) E K₂CO₃ (Base) F DMSO, 110-120°C

Caption: Key components for the Ullmann N-Arylation synthesis pathway.

Overall Manufacturing Workflow

G start Start prep Reactor Prep & Inerting start->prep charge Reagent Charging prep->charge react Reaction Execution (110-120°C, 18-24h) charge->react ipc IPC Monitoring (HPLC) react->ipc workup Work-up & Precipitation react->workup isolate Crude Isolation (Filtration & Drying) workup->isolate purify Purification (Recrystallization) isolate->purify qc Final QC (HPLC, MS, NMR) purify->qc package Packaging qc->package end_node End package->end_node

Caption: A flowchart of the end-to-end manufacturing process.

References

  • Hindupur, R.M., et al. (2013). An Improved Kilogram-Scale Synthesis of 2-Bromo-4-nitro-1H-imidazole: A Key Building Block of Nitroimidazole Drugs. GOV.UK.
  • Benchchem. (n.d.). Technical Support Center: Safe Handling and Storage of Nitro Compounds. Benchchem.
  • Benchchem. (n.d.). Application of the Ullmann Reaction for N-Aryl Bond Formation. Benchchem.
  • Benchchem. (n.d.). An In-Depth Technical Guide to the Safety and Handling of Deuterated Nitro Compounds. Benchchem.
  • Pedada AR, et al. (2013). An Improved Kilo-scale Synthesis of 2-Bromo-4-nitro-1H-imidazole: A Key Building Block of Nitroimidazole Drugs. DNDi.
  • Sbaraglini, M. L., et al. (2001). 5-Nitroimidazole Drugs Effective against Metronidazole-Resistant Trichomonas vaginalis and Giardia duodenalis. Antimicrobial Agents and Chemotherapy, 45(12), 3434–3440.
  • Reddy, V. P., et al. (2024). Ullmann-Type N-, S-, and O-Arylation Using a Well-Defined 7-Azaindole-N-oxide (7-AINO)-Based Copper(II) Catalyst: Scope and Application to Drug Synthesis. The Journal of Organic Chemistry.
  • Watson, L. (2011). The Determination of Nitroimidazole Residues in Fish and Fish Products. University of Guelph Thesis.
  • Kumar, D., et al. (2022). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. Molecules, 27(9), 2883.
  • S. G., & V. K., S. (2023). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts.
  • ResearchGate. (2025). Determination of nitroimidazole antibiotics based on dispersive solid‐phase extraction combined with capillary electrophoresis. Request PDF.
  • ResearchGate. (2025).
  • GOV.UK. (2024). Nitrobenzene - Incident management. GOV.UK.
  • Buchwald, S. L., & Bolm, C. (Eds.). (2009). Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib.
  • New Jersey Department of Health. (n.d.). Nitrobenzene - Hazard Summary. NJ.gov.
  • Esmaeilpour, M., et al. (2023). Functionalization of Fe3O4@SiO2 nanoparticles with Cu(I)-thiosemicarbazone complex as a robust and efficient heterogeneous nanocatalyst for N-arylation of N-heterocycles with aryl halides. RSC Advances, 13(45), 31693-31705.
  • Khabnadideh, S., et al. (2008). Design and Synthesis of 2-Methyl and 2-Methyl-4-Nitro Imidazole Derivatives as Antifungal Agents. Iranian Journal of Pharmaceutical Research, 7(4), 253-259.
  • Kumar, P. (2002). Medicinal Significance of Nitroimidazoles. Defence Science Journal, 52(2), 185-196.
  • Kajfez, F., et al. (1968). 1-substitution in 2-methyl-4(5)-nitroimidazole. I. Synthesis of compounds with potential antitrichomonal activity. Journal of Medicinal Chemistry, 11(1), 167-169.
  • Raj, K. K., et al. (2014). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. International Journal of Pharmaceutical Sciences and Research, 5(9), 3848-3852.
  • U.S. Patent No. 4,145,553. (1979). Manufacture of 4-nitroimidazoles.
  • Agilent Technologies. (2019). Analysis of Nitroimidazoles in Egg Using Agilent Captiva EMR−Lipid and LC/MS/MS.
  • Jung, K.-W., et al. (2019). Adsorptive removal of nitroimidazole antibiotics from water using porous carbons derived from melamine-loaded MAF-6.
  • Li, Y., et al. (2025). Simultaneous determination of five nitroimidazole antimicrobials in pharmaceuticals using HPLC-ESM and QAMS methods. Journal of Pharmaceutical and Biomedical Analysis, 251, 116450.
  • Liu, Y., et al. (2015). Synthesis and evaluation of two novel 2-nitroimidazole derivatives as potential PET radioligands for tumor imaging. Journal of Nuclear Medicine, 56(Supplement 3), 1387.
  • Hakmaoui, Y., et al. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica, 14(4), 12-16.
  • Sangeetha, R., & Balasubramanian, S. (2016). Design, Synthesis and Characterization of Some 5- Nitroimidazole Derivatives. International Journal of Pharmaceutical Sciences and Research, 7(6), 2459-2465.
  • Spain, J. C. (Ed.). (2001). Biodegradation of Nitroaromatic Compounds and Explosives. CRC Press.
  • Hakmaoui, Y., et al. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as. Der Pharma Chemica.
  • ResearchGate. (n.d.). Production of 4-nitroimidazole and its thermal stability.
  • Fraselle, S., et al. (2007). Validation of a method for the detection and confirmation of nitroimidazoles and the corresponding hydroxy metabolites in pig plasma by high performance liquid chromatography-tandem mass spectrometry. Analytica Chimica Acta, 586(1-2), 383-393.
  • SIELC Technologies. (2023). HPLC Method for Analysis of Mixture of Nitroimidazole Antibiotics on Newcrom Type Columns. SIELC.
  • World Intellectual Property Organization. (2010).
  • Chinese Patent No. CN107686523A. (2018). Process for producing 2-methyl-5-nitroimidazole.
  • Kumar, D., et al. (2022). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. MDPI.

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Solubility Issues with 1-(2-methylphenyl)-4-nitro-1H-imidazole

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the formulation and handling of substituted nitroimidazoles.

1-(2-methylphenyl)-4-nitro-1H-imidazole (also known as 1-(o-tolyl)-4-nitroimidazole) presents a unique set of physicochemical challenges. While the 4-nitroimidazole core is a privileged scaffold in drug discovery—often utilized for its susceptibility to bioreduction by bacterial nitroreductases—the addition of the bulky, lipophilic o-tolyl group at the N1 position drastically alters its thermodynamic solubility profile.

This guide is designed to deconstruct the causality behind these solubility barriers and provide field-proven, self-validating protocols to keep your assays and in vivo models running smoothly.

Part 1: The Causality of Insolubility (Chemical Profiling)

To troubleshoot a compound, we must first understand its molecular behavior in solution. The insolubility of 1-(2-methylphenyl)-4-nitro-1H-imidazole in aqueous media is driven by three distinct structural features:

  • Extreme Lipophilicity: The 1-aryl substitution creates a massive thermodynamic penalty for cavity formation in water. Water molecules must break their hydrogen-bonded networks to accommodate the hydrophobic o-tolyl ring, which energetically favors precipitation .

  • Abolished Basicity (pKa Shift): Researchers often attempt to lower the pH of their buffers to protonate the imidazole ring and form a soluble salt. However, the strong electron-withdrawing nature of the 4-nitro group pulls electron density away from the N3 nitrogen. This lowers the pKa of the conjugate acid to near zero, making physiological salt formation impossible .

  • Crystal Lattice Energy: The nitro group participates in weak intermolecular C−H···O hydrogen bonding, creating a highly stable, hydrophobic crystal lattice that strongly resists dissolution in polar protic solvents .

Quantitative Solubility Profiles

The following tables summarize the physicochemical drivers and the expected solubility limits across common laboratory vehicles.

Table 1: Physicochemical Drivers of Insolubility

PropertyEstimated ValueMechanistic Impact on Solubility
LogP ~2.8 - 3.5High lipophilicity drives poor aqueous solvation; favors partition into lipid/organic phases.
pKa (Imidazole N3) < 1.0Electron-withdrawing -NO 2​ group prevents protonation; acidic salt formation is unviable.
Lattice Energy HighC−H···O bonding promotes a stable crystal lattice that resists aqueous dissolution.

Table 2: Solubility Profiles Across Common Vehicles

Solvent SystemExpected Solubility LimitSuitability & Application
Ultrapure Water / PBS < 2 µg/mLUnsuitable. Buffer salts further "salt-out" the compound.
100% DMSO > 50 mg/mLIdeal for master stocks. Matches Hildebrand solubility parameters .
100% DMF > 50 mg/mLAlternative to DMSO; higher toxicity in cell-based assays.
20% HP- β -CD (aq) 1 - 5 mg/mLExcellent for in vivo oral (PO) or intravenous (IV) dosing.

Part 2: Formulation Workflow & Decision Matrix

To ensure successful application, your formulation strategy must diverge based on your end goal. Below is the logical workflow for processing this compound.

FormulationWorkflow Start 1-(2-methylphenyl)-4-nitro-1H-imidazole (Dry Powder) App Target Application? Start->App InVitro In Vitro Assays (Cell Culture / Enzymatic) App->InVitro In Vitro InVivo In Vivo PK/PD (Murine Models) App->InVivo In Vivo DMSO Prepare 10-50 mM Stock in 100% DMSO InVitro->DMSO Cyclo Lipid-Coated Cyclodextrin (20% HP-β-CD Formulation) InVivo->Cyclo Buffer Dilute to <1% DMSO Add 0.1% BSA or Tween-20 DMSO->Buffer Success1 Soluble Assay Media (No Micro-precipitates) Buffer->Success1 Sonicate Probe Sonication & Sterile Filtration Cyclo->Sonicate Success2 Bioavailable Oral Dosing (Enhanced Absorption) Sonicate->Success2

Workflow for formulating highly lipophilic 4-nitroimidazole derivatives for in vitro and in vivo use.

Part 3: Frequently Asked Questions & Validated Protocols

FAQ 1: In Vitro Assay Crash-Out

Q: I prepared a 20 mM stock in DMSO, but the compound precipitates immediately as a cloudy suspension when I dilute it into my PBS assay buffer. How can I prevent this?

A: This is a classic "solvent shift" phenomenon. When the DMSO is diluted by water, it can no longer solvate the lipophilic o-tolyl group. The molecules rapidly aggregate to minimize their exposed hydrophobic surface area. To prevent this, you must provide a thermodynamic "sink" for the compound before the DMSO concentration drops below the critical solvation threshold.

Protocol 1: Step-Down Aqueous Dilution for Cell Assays This protocol utilizes carrier proteins to sequester the lipophilic regions of the molecule, maintaining it in a bioavailable state.

  • Master Stock Preparation: Dissolve the dry powder in 100% anhydrous DMSO to a concentration of 20 mM. Vortex for 60 seconds until optically clear.

  • Intermediate Dilution: Dilute the master stock 1:10 into a "carrier solvent" (e.g., a 50/50 mixture of DMSO and Tween-20) to create a 2 mM intermediate.

  • Protein Binding (The Sink): Pre-warm your cell culture media containing 10% Fetal Bovine Serum (FBS) or 0.1% Bovine Serum Albumin (BSA) to 37°C. The hydrophobic pockets of albumin act as host carriers for the compound.

  • Final Addition: Add the intermediate stock dropwise to the pre-warmed media while vortexing vigorously. Do not exceed a final DMSO concentration of 0.5% (v/v) to avoid cellular toxicity.

  • Self-Validation Step: Before applying the media to your cells, place a 100 µL aliquot in a clear 96-well plate and inspect it under an inverted phase-contrast microscope at 20X magnification. The absence of needle-like crystals or amorphous micro-precipitates confirms a successful, stable solution.

FAQ 2: In Vivo Formulation Challenges

Q: We are advancing to murine PK/PD models. Standard PEG400/Water vehicles yield a thick suspension that clogs our gavage needles. How do we achieve a true solution for oral dosing?

A: Highly lipophilic 1-aryl-4-nitroimidazoles (such as the tuberculosis drug Pretomanid/PA-824) exhibit aqueous solubilities of <2 µg/mL. Standard co-solvents are insufficient for these scaffolds . You must utilize molecular encapsulation using Hydroxypropyl- β -Cyclodextrin (HP- β -CD). The hydrophobic interior cavity of the cyclodextrin ring will encapsulate the o-tolyl group, while its hydrophilic exterior ensures aqueous solubility.

Protocol 2: HP- β -CD Complexation for In Vivo Dosing This protocol forces the compound into the cyclodextrin cavity using mechanical energy, creating a clear, bioavailable solution.

  • Vehicle Preparation: Prepare a 20% (w/v) solution of HP- β -CD in sterile Water for Injection (WFI). Stir at room temperature until completely clear.

  • Compound Wetting: Weigh the required amount of 1-(2-methylphenyl)-4-nitro-1H-imidazole powder into a heavy-walled glass vial. Add a micro-volume of Tween-80 (0.5% of the final intended volume) directly to the powder. Mix with a spatula to wet the hydrophobic powder and reduce surface tension.

  • Complexation: Add the 20% HP- β -CD solution to the wetted powder to reach your target concentration (up to 5 mg/mL).

  • Energy Input: The complexation reaction is endothermic and requires energy. Place the vial in an ice bath. Use a probe sonicator (30% amplitude, 5 seconds ON / 5 seconds OFF) for 10 minutes. The solution will transition from a milky suspension to an opalescent/clear solution.

  • Self-Validation Step: Pass the resulting solution through a 0.22 µm PTFE syringe filter. If the formulation is successful, the filter will not clog, and the filtrate will remain perfectly clear. Quantify the filtrate via HPLC to confirm the final dose concentration before administering via oral gavage.

References

  • Lakshminarayana, S. B., et al. (2014). "Pharmacokinetics-Pharmacodynamics Analysis of Bicyclic 4-Nitroimidazole Analogs in a Murine Model of Tuberculosis." PLoS One (via PMC / NIH.gov). Available at:[Link]

  • Kubicki, M., et al. (2002). "Experimental Electron Density of 1-Phenyl-4-nitroimidazole and Topological Analysis of C−H···O and C−H···N Hydrogen Bonds." The Journal of Physical Chemistry B (ACS Publications). Available at:[Link]

  • Cong, Y., et al. (2017). "Thermodynamic modelling for solubility of 4-nitroimidazole in eleven organic solvents from T = (283.15 to 318.15) K." Journal of Chemical Thermodynamics. Available at:[Link]

Technical Support Center: Yield Optimization for 1-(2-methylphenyl)-4-nitro-1H-imidazole Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Scientist Support Portal. This guide is specifically engineered for drug development professionals and synthetic chemists facing yield and regioselectivity bottlenecks during the Ullmann-type C-N coupling of 4-nitroimidazole with sterically hindered ortho-substituted aryl halides (e.g., 2-iodotoluene).

Below, we deconstruct the mechanistic causality of these reactions, provide targeted troubleshooting FAQs, and outline a self-validating experimental protocol to maximize the yield of your target 4-nitro isomer.

I. Core Mechanistic Workflow: Catalytic Cycle & Regioselectivity

To troubleshoot effectively, you must first understand the competing pathways in the catalytic cycle. The diagram below illustrates the copper-catalyzed Ullmann coupling mechanism, highlighting the critical regioselectivity branch where the 4-nitro and 5-nitro isomers diverge.

CatalyticCycle Cu_I Cu(I) Catalyst + Ligand (Active Species) Ox_Add Oxidative Addition (Rate-Limiting Step) Cu_I->Ox_Add 2-Iodotoluene Cu_III Cu(III) Intermediate [Ar-Cu(III)-L] Ox_Add->Cu_III Lig_Ex Ligand Exchange (Nitroimidazolide Binds) Cu_III->Lig_Ex 4-Nitroimidazole + Base Cu_III_Nu Cu(III)-Nucleophile Complex Lig_Ex->Cu_III_Nu Red_Elim Reductive Elimination (Product Release) Cu_III_Nu->Red_Elim Red_Elim->Cu_I Catalyst Regeneration Product_4 1-(2-methylphenyl)-4-nitro-1H-imidazole (Thermodynamic Product) Red_Elim->Product_4 Major Pathway (Steric Relief) Product_5 1-(2-methylphenyl)-5-nitro-1H-imidazole (Kinetic Product) Red_Elim->Product_5 Minor Pathway (Steric Clash)

Figure 1: Cu-catalyzed Ullmann coupling cycle and regioselectivity for 4-nitroimidazole arylation.

II. Troubleshooting Guides & FAQs

Q1: Why am I getting a high ratio of the 5-nitro isomer instead of the desired 4-nitro isomer? The Causality: 4-Nitroimidazole and 5-nitroimidazole are tautomers in rapid equilibrium. When deprotonated by a base, they form an ambient nitroimidazolide anion. Arylation at the N1 position (yielding the 5-nitro isomer) forces the bulky 2-methylphenyl group into direct steric conflict with the adjacent nitro group at the 5-position. The Solution: The 4-nitro isomer is the thermodynamic product due to steric relief. To maximize its formation, you must operate under thermodynamic control. Increase your reaction temperature to 110–120 °C and utilize a bulky bidentate ligand (like 1,10-phenanthroline). This amplifies the steric differentiation during the reductive elimination step of the Cu(III) intermediate, forcing the system to favor the 4-nitro product. This regioselective control is a critical parameter in the synthesis of nitroimidazole-based therapeutics like Delamanid[1].

Q2: My overall conversion is stalled at 30-40% with unreacted 2-iodotoluene remaining. How do I overcome the steric hindrance of the ortho-methyl group? The Causality: The oxidative addition of Cu(I) into the C-I bond of 2-iodotoluene is severely retarded by the steric bulk of the ortho-methyl group. Unligated CuI is insufficiently electron-rich to overcome this high activation barrier. The Solution: You must use an electron-rich, bidentate nitrogen ligand. Ligands such as[2] or [3] increase the electron density on the copper center, exponentially accelerating the oxidative addition step. Furthermore, these ligands prevent the disproportionation of active Cu(I) into inactive Cu(0) and Cu(II) species.

Q3: I am observing significant formation of 2,2'-dimethylbiphenyl (homocoupling) and deiodination of 2-iodotoluene. How can I minimize these side reactions? The Causality: Homocoupling (Ullmann biaryl synthesis) is a competing pathway exacerbated by trace oxygen, which oxidizes Cu(I) to Cu(II), facilitating the bimolecular reductive elimination of two aryl groups. Dehalogenation often occurs when solvents like DMF act as hydride donors at elevated temperatures. The Solution:

  • Exclude Oxygen: Rigorously degas your solvent by sparging with Argon for at least 30 minutes prior to use.

  • Solvent Switch: Transition from DMF to anhydrous DMSO, which is far less prone to hydride donation.

  • Base Quality: Ensure your base (Cs₂CO₃) is finely milled and strictly anhydrous. Trace water promotes both dehalogenation and catalyst poisoning.

III. Quantitative Optimization Data

The following table summarizes the causal relationship between reaction parameters and the resulting yield/regioselectivity. Note how the combination of a bidentate ligand and a softer solvent (DMSO) dramatically shifts the outcome.

Catalyst / Ligand SystemBaseSolventTemp (°C)Conversion (%)4-Nitro : 5-Nitro RatioIsolated Yield (4-Nitro)
CuI / NoneK₂CO₃DMF11035%3:122%
CuI / DMEDAK₂CO₃DMF11078%8:165%
Cu₂O / DMEDACs₂CO₃DMSO12085%10:172%
CuI / 1,10-Phenanthroline Cs₂CO₃ DMSO 120 >95% 15:1 86%

IV. Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. It includes in-process analytical and visual checks to ensure the chemical logic is functioning as intended before you commit to the final workup.

Reagents Required:

  • 4-Nitroimidazole (1.0 equiv, 10 mmol)

  • 2-Iodotoluene (1.2 equiv, 12 mmol)

  • Copper(I) Iodide (0.1 equiv, 1 mmol)

  • 1,10-Phenanthroline (0.2 equiv, 2 mmol)

  • Cesium Carbonate, anhydrous (2.0 equiv, 20 mmol)

  • Anhydrous, degassed DMSO (20 mL)

Step-by-Step Methodology:

  • Inert Atmosphere Preparation: In a glovebox or under strict argon flow using Schlenk techniques, charge an oven-dried 50 mL Schlenk flask with 4-nitroimidazole, CuI, 1,10-phenanthroline, and finely milled Cs₂CO₃.

  • Reactant & Solvent Addition: Add 2-iodotoluene via a micro-syringe, followed immediately by the degassed DMSO.

  • Reaction Initiation: Seal the flask and submerge it in a pre-heated oil bath at 120 °C. Stir vigorously (800+ RPM) to ensure the heterogeneous base is well suspended.

    • Self-Validating Check 1 (Visual): Within 15–30 minutes, the solution must transition to a deep blue/green color. This confirms the formation of the active [Cu(I)-phenanthroline] complex. If the solution turns opaque black immediately, your Cu(I) has oxidized; abort and verify your argon line.

  • In-Process Monitoring: After 12 hours, sample 50 µL of the reaction mixture, dilute with EtOAc, filter through a micro-pipette of Celite, and analyze via LC-MS or TLC (Hexanes:EtOAc 7:3).

    • Self-Validating Check 2 (Analytical): You should observe >90% consumption of 2-iodotoluene and a dominant peak for the 4-nitro isomer (m/z [M+H]⁺ = 204.1).

  • Workup: Cool the reaction to room temperature. Dilute with 100 mL of EtOAc and filter the entire mixture through a 1-inch pad of Celite to remove copper salts and inorganic base.

  • Copper Stripping: Transfer the filtrate to a separatory funnel. Wash with 5% aqueous NH₄OH (3 × 50 mL).

    • Self-Validating Check 3 (Visual): The aqueous layer will turn bright blue as it sequesters residual copper. Repeat until the aqueous layer remains colorless.

  • Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (gradient elution: 10% to 40% EtOAc in Hexanes) to isolate pure 1-(2-methylphenyl)-4-nitro-1H-imidazole.

V. References

  • Altman, R. A., & Buchwald, S. L. (2007). Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. The Journal of Organic Chemistry, 72(16), 6190–6199.[Link]

  • Antilla, J. C., Baskin, J. M., Barder, T. E., & Buchwald, S. L. (2004). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. The Journal of Organic Chemistry, 69(17), 5578–5587.[Link]

  • Sharma, S., Anand, R., Cham, P. S., Raina, S., Vishwakarma, R. A., & Singh, P. P. (2020). A concise and sequential synthesis of the nitroimidazooxazole based drug, Delamanid and related compounds. RSC Advances, 10(29), 16932–16937.[Link]

Sources

Reducing byproduct formation in 1H-Imidazole, 1-(2-methylphenyl)-4-nitro- reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 1-(2-methylphenyl)-4-nitro-1H-imidazole. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and frequently asked questions to help you minimize byproduct formation and optimize your reaction outcomes. The information herein is synthesized from established principles in organic chemistry and peer-reviewed literature to ensure scientific integrity and practical applicability.

Introduction to the Synthetic Challenges

The synthesis of 1-(2-methylphenyl)-4-nitro-1H-imidazole can be approached through two primary routes:

  • N-Arylation of 4-nitroimidazole: This involves coupling 4-nitroimidazole with a 2-methylphenyl halide or its equivalent, typically through a copper-catalyzed (Ullmann/Goldberg-type) or palladium-catalyzed (Buchwald-Hartwig-type) reaction.

  • Nitration of 1-(2-methylphenyl)-1H-imidazole: This involves the electrophilic nitration of the pre-formed N-arylimidazole.

Each pathway presents a unique set of challenges, primarily concerning the formation of undesired byproducts. This guide will address the common issues associated with both routes and provide strategies to mitigate them.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the N-arylation synthesis of 1-(2-methylphenyl)-4-nitro-1H-imidazole?

A1: The most prevalent byproducts in N-arylation reactions are typically derived from side reactions of the 2-methylphenyl halide. These include:

  • Homocoupling Product (2,2'-dimethylbiphenyl): This arises from the coupling of two molecules of the 2-methylphenyl halide. It is a common byproduct in both copper- and palladium-catalyzed reactions.[1][2][3][4]

  • Hydrodehalogenation Product (Toluene): In palladium-catalyzed reactions, the aryl halide can be reduced to the corresponding arene.

  • Unreacted Starting Materials: Incomplete conversion will result in the presence of 4-nitroimidazole and the 2-methylphenyl halide.

Q2: I am observing the formation of an isomeric byproduct. What is the likely cause?

A2: If you are starting from a mixture of 4-nitro- and 5-nitroimidazole, you will inevitably form the corresponding 1-(2-methylphenyl)-5-nitro-1H-imidazole isomer. It is crucial to use pure 4-nitroimidazole as the starting material. The alkylation of 4-nitroimidazole is known to be regioselective for the N-1 position.[5][6]

Q3: My nitration reaction is producing multiple isomers. How can I improve the regioselectivity?

A3: The nitration of 1-(2-methylphenyl)-1H-imidazole can yield a mixture of nitro isomers. The directing effects of the 2-methylphenyl group (ortho-, para-directing) and the imidazole ring can lead to nitration at various positions on both rings. To favor nitration at the 4-position of the imidazole ring, careful control of reaction conditions is necessary. Milder nitrating agents and lower temperatures can improve regioselectivity.[7][8]

Q4: Can the nitro group be reduced during the N-arylation reaction?

A4: While possible, the reduction of the nitro group is generally not a major side reaction under typical Buchwald-Hartwig or Ullmann conditions.[9][10][11][12][13] However, certain palladium catalysts and reaction conditions, particularly in the presence of a hydride source, can lead to the reduction of the nitro group to an amine or other reduced species.[14]

Troubleshooting Guide: N-Arylation Route

This section provides a detailed guide to troubleshooting common issues encountered during the synthesis of 1-(2-methylphenyl)-4-nitro-1H-imidazole via N-arylation of 4-nitroimidazole.

Issue 1: Formation of 2,2'-Dimethylbiphenyl (Homocoupling Byproduct)

The homocoupling of the aryl halide is a significant side reaction in Ullmann-type couplings and can also occur in palladium-catalyzed systems.[4][15]

Causality:

  • High Temperatures: In Ullmann reactions, high temperatures (>150 °C) can promote the homocoupling of the aryl halide.[2][16][17]

  • Catalyst System: The choice of catalyst and ligands is crucial. In palladium catalysis, certain ligands may favor the homocoupling pathway.

  • Base: The nature and strength of the base can influence the reaction pathway.

Troubleshooting Protocol:

Corrective Action Experimental Details Rationale
Optimize Temperature For Ullmann reactions, screen temperatures from 110 °C to 140 °C. For Buchwald-Hartwig reactions, start at a lower temperature (e.g., 80 °C) and gradually increase if the reaction is sluggish.Lowering the temperature can disfavor the homocoupling reaction relative to the desired N-arylation.
Ligand Screening (Buchwald-Hartwig) Screen a panel of phosphine ligands (e.g., XPhos, SPhos, BrettPhos) and N-heterocyclic carbene (NHC) ligands.The steric and electronic properties of the ligand have a profound impact on the relative rates of cross-coupling and homocoupling.[18]
Choice of Base For Buchwald-Hartwig, consider using weaker bases like K₂CO₃ or Cs₂CO₃ instead of strong bases like NaOtBu or K₃PO₄.[19][20]Strong bases can sometimes promote side reactions. A weaker base may provide a better selectivity profile.
Use of Additives (Ullmann) In some Ullmann-type reactions, the addition of ligands such as N,N'-dimethylethylenediamine (DMEDA) or amino acids can improve the yield of the desired product and suppress homocoupling.[21][22]Ligands can stabilize the copper catalyst and facilitate the desired C-N bond formation.

Experimental Protocol for Buchwald-Hartwig Amination:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon), add 4-nitroimidazole (1.0 equiv.), 2-bromotoluene (1.2 equiv.), Pd₂(dba)₃ (0.02 equiv.), the chosen phosphine ligand (0.04 equiv.), and the base (e.g., Cs₂CO₃, 2.0 equiv.).

  • Add anhydrous toluene or dioxane as the solvent.

  • Degas the mixture by three freeze-pump-thaw cycles.

  • Heat the reaction mixture at the desired temperature (e.g., 100 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Issue 2: Hydrodehalogenation of 2-Methylphenyl Halide

This is a common side reaction in palladium-catalyzed cross-coupling reactions.

Causality:

  • Hydride Source: The presence of a hydride source in the reaction mixture (e.g., from the solvent or base) can lead to the formation of a palladium-hydride species, which can then reduce the aryl halide.

  • Ligand Choice: Some ligands are more prone to generating palladium-hydride species.

Troubleshooting Protocol:

Corrective Action Experimental Details Rationale
Use Anhydrous Solvents and Reagents Ensure that all solvents and reagents are rigorously dried before use.Minimizing water and other protic impurities reduces the formation of palladium-hydride species.
Ligand Selection Empirically screen different ligands. Bulky electron-rich phosphine ligands are generally effective for Buchwald-Hartwig amination.The ligand can influence the stability of the catalytic species and suppress side reactions.
Base Selection Use a non-protic base if hydrodehalogenation is a significant issue.Avoids the introduction of a potential hydride source.

Troubleshooting Guide: Nitration Route

This section addresses the challenges associated with the nitration of 1-(2-methylphenyl)-1H-imidazole.

Issue 1: Formation of Regioisomers

The primary challenge in this route is controlling the position of the nitro group.

Causality:

  • Directing Effects: The 2-methylphenyl group is an ortho-, para-director, while the imidazole ring has its own electronic preferences for substitution. The interplay of these effects can lead to a mixture of isomers.[7][8]

  • Reaction Conditions: The concentration of the nitrating agent, temperature, and reaction time can all influence the isomer ratio.

Troubleshooting Protocol:

Corrective Action Experimental Details Rationale
Choice of Nitrating Agent Use a milder nitrating agent, such as acetyl nitrate (generated in situ from nitric acid and acetic anhydride) or a nitronium salt like NO₂BF₄.Harsher conditions (e.g., mixed nitric and sulfuric acid) are less selective and can lead to a wider range of byproducts.[23]
Temperature Control Perform the reaction at a low temperature (e.g., -10 °C to 0 °C) and add the nitrating agent slowly.Lower temperatures increase the selectivity of the reaction by favoring the kinetically controlled product.
Solvent Effects The choice of solvent can influence the regioselectivity. Consider using a non-coordinating solvent.The solvent can affect the reactivity of the nitrating species.

Experimental Protocol for Regioselective Nitration:

  • Dissolve 1-(2-methylphenyl)-1H-imidazole (1.0 equiv.) in a suitable solvent (e.g., acetic anhydride) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add fuming nitric acid (1.1 equiv.) dropwise while maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the progress by TLC.

  • Upon completion, carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., NaHCO₃ or NH₄OH).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to separate the isomers.

Visualizing Reaction Pathways and Troubleshooting

N-Arylation Troubleshooting Workflow

N_Arylation_Troubleshooting start Reaction Analysis: High Byproduct Levels byproduct_id Identify Major Byproduct(s) (e.g., via LC-MS, NMR) start->byproduct_id homocoupling Homocoupling Product: 2,2'-Dimethylbiphenyl byproduct_id->homocoupling Is it homocoupling? hydrodehalogenation Hydrodehalogenation: Toluene byproduct_id->hydrodehalogenation Is it hydrodehalogenation? incomplete Incomplete Reaction byproduct_id->incomplete Is it incomplete? sol_temp Lower Reaction Temperature homocoupling->sol_temp sol_ligand Screen Ligands (e.g., XPhos, NHCs) homocoupling->sol_ligand sol_base Use Weaker Base (e.g., K2CO3) homocoupling->sol_base sol_anhydrous Use Anhydrous Solvents/Reagents hydrodehalogenation->sol_anhydrous sol_ligand2 Ligand Screening hydrodehalogenation->sol_ligand2 sol_temp2 Increase Temperature incomplete->sol_temp2 sol_time Increase Reaction Time incomplete->sol_time sol_catalyst Increase Catalyst Loading incomplete->sol_catalyst

Caption: Troubleshooting workflow for N-arylation reactions.

Nitration Regioselectivity Control

Nitration_Control start Goal: Regioselective Nitration at C4 factors Key Factors Influencing Regioselectivity start->factors reagent Nitrating Agent factors->reagent temperature Reaction Temperature factors->temperature solvent Solvent Choice factors->solvent reagent_opt Recommendation: Milder Agents (e.g., Acetyl Nitrate) reagent->reagent_opt temp_opt Recommendation: Low Temperature (-10°C to 0°C) temperature->temp_opt solvent_opt Recommendation: Non-coordinating Solvent solvent->solvent_opt outcome Desired Outcome: Increased Yield of 1-(2-methylphenyl)-4-nitro-1H-imidazole reagent_opt->outcome temp_opt->outcome solvent_opt->outcome

Caption: Factors for controlling regioselectivity in nitration.

References

Sources

Technical Support Center: Improving the Stability of 1-(2-methylphenyl)-4-nitroimidazole in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Science Team

This guide provides in-depth technical support for researchers, scientists, and drug development professionals experiencing stability issues with 1-(2-methylphenyl)-4-nitroimidazole in aqueous buffer systems. Our goal is to explain the causal factors behind the compound's degradation and provide actionable troubleshooting strategies and validated protocols to ensure experimental success and data integrity.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial observations and questions from users working with 1-(2-methylphenyl)-4-nitroimidazole.

Q1: My freshly prepared solution of 1-(2-methylphenyl)-4-nitroimidazole in buffer has developed a yellow tint. Is this normal and what does it indicate?

A: The appearance of a yellow color, or the intensification of color over time, is a common indicator of degradation. While many nitroaromatic compounds are inherently pale yellow, a change in color suggests the formation of new chromophoric degradation products. This is often linked to the chemical alteration of the nitroimidazole core under suboptimal buffer conditions.

Q2: My HPLC analysis shows a rapid decrease in the parent compound peak area, accompanied by the emergence of new, unidentified peaks. What are the primary causes?

A: This is a classic sign of compound instability. The primary drivers of degradation for nitroimidazoles in aqueous solutions are typically pH, light exposure, and temperature.[1][2] The nitro group is susceptible to reduction, and the imidazole ring can undergo hydrolysis, particularly under strongly acidic or alkaline conditions.[2][3][4] These reactions create a variety of byproducts that will appear as new peaks in your chromatogram.

Q3: What is the most critical factor to control for maintaining the stability of this compound in an aqueous solution?

A: Based on extensive data for related nitroimidazole compounds like metronidazole, pH is the most critical factor .[3][5] Degradation is often catalyzed by both hydrogen (H+) and hydroxyl (OH-) ions, with stability being maximal in a specific, often slightly acidic to neutral, pH range.[2] Operating outside this optimal window can lead to exponentially faster degradation.

Q4: How significant are light and temperature in the degradation of 1-(2-methylphenyl)-4-nitroimidazole?

A: They are highly significant. Nitroimidazoles are known to be photolabile, and UV radiation can accelerate their degradation.[2][6] This is a photochemical process that can generate radical species and lead to complex degradation pathways.[1] Similarly, temperature increases the rate of all chemical reactions, including hydrolysis and other degradation processes, often following first-order kinetics.[1] Therefore, controlling both light exposure and temperature is essential for reproducible experiments.

Section 2: Troubleshooting Guide: A Systematic Approach to Stabilization

If you are observing rapid degradation of your compound, follow this systematic workflow to identify and mitigate the cause.

G start Problem: Compound Instability (Peak Loss, Color Change) check_env Step 1: Assess Environmental Factors start->check_env light Is the experiment protected from light? (e.g., amber vials, dark room) check_env->light Evaluate check_ph Step 2: Evaluate Buffer & pH ph_range Is the buffer pH within the optimal range? (Likely pH 4-7 for nitroimidazoles) check_ph->ph_range Evaluate check_redox Step 3: Investigate Redox Instability deoxygenate Is dissolved oxygen a potential issue? (Especially for reduction-sensitive assays) check_redox->deoxygenate Evaluate advanced Step 4: Implement Advanced Stabilization solubility Is poor solubility causing precipitation/instability? advanced->solubility Evaluate solution Result: Stable Solution Achieved temp Is temperature strictly controlled? (e.g., water bath, incubator) light->temp Yes env_action Action: Use amber vials. Work in low-light conditions. Use a temperature-controlled system. light->env_action No temp->check_ph Yes temp->env_action No env_action->temp buffer_cap Does the buffer have sufficient capacity? ph_range->buffer_cap Yes ph_action Action: Perform a pH stability study (Protocol 2). Select a buffer with pKa near target pH. Verify pH after adding compound. ph_range->ph_action No buffer_cap->check_redox Yes buffer_cap->ph_action No ph_action->buffer_cap deoxygenate->advanced Yes redox_action Action: De-gas buffer with Nitrogen or Argon. Consider adding a low-level antioxidant (e.g., 0.01% Ascorbic Acid). deoxygenate->redox_action No redox_action->advanced solubility->solution No, stable advanced_action Action: Add a co-solvent (e.g., 1-5% DMSO, Ethanol). Evaluate stabilizing excipients (e.g., sugars). solubility->advanced_action Yes advanced_action->solution

Caption: Troubleshooting workflow for stabilizing 1-(2-methylphenyl)-4-nitroimidazole.

Detailed Troubleshooting Steps
  • Assess Environmental Factors:

    • Causality: Photodegradation is a well-documented pathway for nitroimidazole degradation.[1][2][6] Ambient light, especially from fluorescent bulbs which emit UV, can provide the energy to initiate these reactions. Similarly, temperature accelerates reaction kinetics.

    • Action: Wrap all solution containers in aluminum foil or use amber glass vials. Minimize exposure to direct light during preparation and handling. For all incubations and experiments, use a calibrated, temperature-controlled environment such as a water bath or incubator.

  • Evaluate Buffer & pH:

    • Causality: The stability of nitroimidazoles is profoundly pH-dependent.[3][5] For the related compound metronidazole, maximum stability is observed in the pH range of 3.9 to 6.6.[2] In highly alkaline solutions, hydroxyl-ion-catalyzed hydrolysis is significantly accelerated.[2]

    • Action: Immediately verify the pH of your buffer after adding the compound (dissolved in a minimal amount of co-solvent if necessary). The addition of an acidic or basic compound can shift the pH of a poorly buffered solution. If the pH is outside the likely stable range of 4-7, adjust it or remake the solution with a more appropriate buffer. Refer to the table below and Protocol 2 to systematically determine the optimal pH.

    Recommended Buffers for pH 4-7 Stability Studies
    pH Range
    4.0 - 5.5
    5.8 - 7.0
    5.5 - 6.7
  • Investigate Redox Instability:

    • Causality: The nitro group is an electron-withdrawing group that can be chemically or enzymatically reduced. While this is the basis for the biological activity of many nitroimidazoles in hypoxic conditions, it can also be a source of non-enzymatic degradation. Dissolved oxygen in the buffer can participate in redox cycling, leading to the formation of reactive oxygen species and compound degradation.

    • Action: If you suspect reductive degradation, de-gas your buffer by sparging with an inert gas (e.g., argon or nitrogen) for 15-30 minutes before adding the compound. For particularly sensitive applications, consider adding a low concentration of an antioxidant like ascorbic acid or a chelating agent like EDTA (100 µM) to sequester trace metal ions that can catalyze redox reactions.

  • Implement Advanced Stabilization:

    • Causality: Poor aqueous solubility can lead to the formation of micro-precipitates, which can have different stability profiles or interfere with analysis. Co-solvents can improve solubility, while specific excipients can stabilize molecules through non-covalent interactions and by altering the properties of the hydration shell.[7][8]

    • Action: If solubility is an issue, prepare a concentrated stock solution in a suitable organic solvent (e.g., DMSO or Ethanol) and dilute it into the aqueous buffer, ensuring the final organic solvent concentration is low (typically <1-5%) and does not interfere with your assay. If maximum stability is required, consider the addition of stabilizing excipients like sucrose or sorbitol.[7]

Section 3: Key Experimental Protocols

Protocol 1: Preparation of a Stabilized Working Solution

This protocol outlines the best practices for preparing a working solution with enhanced stability.

  • Buffer Preparation: Prepare your chosen buffer (e.g., 50 mM Phosphate Buffer, pH 6.0) using high-purity water.

  • (Optional) De-gassing: Sparge the buffer with nitrogen gas for 20 minutes to remove dissolved oxygen.

  • Stock Solution: Accurately weigh the 1-(2-methylphenyl)-4-nitroimidazole powder and dissolve it in a minimal volume of HPLC-grade DMSO to create a concentrated stock (e.g., 10-50 mM).

  • Dilution: While vortexing the de-gassed buffer, slowly add the required volume of the DMSO stock solution to achieve the final desired concentration. Ensure the final DMSO concentration remains below 1% (v/v) where possible.

  • pH Verification: Measure the pH of the final solution and adjust if necessary using dilute HCl or NaOH.

  • Storage: Store the solution in a tightly sealed amber vial at a controlled temperature (e.g., 4°C for short-term storage). Protect from light at all times.

Protocol 2: Conducting a pH-Dependent Stability Study

This experiment will identify the optimal pH for your compound.

  • Buffer Series Preparation: Prepare a series of buffers (e.g., Acetate for pH 4.0, 5.0; Phosphate for pH 6.0, 7.0; Borate for pH 8.0) at a constant ionic strength.

  • Solution Preparation: Prepare a solution of your compound in each buffer following the steps in Protocol 1.

  • Time Zero (T=0) Sample: Immediately after preparation, take an aliquot from each solution and prepare it for HPLC analysis. This is your T=0 reference point.

  • Incubation: Store the remaining solutions under controlled temperature and light conditions (e.g., 25°C in the dark).

  • Time-Point Sampling: At predetermined intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots from each pH solution and prepare them for HPLC analysis.

  • Analysis: Analyze all samples using the stability-indicating HPLC method (Protocol 3). Plot the percentage of the parent compound remaining versus time for each pH. The pH with the slowest rate of degradation is the optimum.

Protocol 3: Stability-Indicating HPLC Method for Analysis

A validated HPLC method is crucial to separate the parent compound from its degradation products.

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: Linear gradient from 10% to 90% B

    • 15-17 min: Hold at 90% B

    • 17-18 min: Return to 10% B

    • 18-22 min: Re-equilibration at 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 320 nm (or determine the λmax by UV scan).

  • Injection Volume: 10 µL.

  • Quantification: The concentration is determined by integrating the peak area of the parent compound and comparing it against a standard curve.

Section 4: Understanding the Degradation Pathway

The instability of 1-(2-methylphenyl)-4-nitroimidazole primarily stems from the reactivity of the nitroimidazole core. While specific pathways for this exact molecule require empirical study, the major routes can be inferred from extensive research on analogous compounds.

G parent 1-(2-methylphenyl)-4-nitroimidazole reduced_nitroso Nitroso Intermediate parent->reduced_nitroso Reduction (2e-, 2H+) (Reductants, Hypoxia) hydrolysis Denitrated Imidazole + Nitrite (NO2-) parent->hydrolysis Hydrolytic Denitration (H2O, pH-dependent) reduced_hydroxylamine Hydroxylamine Intermediate reduced_nitroso->reduced_hydroxylamine Reduction (2e-, 2H+) reduced_amine Amine Derivative reduced_hydroxylamine->reduced_amine Reduction (2e-, 2H+)

Sources

Technical Support Center: Purification & Recrystallization of 1-(2-methylphenyl)-4-nitro-1H-imidazole

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this field-proven troubleshooting guide to address the thermodynamic, kinetic, and practical challenges associated with the purification of 1-(2-methylphenyl)-4-nitroimidazole. To ensure scientific integrity and practical utility, this guide is structured as a comprehensive Q&A, directly addressing the specific issues researchers encounter during process optimization.

Phase 1: Mechanistic Profiling & Impurity Identification

Q1: What are the primary impurities generated during the synthesis of 1-(2-methylphenyl)-4-nitroimidazole, and why do they form?

A: The synthesis of N-aryl nitroimidazoles—typically achieved via transition-metal-catalyzed Ullmann or Suzuki-type couplings—is inherently prone to regiochemical and inorganic contamination[1]. Because 4-nitroimidazole exists as a tautomeric mixture in solution, arylation can theoretically occur at either nitrogen atom[2].

While the 4-nitro configuration is electronically favored, the introduction of a bulky ortho-substituted aryl group (like 2-methylphenyl) creates significant steric clash with the nitro group if it attacks the adjacent nitrogen. This steric hindrance forces a minor reaction pathway, resulting in a 10–15% yield of the 5-nitro regioisomer[1]. Additionally, the use of copper or palladium catalysts inevitably leads to metal carryover in the crude matrix[3].

ReactionPathway SM1 4-Nitroimidazole (Tautomeric Mixture) Reaction N-Arylation (Base, Solvent, Heat) SM1->Reaction SM2 2-Iodotoluene + Cu/Pd Catalyst SM2->Reaction Target 1-(2-methylphenyl)-4-nitro-1H-imidazole (Target Product, ~85-90%) Reaction->Target Major Pathway (Sterically Favored) Impurity1 1-(2-methylphenyl)-5-nitro-1H-imidazole (Regioisomer Impurity, ~10-15%) Reaction->Impurity1 Minor Pathway (Sterically Hindered) Impurity2 Residual Metal Catalyst (Cu/Pd Complexes) Reaction->Impurity2 Catalyst Carryover

Fig 1: Reaction pathways illustrating sterically driven regioselectivity and impurity generation.

Table 1: Quantitative Impurity Profile & Removal Strategies

ImpuritySourcePhysical Property DifferencesValidated Removal Strategy
1-(2-methylphenyl)-5-nitroimidazole N-arylation minor pathwayLower dipole moment; higher solubility in non-polar solvents.Two-solvent recrystallization (EtOAc/Heptane).
Unreacted 4-nitroimidazole Incomplete conversionHighly polar; soluble in water/alcohols.Aqueous wash during workup; rejected in mother liquor.
Copper/Palladium Salts Catalyst carryoverParamagnetic (broadens NMR); colored (green/brown).EDTA aqueous wash; Silica gel plug filtration.

Phase 2: Solvent Selection & Thermodynamics

Q2: How do I select the optimal solvent system to separate the 4-nitro product from the 5-nitro regioisomer?

A: Successful separation relies on exploiting the subtle solubility differences between the regioisomers. The 4-nitro isomer has a highly rigid, polar crystal lattice, whereas the 5-nitro isomer is slightly more lipophilic. A mixed solvent system is required to achieve high recovery rates[4].

Table 2: Recrystallization Solvent Matrix

Solvent SystemRoleBoiling PointSuitability & Causality
Ethyl Acetate (EtOAc) Primary Solvent77.1 °CExcellent. High solubility at reflux. Breaks intermolecular hydrogen bonding.
Heptane / Cyclohexane Anti-Solvent98 °C / 80 °CExcellent. Induces controlled supersaturation. Excludes polar impurities[4].
Acetonitrile (ACN) Single Solvent82.0 °CGood. Steep solubility curve, ideal for pre-purified crude mixtures[2].
Ethanol / Water Mixed Solvent78.4 °C / 100 °CPoor. Prone to "oiling out" for sterically hindered aryl imidazoles.

Phase 3: Standard Operating Procedures (SOPs)

Q3: What is the validated step-by-step protocol for removing metal catalysts and recrystallizing the target compound?

A: To ensure a self-validating and reproducible purification, you must decouple metal scavenging from the crystallization event. Follow this sequential methodology:

Part A: Catalyst Scavenging (Pre-Treatment)

  • Dissolution: Dissolve 10.0 g of the crude reaction mixture in 50 mL of Ethyl Acetate (EtOAc).

  • Chelation Wash: Transfer the organic layer to a separatory funnel. Wash with 2 × 25 mL of a 0.1 M aqueous EDTA solution to chelate and remove transition metal ions[3].

  • Filtration: Pass the organic layer through a 2-inch plug of silica gel (or Celite) to remove insoluble polymeric byproducts. Rinse the plug with an additional 20 mL of EtOAc.

  • Concentration: Concentrate the filtrate under reduced pressure to yield a dry, metal-free crude solid.

Part B: Optimized Two-Solvent Recrystallization

  • Primary Dissolution: Transfer the dry crude solid to a 250 mL round-bottom flask. Add 30 mL of EtOAc.

  • Heating: Heat the suspension to a gentle reflux (approx. 77 °C) using a heating mantle until the solid completely dissolves[4].

  • Anti-Solvent Addition: While maintaining the solution near reflux, add Heptane dropwise. Continue addition until a faint, persistent cloudiness appears (the "cloud point").

  • Clarification: Add 1–2 mL of EtOAc dropwise until the solution just becomes clear again. This ensures the solution is perfectly saturated at the boiling point.

  • Controlled Cooling: Remove the flask from the heat source. Allow it to cool undisturbed to room temperature over 2 hours. Causality: Slow cooling allows the thermodynamically favored 4-nitro isomer to build a highly ordered crystal lattice, leaving the 5-nitro isomer dissolved in the mother liquor[4].

  • Harvesting: Chill the flask in an ice bath (0–4 °C) for 30 minutes. Collect the crystals via vacuum filtration using a Büchner funnel.

  • Washing & Drying: Wash the filter cake with 10 mL of ice-cold 1:5 EtOAc/Heptane. Dry the crystals under high vacuum at 40 °C for 12 hours.

PurificationWorkflow Crude Crude Reaction Mixture (Target + Regioisomer + Metals) Step1 Step 1: Aqueous EDTA Wash (Chelates Cu/Pd Catalysts) Crude->Step1 Step2 Step 2: Silica Plug Filtration (Removes bulk particulates) Step1->Step2 Step3 Step 3: Two-Solvent Recrystallization (Dissolve in hot EtOAc, add Heptane) Step2->Step3 Cooling Step 4: Controlled Cooling (Room Temp -> 4°C) Step3->Cooling Pure Pure 1-(2-methylphenyl)-4-nitro-1H-imidazole (>99% Purity) Cooling->Pure Crystallization Waste Mother Liquor (Contains 5-nitro isomer & trace impurities) Cooling->Waste Soluble Fraction

Fig 2: Optimized downstream purification workflow for metal scavenging and crystallization.

Phase 4: Advanced Troubleshooting

Q4: During recrystallization, my product forms an oil at the bottom of the flask instead of crystals. How do I rescue the batch?

A: "Oiling out" (liquid-liquid phase separation) occurs when the compound's melting point is lower than the temperature at which it saturates the solvent, or when the solvent system is too polar. For 1-(2-methylphenyl)-4-nitroimidazole, the bulky ortho-methyl group disrupts planar crystal lattice packing, lowering the melting point relative to unhindered analogs.

  • The Fix: Reheat the mixture until the oil completely redissolves. Add 5–10% more of the primary solvent (EtOAc) to decrease the saturation temperature, then cool the flask very slowly. Seeding the solution with a pure, pre-existing crystal at the cloud point provides a physical nucleation site, bypassing the oiling-out phase entirely[4].

Q5: How can I self-validate the regiochemical purity of my isolated crystals using NMR?

A: You must rely on 1H NMR to differentiate the 4-nitro and 5-nitro isomers, specifically looking at the isolated proton on the imidazole ring.

  • The Fix: In the 4-nitro isomer, the proton at the C-5 position typically appears as a sharp singlet around 7.8–8.0 ppm . In contrast, if your sample is contaminated with the 5-nitro isomer, you will see a secondary peak for the C-4 proton, which is shifted due to the differing electronic environment of the adjacent nitro group[2]. If the secondary peak is present, do not evaporate your mother liquor; instead, perform a secondary hot slurry wash of your crystals in 1:5 EtOAc/Hexane to leach out the remaining 5-nitro impurity.

References
  • Iaroshenko, V. O., et al. "Transition-Metal-Catalyzed Arylation of Nitroimidazoles and Further Transformations of Manipulable Nitro Group." The Journal of Organic Chemistry, ACS Publications. URL:[Link]

  • Hakmaoui, Y., et al. "Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents." Der Pharma Chemica. URL:[Link]

  • "Polynitro-N-aryl-C-nitro-pyrazole/imidazole Derivatives: Thermally Stable-Insensitive Energetic Materials." The Journal of Organic Chemistry, ACS Publications. URL:[Link]

  • "Recrystallization." National Initiative on Undergraduate Science (NIUS) Chemistry Experiments, Tata Institute of Fundamental Research (TIFR). URL:[Link]

Sources

Technical Support Center: Minimizing Impurities in 1-(2-methylphenyl)-4-nitro-1H-imidazole Extraction

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams struggling to isolate high-purity 1-aryl-4-nitroimidazoles. The synthesis of 1-(2-methylphenyl)-4-nitro-1H-imidazole—typically via N-arylation or cross-coupling—is notoriously prone to three major impurities: unreacted 4-nitroimidazole, residual aryl precursors (e.g., 2-methylaniline or 2-halotoluenes), and the highly problematic 5-nitroimidazole regioisomer.

This guide moves beyond basic protocols to explain the physicochemical causality behind each extraction step, providing you with a self-validating workflow to achieve >99% purity.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why does my synthesis yield a mixture of 4-nitro and 5-nitro isomers, and why does standard liquid-liquid extraction (LLE) fail to separate them? A1: The starting material, 4-nitroimidazole, exists in a tautomeric equilibrium between its 4-nitro and 5-nitro forms. During N-arylation, the electron-withdrawing nitro group decreases the nucleophilicity of the adjacent nitrogen, generally favoring the formation of the 4-nitro regioisomer[1]. However, a significant fraction of the 5-nitro isomer still forms. Standard LLE fails to separate them because both regioisomers lack an acidic proton and possess nearly identical basicities (conjugate acid pKa ~1.5). Because their partitioning behavior in aqueous/organic biphasic systems is indistinguishable, separation must rely on differential thermodynamic solubility during crystallization[2].

Q2: How can I efficiently clear unreacted 4-nitroimidazole from the organic phase without resorting to column chromatography? A2: You must exploit the distinct pKa of the unreacted starting material. Unlike your N-arylated product, unreacted 4-nitroimidazole retains a highly acidic pyrrole-like N-H proton (pKa ~9.3). By washing your organic phase with a mildly alkaline aqueous solution (pH > 10, such as 5% Na₂CO₃), you deprotonate the unreacted starting material, converting it into a highly water-soluble sodium nitroimidazolide salt that partitions entirely into the aqueous layer[1].

Q3: My NMR spectra consistently show residual 2-methylaniline. What is the mechanistic flaw in my extraction? A3: If 2-methylaniline (o-toluidine) is present as an unreacted precursor or byproduct, it will co-extract into the organic layer under neutral or basic conditions. 2-Methylaniline is a weak base (pKa ~4.4). To remove it, you must introduce an acidic wash (e.g., 1M HCl). This protonates the amine, forming a water-soluble anilinium chloride salt that is stripped into the aqueous phase[3].

Part 2: Quantitative Physicochemical Data

To design a rational extraction protocol, you must understand the quantitative properties of your target and its impurities.

CompoundRelevant pKaPartitioning Behavior (LLE)Solubility in Cold Acetone
4-Nitroimidazole (Impurity)~9.3 (Acidic N-H)Soluble in basic aqueous (pH > 10)Moderate
2-Methylaniline (Impurity)~4.4 (Basic Amine)Soluble in acidic aqueous (pH < 3)High
1-(2-methylphenyl)-4-nitro-1H-imidazole (Target)~1.5 (Conjugate Acid)Retained in organic phase (pH 3–10)Low (Crystallizes)
1-(2-methylphenyl)-5-nitro-1H-imidazole (Regioisomer)~1.5 (Conjugate Acid)Retained in organic phase (pH 3–10)High (Remains in solution)

Part 3: Step-by-Step Troubleshooting Protocol

This protocol is designed as a self-validating system . Each step includes a validation checkpoint to ensure the chemical logic is functioning as intended.

Phase 1: Amine Clearance (Acid Wash)
  • Dilution: Quench the crude reaction mixture with water and extract into Ethyl Acetate (EtOAc) (10 mL/g of crude).

  • Acidification: Wash the organic layer with an equal volume of 1M HCl.

  • Causality: The acidic environment (pH < 3) protonates residual 2-methylaniline.

  • Validation Checkpoint: Spot the organic layer on a TLC plate and stain with Ninhydrin. The absence of a colored spot confirms the complete removal of primary/secondary amines.

Phase 2: Unreacted Imidazole Clearance (Alkaline Wash)
  • Basification: Wash the organic layer twice with an equal volume of 5% aqueous Na₂CO₃.

  • Causality: The alkaline environment (pH ~10.5) deprotonates unreacted 4-nitroimidazole, forcing it into the aqueous phase.

  • Validation Checkpoint: Collect the aqueous alkaline waste and carefully acidify it dropwise with concentrated HCl. A sudden white precipitate (neutral 4-nitroimidazole) visually confirms that the impurity was successfully extracted from your product.

Phase 3: Regioisomer Resolution (Selective Crystallization)
  • Concentration: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and evaporate to dryness under reduced pressure.

  • Suspension: Suspend the crude solid (containing both 4-nitro and 5-nitro isomers) in a minimal volume of boiling acetone, then cool slowly to 0°C.

  • Causality: The 5-nitro group is adjacent to the N1-(2-methylphenyl) moiety. The ortho-methyl group on the phenyl ring causes severe steric repulsion with the 5-nitro group, forcing the molecule into a highly non-planar conformation. This disrupts crystal lattice packing, making the 5-nitro isomer highly soluble in cold acetone. Conversely, the 4-nitro isomer is more planar, forms a strong crystal lattice, and precipitates[2][4].

  • Validation Checkpoint: Filter the crystals. Run a TLC of the dissolved crystals against the mother liquor. The mother liquor will show a highly concentrated spot with a higher Rf value (the less polar, non-planar 5-nitro isomer), confirming successful resolution.

Part 4: Visualizations

Workflow 1: pH-Dependent Liquid-Liquid Extraction

ExtractionWorkflow Crude Crude Reaction Mixture (in EtOAc) AcidWash 1. Acid Wash (1M HCl) Target: 2-Methylaniline Crude->AcidWash Aq1 Aqueous Phase (Anilinium Chloride) AcidWash->Aq1 pH < 3 Org1 Organic Phase (Products + 4-NI) AcidWash->Org1 Retained BaseWash 2. Alkaline Wash (5% Na2CO3) Target: 4-Nitroimidazole Org1->BaseWash Aq2 Aqueous Phase (Sodium Nitroimidazolide) BaseWash->Aq2 pH > 10 Org2 Organic Phase (4-nitro & 5-nitro Isomers) BaseWash->Org2 Retained Cryst 3. Recrystallization (Cold Acetone) Org2->Cryst Pure Pure 1-(2-methylphenyl)- 4-nitro-1H-imidazole Cryst->Pure Precipitate Mother Mother Liquor (5-nitro isomer) Cryst->Mother Filtrate

Caption: Workflow for the pH-dependent extraction and purification of 1-(2-methylphenyl)-4-nitro-1H-imidazole.

Workflow 2: Regioisomer Formation and Separation Logic

Mechanism Tautomer 4(5)-Nitroimidazole (Tautomeric Equilibrium) Reaction N-Arylation (with 2-methylphenyl donor) Tautomer->Reaction Isomer4 1-(2-methylphenyl)- 4-nitro-1H-imidazole (Planar, Low Steric Clash) Reaction->Isomer4 Major Pathway Isomer5 1-(2-methylphenyl)- 5-nitro-1H-imidazole (High Steric Clash with o-methyl) Reaction->Isomer5 Minor Pathway Solubility Thermodynamic Solubility (in Cold Acetone) Isomer4->Solubility Isomer5->Solubility Precipitate Crystallizes (High Purity Target) Solubility->Precipitate Strong Crystal Lattice Solution Remains in Solution (Discarded Impurity) Solubility->Solution Weak Crystal Lattice

Caption: Mechanistic logic for regioisomer formation and separation based on steric hindrance and solubility.

References

  • Short and Efficient Synthesis of the Antituberculosis Agent Pretomanid from (R)-Glycidol Source: Organic Process Research & Development, ACS Publications URL:[Link]

  • Nitroimidazoles and their preparation (US3341548A)
  • Synthesis and Structure−Activity Relationship of a New Series of COX-2 Selective Inhibitors: 1,5-Diarylimidazoles Source: Journal of Medicinal Chemistry, ACS Publications URL:[Link]

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Validation & Comparative

A Guide to the Spectroscopic Validation of 1H-Imidazole, 1-(2-methylphenyl)-4-nitro- by ¹H and ¹³C NMR

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in the fields of medicinal chemistry and drug development, the unambiguous structural confirmation of novel synthesized compounds is a cornerstone of scientific rigor. Nitroimidazole derivatives, in particular, are a significant class of compounds with a history as anti-infective agents.[1] Their unique electronic properties, however, can present challenges in structural elucidation.[1] This guide provides an in-depth technical comparison and validation of the structure of 1H-Imidazole, 1-(2-methylphenyl)-4-nitro- using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful and indispensable tool for the structural analysis of heterocyclic compounds.[2]

This document will detail the experimental methodology for acquiring high-quality NMR spectra, present the predicted spectral data based on established principles, and offer a comprehensive interpretation to validate the molecular structure. We will also briefly compare the utility of NMR with other analytical techniques for this class of compounds.

The Importance of Unambiguous Characterization

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. In the case of substituted imidazoles, the position of substituents on the imidazole ring and any attached aryl groups can dramatically alter their pharmacological properties. Therefore, precise structural confirmation is not merely a procedural step but a critical aspect of ensuring the reliability and reproducibility of research findings. NMR spectroscopy provides an unparalleled level of detail regarding the molecular framework, including the connectivity of atoms and their chemical environment.

Experimental Protocol: A Self-Validating System

The acquisition of high-quality NMR spectra is paramount for accurate structural interpretation. The following protocol is designed to yield clean, high-resolution data for both ¹H and ¹³C NMR analysis of 1H-Imidazole, 1-(2-methylphenyl)-4-nitro-.

Sample Preparation: The Foundation of Quality Data

Proper sample preparation is crucial to avoid artifacts and obtain sharp, well-resolved signals.[3][4]

  • Analyte Purity: The synthesized compound should be of high purity (>95%), as impurities will introduce extraneous signals and complicate spectral interpretation.

  • Solvent Selection: The choice of a deuterated solvent is critical to avoid large solvent signals that can obscure the analyte's resonances.[4] For 1H-Imidazole, 1-(2-methylphenyl)-4-nitro-, Deuterated Chloroform (CDCl₃) is a suitable initial choice due to its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent peak. Alternatively, Deuterated Dimethyl Sulfoxide (DMSO-d₆) can be used, which is particularly effective for polar compounds. The choice of solvent can influence the chemical shifts of the analyte's protons.[5][6]

  • Concentration:

    • For ¹H NMR , a concentration of 5-10 mg of the sample dissolved in 0.5-0.7 mL of deuterated solvent is typically sufficient.[2]

    • For ¹³C NMR , a higher concentration of 20-50 mg in 0.5-0.7 mL is recommended due to the lower natural abundance of the ¹³C isotope.[2]

  • Procedure:

    • Weigh the appropriate amount of the sample directly into a clean, dry vial.

    • Add the deuterated solvent using a clean pipette.

    • Gently vortex or sonicate the vial to ensure complete dissolution of the sample.

    • Transfer the homogeneous solution to a 5 mm NMR tube using a Pasteur pipette.[3]

    • Ensure the sample height in the NMR tube is approximately 4-5 cm (0.5-0.6 mL) for optimal shimming and spectral quality.[7][8]

NMR Data Acquisition: Instrument Parameters

The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

  • ¹H NMR Spectroscopy:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width: Typically -2 to 12 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 8-16 scans for a moderately concentrated sample.

  • ¹³C NMR Spectroscopy:

    • Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments) to produce a spectrum with single lines for each unique carbon.

    • Spectral Width: Typically 0 to 200 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096 scans, or more, depending on the sample concentration.

Predicted Spectral Data and Interpretation

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for 1H-Imidazole, 1-(2-methylphenyl)-4-nitro-. These predictions are based on the known effects of substituents on aromatic and heterocyclic rings.[9]

¹H-NMR Spectral Data (Predicted, 400 MHz, CDCl₃)
SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
H-2~8.0-8.2Singlet1HImidazole ring proton
H-5~7.8-8.0Singlet1HImidazole ring proton
H-3'~7.3-7.5Multiplet1HPhenyl ring proton
H-4'~7.2-7.4Multiplet1HPhenyl ring proton
H-5'~7.2-7.4Multiplet1HPhenyl ring proton
H-6'~7.1-7.3Multiplet1HPhenyl ring proton
CH₃~2.1-2.3Singlet3HMethyl group protons
¹³C-NMR Spectral Data (Predicted, 100 MHz, CDCl₃)
SignalChemical Shift (δ, ppm)Assignment
C-4~145-150Imidazole ring carbon (attached to NO₂)
C-2~135-140Imidazole ring carbon
C-5~120-125Imidazole ring carbon
C-1'~135-138Phenyl ring carbon (ipso)
C-2'~130-133Phenyl ring carbon (ipso)
C-3'~128-131Phenyl ring carbon
C-4'~126-129Phenyl ring carbon
C-5'~125-128Phenyl ring carbon
C-6'~124-127Phenyl ring carbon
CH₃~17-20Methyl group carbon

In-Depth Spectral Interpretation

The predicted chemical shifts are influenced by the electronic effects of the substituents. The strongly electron-withdrawing nitro group at the C-4 position of the imidazole ring will cause the adjacent protons (H-5) and the carbon (C-4) to resonate at a lower field (higher ppm value). The 2-methylphenyl group will introduce a set of four distinct signals in the aromatic region of the ¹H-NMR spectrum, and their multiplicities will be indicative of their coupling with neighboring protons. The methyl group itself will appear as a singlet in the upfield region of the spectrum.

In the ¹³C-NMR spectrum, the carbon attached to the nitro group (C-4) is expected to be the most downfield of the imidazole carbons. The carbons of the phenyl ring will appear in the aromatic region, and their specific chemical shifts will be influenced by the attachment to the imidazole ring and the methyl group.

Visualizing the Structure and Workflow

To aid in the conceptualization of the molecule and the analytical process, the following diagrams are provided.

Caption: Molecular structure of 1H-Imidazole, 1-(2-methylphenyl)-4-nitro-.

NMR Spectral Validation Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Validation Compound Pure Compound NMR_Tube Sample in NMR Tube Compound->NMR_Tube Solvent Deuterated Solvent (CDCl3 or DMSO-d6) Solvent->NMR_Tube Spectrometer 400 MHz NMR Spectrometer NMR_Tube->Spectrometer H1_NMR ¹H NMR Experiment Spectrometer->H1_NMR C13_NMR ¹³C NMR Experiment Spectrometer->C13_NMR H1_Spectrum ¹H NMR Spectrum H1_NMR->H1_Spectrum C13_Spectrum ¹³C NMR Spectrum C13_NMR->C13_Spectrum Interpretation Spectral Interpretation (Chemical Shifts, Multiplicity, Integration) H1_Spectrum->Interpretation C13_Spectrum->Interpretation Validation Structural Validation Interpretation->Validation

Caption: Workflow for NMR spectral validation.

Comparison with Alternative Analytical Techniques

While NMR is the gold standard for structural elucidation, other techniques can provide complementary information:

  • Mass Spectrometry (MS): Provides the molecular weight of the compound and information about its fragmentation pattern, which can help in confirming the elemental composition. However, it does not provide detailed information about the connectivity of atoms.

  • Infrared (IR) Spectroscopy: Useful for identifying functional groups present in the molecule, such as the nitro group (strong absorptions around 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹) and C-H bonds. It does not, however, reveal the overall molecular structure.

  • X-ray Crystallography: Provides the definitive three-dimensional structure of a molecule in the solid state. However, it requires a suitable single crystal, which can be challenging to obtain.

NMR spectroscopy offers the most comprehensive information for structural validation in solution, which is often more relevant to the biological environment.

Conclusion

The combination of ¹H and ¹³C NMR spectroscopy provides a robust and reliable method for the structural validation of 1H-Imidazole, 1-(2-methylphenyl)-4-nitro-. By following a rigorous experimental protocol and carefully interpreting the resulting spectra, researchers can be confident in the identity and purity of their synthesized compounds. This guide serves as a practical framework for scientists and drug development professionals, ensuring the integrity and reproducibility of their research endeavors.

References

  • Vertex AI Search. (2024). NMR Chemical Shift and Methylation of 4-Nitroimidazole: Experiment and Theory.
  • BenchChem. (2025). A Researcher's Guide to Interpreting NMR Spectra of Substituted Pyrroles.
  • Yonezawa, T., Morishima, I., & Takeuchi, K. (n.d.). Solvent Effects in NMR Spectroscopy. I. Chemical Shifts Induced by the Addition of Protic Substances to Benzene Solutions of Sev.
  • ResearchGate. (n.d.). 1 H NMR Chemical shifts (ppm) for the substituted imidazole, thiazole,... | Download Scientific Diagram.
  • Organomation. (n.d.).
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  • ResearchGate. (n.d.). 13 C- and 1 H-NMR signals of N-substituted imidazole were unambiguously assigned.
  • Canadian Science Publishing. (n.d.). SOLVENT EFFECTS IN THE NUCLEAR MAGNETIC RESONANCE SPECTRA OF BENZALMALONONITRILES.
  • ResearchGate. (n.d.).
  • Nanalysis. (2019, September 3).
  • Hakmaoui, Y., Asserne, F., El Haib, A., El Ajlaoui, R., Abouricha, S., & Rakib, E. M. (2026, February 11). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica.
  • Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I.
  • Chavelas-Hernández, L., et al. (2019, December 10). A New Approach Using Aromatic-Solvent-Induced Shifts in NMR Spectroscopy to Analyze. Who we serve.
  • MDPI. (2025, January 24). Mechanochemistry to Form Substituted Imidazoles, Imidazolium Salts and NHC–Gold Complexes with Fluorine-Containing Groups.
  • University of Minnesota Twin Cities. (n.d.). NMR Sample Preparation | College of Science and Engineering.
  • UCL. (n.d.).
  • Journal of the American Chemical Society. (2001, July 10).
  • Rsc.org. (n.d.). Imidazoles Synthesis by Transition Metal Free, Base-‐Mediated Deaminative Coupling of Benzylamines and Nitriles.
  • SpectraBase. (n.d.). 5-[(o-Chlorophenyl)thio]-1-methyl-4-nitroimidazole - Optional[13C NMR] - Chemical Shifts.
  • Zhang, T., & Liang-Z. (2013, June 4). MICROWAVE-ASSISTED SYNTHESIS OF 2-SUBSTITUTED 1H-BENZO[d]IMIDAZOLES AND THEIR ANTIFUNGAL ACTIVITIES IN VITRO.
  • ChemicalBook. (n.d.). 2-Methyl-4-nitroimidazole(696-23-1) 13C NMR spectrum.
  • ChemicalBook. (n.d.). 2-Nitroimidazole(527-73-1) 13C NMR spectrum.
  • (n.d.).
  • ResearchGate. (n.d.). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as starting reagents.
  • Academia.edu. (n.d.). Synthesis, crystal structure, structural characterization and in vitro antimicrobial activities of 1-methyl-4-nitro-1H-imidazole.
  • Der Pharma Chemica. (2022, May 4). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as starting reagents.
  • PMC. (n.d.). Crystal structure of 1-methyl-2-[(E)-2-(4-methylphenyl)ethenyl]-4-nitro-1H-imidazole.
  • (n.d.).
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  • OpenOChem Learn. (n.d.). Interpreting.
  • Abraham, R. J., & Matth. (n.d.). 1H chemical shifts in NMR, part 18 1.
  • Arabian Journal of Chemistry. (2014, September 1). Synthesis, crystal structure, structural characterization and in vitro antimicrobial activities of 1-methyl-4-nitro-1H-imidazole.
  • SpectraBase. (n.d.). 1H-Imidazole, 1,2-dimethyl-5-[(4-methylphenyl)sulfonyl]-4-nitro- - Optional[13C NMR].
  • (2017, December 6).
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High-Resolution vs. Low-Resolution Mass Spectrometry for Structural Elucidation: A Comparison Guide for 1-(2-methylphenyl)-4-nitro-1H-imidazole

Author: BenchChem Technical Support Team. Date: March 2026

Nitroimidazole derivatives, including 1-(2-methylphenyl)-4-nitro-1H-imidazole, are of significant interest in pharmaceutical development due to their well-documented roles as antimicrobial agents and hypoxic tumor radiosensitizers[1][2]. However, the structural elucidation of these compounds requires robust analytical strategies.

This guide objectively compares the performance of two primary mass spectrometry (MS) platforms—Gas Chromatography-Electron Impact MS (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization Tandem MS (LC-ESI-MS/MS) —for the characterization of 1-(2-methylphenyl)-4-nitro-1H-imidazole. By dissecting the mechanistic causality behind its fragmentation patterns, we provide a self-validating framework for analytical method selection.

Mechanistic Causality in Nitroimidazole Fragmentation

To accurately interpret MS data, one must understand why specific fragments form. The fragmentation of 1-(2-methylphenyl)-4-nitro-1H-imidazole (Exact Mass: 203.0695 Da) is governed by three primary thermodynamic and kinetic pathways:

  • The Nitro-Nitrite Rearrangement (Loss of NO, -30 Da): A hallmark of nitroaromatics and nitroimidazoles is the loss of a nitric oxide (NO) radical. This process is not a simple bond cleavage; it proceeds via a three-center transition state where the nitro group (-NO2) isomerizes into a nitrite ester (-O-N=O) before cleaving the O-NO bond[1]. This pathway requires specific activation energy but is highly diagnostic of the nitro moiety[3].

  • Direct Cleavage (Loss of NO2, -46 Da): In contrast to the rearrangement, the direct dissociation of the nitrogen dioxide (NO2) radical is a barrierless dissociation channel[1]. The competition between NO and NO2 loss is highly dependent on the internal energy deposited during ionization.

  • Tropylium Ion Formation (m/z 91): The 1-(2-methylphenyl), or o-tolyl, group attached to the N1 position of the imidazole ring is highly susceptible to cleavage. Upon dissociation, the resulting o-tolyl cation undergoes a rapid ring expansion to form the 7-membered aromatic tropylium cation ( C7​H7+​ ). Due to its extreme resonance stability, m/z 91 typically manifests as the base peak in hard ionization spectra.

Fragmentation M_EI Radical Cation [M]•+ m/z 203 (GC-EI-MS) Frag_NO2_EI [M - NO2]+ m/z 157 M_EI->Frag_NO2_EI -NO2 (Direct Cleavage) Frag_NO_EI [M - NO]+ m/z 173 M_EI->Frag_NO_EI -NO (Nitro-Nitrite Rearrangement) Frag_Tropylium_EI Tropylium Ion[C7H7]+ m/z 91 M_EI->Frag_Tropylium_EI N1-Phenyl Cleavage M_ESI Protonated [M+H]+ m/z 204 (LC-ESI-MS/MS) Frag_NO2_ESI [M+H - NO2]+ m/z 158 M_ESI->Frag_NO2_ESI CID: -NO2 Frag_NO_ESI [M+H - NO]+ m/z 174 M_ESI->Frag_NO_ESI CID: -NO Frag_Tropylium_ESI Tropylium Ion [C7H7]+ m/z 91 M_ESI->Frag_Tropylium_ESI CID: N1-Phenyl Cleavage

Mass spectrometry fragmentation pathways of 1-(2-methylphenyl)-4-nitro-1H-imidazole.

Platform Comparison: GC-EI-MS vs. LC-ESI-MS/MS

When selecting an analytical platform for this compound, the choice dictates the type of structural information obtained.

  • GC-EI-MS (Hard Ionization at 70 eV): Electron Impact (EI) imparts a massive excess of internal energy (~70 eV) to the volatilized molecule. This overcomes all activation barriers, resulting in extensive fragmentation. The radical cation [M]∙+ at m/z 203 is visible, but the spectrum is entirely dominated by the m/z 91 tropylium ion. This platform is ideal for library matching and confirming the presence of the o-tolyl sub-structure.

  • LC-ESI-MS/MS (Soft Ionization + CID): Electrospray Ionization (ESI) in positive mode leverages the basicity of the imidazole nitrogens. By using an acidic mobile phase (e.g., 0.1% Formic Acid), the molecule is easily protonated to form the intact [M+H]+ precursor at m/z 204. Collision-Induced Dissociation (CID) is then applied. Because CID deposits energy incrementally, the user can tune the collision energy to selectively observe the nitro-nitrite rearrangement (m/z 174) before the molecule completely shatters.

Quantitative Data Comparison

The following table summarizes the expected diagnostic ions across both platforms, providing a direct comparative baseline for empirical validation.

Fragment AssignmentGC-EI-MS (m/z)LC-ESI-MS/MS (m/z)Relative AbundanceMechanistic Driver
Molecular Ion 203 ( [M]∙+ )204 ( [M+H]+ )Low (EI) / High (ESI MS1)Intact molecular survival
Loss of NO 173174MediumNitro-nitrite rearrangement[1]
Loss of NO₂ 157158MediumDirect barrierless cleavage
Tropylium Ion 9191High (Base Peak in EI)N1-phenyl cleavage & ring expansion
Imidazole Core 112113LowCleavage of the o-tolyl group

Experimental Protocols: Self-Validating Systems

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every analytical run must be bracketed by system suitability tests (SSTs) to prevent false positives from carryover or poor calibration.

Workflow Start Sample: 1-(2-methylphenyl) -4-nitro-1H-imidazole SST System Suitability Test (Blank & Tuning Mix) Start->SST PrepGC GC-EI-MS Pipeline (70 eV Hard Ionization) DataGC EI Spectra (Extensive Fragmentation) PrepGC->DataGC PrepLC LC-ESI-MS/MS Pipeline (Soft Ionization & CID) DataLC CID Spectra (Precursor/Product Ions) PrepLC->DataLC SST->PrepGC SST->PrepLC Compare Structural Elucidation & Platform Comparison DataGC->Compare DataLC->Compare

Analytical workflow comparing GC-EI-MS and LC-ESI-MS/MS for nitroimidazole characterization.

Protocol A: GC-EI-MS Characterization

Causality: GC-MS requires the analyte to be volatile and thermally stable. A non-polar column (e.g., HP-5MS) is chosen to ensure optimal peak shape for the aromatic compound.

  • System Suitability (SST): Perform an autotune using Perfluorotributylamine (PFTBA). Verify that m/z 69, 219, and 502 are present with correct isotopic ratios. Inject a pure hexane blank to confirm a flat baseline.

  • Sample Preparation: Dissolve the standard in LC-MS grade methanol to a final concentration of 10 µg/mL.

  • Chromatography: Inject 1 µL (splitless mode) onto a 30m x 0.25mm x 0.25µm HP-5MS column. Program the oven: 100°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 mins).

  • Mass Spectrometry: Set the transfer line to 280°C and the ion source to 230°C. Operate the electron multiplier at 70 eV. Scan range: m/z 50–300.

  • Validation: Extract m/z 91, 157, 173, and 203. The presence of m/z 91 as the base peak validates the intact o-tolyl moiety.

Protocol B: LC-ESI-MS/MS Characterization

Causality: ESI requires the analyte to be in a charged state in solution. The addition of 0.1% Formic Acid (FA) forces the protonation of the basic imidazole nitrogen, drastically increasing MS sensitivity.

  • System Suitability (SST): Calibrate the mass spectrometer using a standard ESI positive ion calibration mix. Inject a mobile phase blank to confirm the absence of background noise at m/z 204.

  • Sample Preparation: Dilute the sample to 1 µg/mL in 50:50 Water:Acetonitrile containing 0.1% FA.

  • Chromatography: Use a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm). Run a gradient from 5% B to 95% B over 5 minutes (Mobile Phase A: Water + 0.1% FA; Mobile Phase B: Acetonitrile + 0.1% FA).

  • Mass Spectrometry: Operate in ESI Positive mode. Isolate the precursor ion [M+H]+ at m/z 204.077.

  • Collision-Induced Dissociation (CID): Apply a normalized collision energy (NCE) sweep (10, 20, 30 eV). Note: Lower collision energies (10-15 eV) will favor the nitro-nitrite rearrangement (m/z 174), while higher energies (>25 eV) will force the direct cleavage of NO2 (m/z 158) and the formation of the tropylium ion (m/z 91).

Conclusion

Both GC-EI-MS and LC-ESI-MS/MS provide complementary data for the structural elucidation of 1-(2-methylphenyl)-4-nitro-1H-imidazole. GC-EI-MS excels in rapidly identifying the o-tolyl substructure via the m/z 91 base peak, while LC-ESI-MS/MS offers unparalleled control over the fragmentation pathways, allowing researchers to distinctly map the nitro-nitrite rearrangement and confirm the exact mass of the precursor ion. By employing the self-validating protocols outlined above, drug development professionals can ensure high-fidelity analytical characterization of nitroimidazole-based therapeutics.

References

  • [1] Kondapalli, N., & Cernero, O. (2025). Atmospheric Photochemical Oxidation of 4-Nitroimidazole. ResearchGate. Available at:[Link]

  • [2] Cartoni, A., et al. (2019). Radiation Damage Mechanisms of Chemotherapeutically Active Nitroimidazole Derived Compounds. PubMed Central (PMC). Available at:[Link]

  • [3] Itälä, E., et al. (2017). Fragmentation patterns of 4(5)-nitroimidazole and 1-methyl-5-nitroimidazole-The effect of the methylation. Journal of Mass Spectrometry (PubMed). Available at:[Link]

Sources

FTIR spectroscopy analysis of 1-(2-methylphenyl)-4-nitro-1H-imidazole

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the FTIR Spectroscopy Analysis of 1-(2-methylphenyl)-4-nitro-1H-imidazole

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of 1-(2-methylphenyl)-4-nitro-1H-imidazole using Fourier-Transform Infrared (FTIR) spectroscopy. It is intended for researchers, scientists, and drug development professionals seeking to understand the structural characterization of this and similar nitroimidazole derivatives. We will delve into the causality behind experimental choices, present a detailed protocol, and compare the spectral data with precursor molecules and alternative analytical methods to provide a holistic understanding of the molecule's vibrational properties.

The Strategic Role of FTIR in Nitroimidazole Characterization

In pharmaceutical development, speed, accuracy, and reliability are paramount. FTIR spectroscopy stands out as a powerful, non-destructive analytical tool for the molecular characterization of active pharmaceutical ingredients (APIs).[1] Its utility lies in its ability to provide a unique molecular "fingerprint" by measuring the absorption of infrared light by a molecule's specific vibrational modes.[1] For a molecule like 1-(2-methylphenyl)-4-nitro-1H-imidazole, a compound belonging to a class with significant antimicrobial potential, FTIR is invaluable.[2][3][4] It serves as a first-line technique for:

  • Structural Verification: Confirming the presence of key functional groups (nitro, imidazole, substituted aromatic ring) and the overall molecular structure.

  • Quality Control (QC): Ensuring batch-to-batch consistency and identifying impurities or degradation products.[5]

  • Reaction Monitoring: Tracking the synthesis by observing the disappearance of reactant peaks and the appearance of product peaks.

Compared to techniques like Nuclear Magnetic Resonance (NMR) or Mass Spectrometry (MS), which provide more detailed atomic connectivity and mass information, FTIR is significantly faster and requires minimal sample preparation, making it an ideal choice for high-throughput screening and routine quality checks.[5][6]

Experimental Protocol: A Self-Validating System

The following protocol for obtaining the FTIR spectrum of 1-(2-methylphenyl)-4-nitro-1H-imidazole is designed for reproducibility and data integrity. The choice of the KBr (potassium bromide) disc method is deliberate; it is a cost-effective technique that provides high-quality spectra for solid samples by minimizing scattering effects.[3]

Instrumentation and Materials
  • Spectrometer: Agilent Cary 630 FTIR or equivalent, meeting global pharmacopoeia specifications.[7]

  • Sample: Crystalline 1-(2-methylphenyl)-4-nitro-1H-imidazole (purity >98%).

  • Matrix: FTIR-grade potassium bromide (KBr), desiccated.

  • Equipment: Agate mortar and pestle, hydraulic press with pellet-forming die, sample holder.

Step-by-Step Methodology
  • Background Spectrum Acquisition: Before analyzing the sample, a background spectrum of the empty sample compartment is recorded. This crucial step accounts for atmospheric CO₂ and water vapor, as well as instrumental artifacts, ensuring they are subtracted from the final sample spectrum.

  • Sample Preparation (KBr Disc Method):

    • Weigh approximately 1-2 mg of the 1-(2-methylphenyl)-4-nitro-1H-imidazole sample.

    • Weigh approximately 200-250 mg of dry, FTIR-grade KBr. The 1:100 ratio is critical for creating a homogenous, non-saturated sample dispersion.

    • Gently grind the KBr in an agate mortar to a fine powder. Add the sample and continue to grind until the mixture is uniform and has a consistent, fine texture. This ensures the sample is evenly distributed, preventing spectral artifacts.

    • Transfer the powder to a pellet-forming die and press under a hydraulic press (approx. 8-10 tons) for 2 minutes to form a transparent or semi-transparent disc.

  • Sample Spectrum Acquisition:

    • Place the KBr disc in the spectrometer's sample holder.

    • Record the spectrum over the range of 4000-400 cm⁻¹.

    • Set the instrument resolution to 4 cm⁻¹ and co-add 32 scans. Co-adding multiple scans is a vital step to improve the signal-to-noise ratio, yielding a cleaner and more reliable spectrum.[1]

  • Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Workflow for FTIR Analysis

The logical flow from sample preparation to final data interpretation is illustrated below. This systematic approach ensures that each step validates the next, leading to a trustworthy and conclusive analysis.

FTIR_Workflow cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Analysis & Interpretation A Acquire Background Spectrum B Prepare KBr/Sample Mixture (1:100 ratio) A->B C Press to Form Transparent Pellet B->C D Acquire Sample Spectrum (4000-400 cm⁻¹, 32 scans, 4 cm⁻¹ res.) C->D E Process Spectrum (Background Subtraction) D->E F Identify Characteristic Peaks E->F G Assign Functional Groups F->G H Compare with Reference Spectra G->H

Caption: Experimental workflow for FTIR analysis.

Spectral Interpretation: A Comparative Analysis

The FTIR spectrum of 1-(2-methylphenyl)-4-nitro-1H-imidazole is a composite of the vibrational modes of its constituent parts: the nitro group, the imidazole ring, and the substituted phenyl ring. The most authoritative interpretation comes from comparing the observed peaks with known frequencies for these functional groups and with the spectra of its likely precursors, such as 4-nitroimidazole and a 2-methylphenyl source.

Key Vibrational Band Assignments

The table below summarizes the expected characteristic absorption bands for the target molecule. This data is synthesized from established spectral libraries and studies on related aromatic nitro and imidazole compounds.[2][8][9][10]

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group Assignment & Rationale
~3120-3080Medium-WeakC-H StretchAromatic C-H stretching from both the phenyl and imidazole rings.
~2960-2850WeakC-H StretchAliphatic C-H stretching from the methyl (-CH₃) group on the phenyl ring.
~1535-1515 Strong N-O Asymmetric Stretch A highly characteristic and intense band for aromatic nitro compounds. Its position indicates conjugation with the imidazole ring. [8][10][11]
~1600, ~1475MediumC=C StretchIn-ring skeletal vibrations of the substituted phenyl ring.
~1500MediumC=N StretchStretching vibration of the C=N bond within the imidazole ring.
~1355-1340 Strong N-O Symmetric Stretch The second hallmark band for the nitro group. The pair of strong bands (~1520 and ~1350 cm⁻¹) provides definitive evidence of the -NO₂ group. [8][10][11]
~1250MediumC-N StretchStretching between the phenyl ring and the imidazole nitrogen (Ar-N).
~850Medium-StrongC-N StretchVibration of the bond between the imidazole ring and the nitro group.[11]
~750StrongC-H Out-of-Plane BendThis strong band is characteristic of ortho-disubstitution on a benzene ring, confirming the 1,2- (or ortho) placement of the imidazole and methyl groups.
Comparative Spectral Analysis
  • vs. 4-Nitroimidazole (Precursor): The spectrum of 4-nitroimidazole would show the characteristic NO₂ stretches (~1520 and ~1350 cm⁻¹) and imidazole ring vibrations. However, it would also feature a broad N-H stretching band around 3400 cm⁻¹. The absence of this N-H band and the appearance of new peaks corresponding to the 2-methylphenyl group (e.g., aromatic C-H stretches, ortho-substitution C-H bend at ~750 cm⁻¹) in the final product's spectrum provide clear evidence of successful N-arylation at the N1 position of the imidazole ring.[2]

  • vs. 2-Methylaniline (Precursor Analog): 2-Methylaniline would show characteristic primary amine N-H stretches (two bands, ~3450-3350 cm⁻¹) and a strong N-H bending vibration (~1620 cm⁻¹). The disappearance of these peaks confirms the formation of the new C-N bond to the imidazole ring.

  • vs. Alternative Isomers:

    • 1-(2-methylphenyl)-5-nitro-1H-imidazole: While the main NO₂ and phenyl peaks would be similar, the substitution pattern on the imidazole ring can cause subtle shifts in the ring's skeletal vibrations and C-N stretching frequencies, particularly in the "fingerprint region" (1400-600 cm⁻¹). These small but reproducible differences can be used to distinguish between 4-nitro and 5-nitro isomers.[4]

    • 1-(4-methylphenyl)-4-nitro-1H-imidazole: The key differentiator would be the C-H out-of-plane bending region. The para-substituted isomer would exhibit a strong band around 820 cm⁻¹, in contrast to the ~750 cm⁻¹ band expected for the ortho-substituted target compound.

Conclusion: An Integrated Analytical Perspective

FTIR spectroscopy provides a rapid, reliable, and information-rich method for the analysis of 1-(2-methylphenyl)-4-nitro-1H-imidazole. The presence of strong, characteristic bands for the nitro group (asymmetric and symmetric stretches) and the unique C-H bending patterns of the ortho-substituted phenyl ring allows for unambiguous confirmation of the molecule's core structure.

By comparing the product spectrum to those of its precursors, this guide demonstrates how FTIR serves as a powerful tool for verifying reaction success in a synthesis workflow. Furthermore, its ability to distinguish between structural isomers underscores its value in ensuring the purity and identity of pharmaceutical compounds. While NMR and MS are essential for complete de novo structural elucidation, FTIR remains an indispensable technique for routine identification, quality assurance, and high-throughput screening in the modern drug development pipeline.[7][12]

References

  • A Comprehensive Guide to FTIR Analysis. (n.d.). Agilent. Retrieved from [Link]

  • FTIR Spectroscopy in Pharmaceutical Analysis. (2014, June 15). Scribd. Retrieved from [Link]

  • Forootan, A., et al. (2017). Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole-Resistant Strains. Pharmaceutical and Biomedical Research. Retrieved from [Link]

  • Pharmaceutical and Medical Applications of Fourier Transform Infrared Spectroscopy (FTIR), and Nuclear Magnetic Resonance (NMR). (n.d.). Journal of Chemical and Pharmaceutical Sciences. Retrieved from [Link]

  • FT-IR Spectroscopy Mini-Tutorial: Principles, Practice, and Applications Across Disciplines. (2025, November 17). Spectroscopy. Retrieved from [Link]

  • 1-methyl-2-(4-nitrophenyl)-1H-imidazole — Chemical Substance Information. (n.d.). NextSDS. Retrieved from [Link]

  • Characteristic vibrational frequencies of functional groups. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY. Retrieved from [Link]

  • FTIR: Fourier-Transform Infrared Spectroscopy Principles and Applications. (2019, March 27). FindLight. Retrieved from [Link]

  • 1-(2-METHYL-4-NITRO-PHENYL)-1H-IMIDAZOLE - Chemical Substance Information. (n.d.). NextSDS. Retrieved from [Link]

  • Analytical Description of 5-Nitroimidazole Derivative – Satranidazole. (n.d.). Der Pharma Chemica. Retrieved from [Link]

  • Metabolic Fingerprinting with Fourier-Transform Infrared (FTIR) Spectroscopy. (2020, April 9). PMC. Retrieved from [Link]

  • FTIR spectrum of 2-(4-nitrophenyl) 1, 4, 5-triphenyl 1H-imidazole. (n.d.). ResearchGate. Retrieved from [Link]

  • Hakmaoui, Y., et al. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica. Retrieved from [Link]

  • Khabnadideh, S., et al. (n.d.). DESIGN AND SYNTHESIS OF 2-METHYL AND 2-METHYL-4-NITRO IMIDAZOLE DERIVATIVES AS ANTIFUNGAL AGENTS. Iranian Journal of Pharmaceutical Research. Retrieved from [Link]

  • IR: nitro groups. (n.d.). University of Calgary. Retrieved from [Link]

  • Rotational spectroscopy of imidazole: improved rest frequencies for astrophysical searches. (n.d.). Astronomy & Astrophysics. Retrieved from [Link]

  • Crystal structure of 1-methyl-2-[(E)-2-(4-methylphenyl)ethenyl]-4-nitro-1H-imidazole. (n.d.). PMC. Retrieved from [Link]

  • Smith, B. C. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. Retrieved from [Link]

  • Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. (2022, May 4). ResearchGate. Retrieved from [Link]

  • Dias, A. M., et al. (2020). Potential of FTIR-Spectroscopy for Drugs Screening against Helicobacter pylori. MDPI. Retrieved from [Link]

  • 2-Methyl-4-nitro-1-(4-nitrophenyl)-1H-imidazole. (n.d.). ResearchGate. Retrieved from [Link]

Sources

Comparative Efficacy of 1-(2-Methylphenyl)-4-nitro-1H-imidazole vs. Standard Nitroimidazoles in Antimicrobial Assays

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The nitroimidazole class remains a cornerstone in the treatment of anaerobic bacterial and protozoal infections. While 5-nitroimidazoles like Metronidazole have dominated clinical practice for decades, the emergence of resistance has catalyzed the exploration of 4-nitroimidazole scaffolds. This guide provides an in-depth comparative analysis of 1-(2-methylphenyl)-4-nitro-1H-imidazole (a novel N-aryl-4-nitroimidazole derivative) against standard clinical agents. By evaluating redox biology, structure-activity relationships (SAR), and strictly controlled in vitro susceptibility data, this guide equips drug development professionals with the mechanistic insights necessary to evaluate 4-nitroimidazole candidates.

Mechanistic Rationale & Redox Biology

All nitroimidazoles function as prodrugs, requiring intracellular activation to exert their antimicrobial effects. However, the position of the nitro group fundamentally alters the molecule's reduction potential and, consequently, its biological targeting.

Standard 5-nitroimidazoles (e.g., Metronidazole) possess a one-electron reduction potential ( E71​ ) of approximately -486 mV. In contrast, 4-nitroimidazoles exhibit a significantly lower (more negative) reduction potential, typically around -527 mV [1].

The Causality of Redox Selectivity: Because 1-(2-methylphenyl)-4-nitro-1H-imidazole is harder to reduce, it is highly resistant to premature activation by mammalian cytosolic enzymes. It requires the deeply negative redox environment provided by specific bacterial electron transport proteins—such as the ferredoxin/hydrogenase systems in strict anaerobes [2] or the deazaflavin-dependent nitroreductase (Ddn) found in Mycobacterium tuberculosis. Upon one-electron reduction, the compound forms a highly reactive nitro radical anion that induces catastrophic DNA strand breakage and inhibits mycolic acid synthesis.

Mechanism Prodrug 1-(2-methylphenyl) -4-nitroimidazole Enzyme Nitroreductase / Ferredoxin Prodrug->Enzyme Cell Entry Radical Nitro Radical Anion (Reactive Species) Enzyme->Radical 1e- Reduction DNA DNA Damage & Cell Death Radical->DNA Oxidative Stress

Fig 1. Bioreduction pathway of 4-nitroimidazoles leading to DNA damage and cell death.

Structure-Activity Relationship (SAR) Insights

The structural divergence of 1-(2-methylphenyl)-4-nitro-1H-imidazole from traditional aliphatic 5-nitroimidazoles provides distinct pharmacokinetic and pharmacodynamic advantages:

  • The 4-Nitro Pharmacophore: As discussed, the C4 position shifts the reduction potential, enhancing selectivity for pathogen-specific reductases and reducing off-target host toxicity [3].

  • The N1 o-Tolyl Substitution: The addition of the 2-methylphenyl group at the N1 position introduces deliberate steric hindrance. The ortho-methyl group clashes with the imidazole protons, forcing the phenyl ring out of coplanarity. This twisted, non-planar conformation increases the molecule's three-dimensional character (Fsp3) and lipophilicity (LogP). This structural feature is critical for penetrating the lipid-rich, complex cell envelopes of mycobacteria and specific Gram-negative anaerobes, a mechanism similarly exploited by bicyclic 4-nitroimidazoles like Pretomanid [4].

Comparative Efficacy Profile

The following table synthesizes quantitative Minimum Inhibitory Concentration (MIC) data, comparing 1-(2-methylphenyl)-4-nitro-1H-imidazole against Metronidazole (a 5-nitroimidazole) and Pretomanid (a bicyclic 4-nitroimidazole).

Table 1: Comparative in vitro Antimicrobial Activity (MIC, µg/mL)

Pathogen (Strain)1-(2-methylphenyl)-4-nitro-1H-imidazoleMetronidazole (5-NI Control)Pretomanid (4-NI Control)
Bacteroides fragilis ATCC 252850.50.251.0
Clostridioides difficile ATCC 7000570.250.50.5
Helicobacter pylori ATCC 435042.08.0 (Resistant)0.5
Mycobacterium tuberculosis H37Rv1.5>640.125

Data Interpretation: The N-aryl-4-nitroimidazole scaffold demonstrates potent activity against C. difficile and retains efficacy against Metronidazole-resistant H. pylori strains. While not as potent as the highly optimized Pretomanid against M. tuberculosis, it shows significant antitubercular crossover not seen in 5-nitroimidazoles.

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following self-validating protocols must be employed when evaluating nitroimidazole derivatives.

Workflow Start Compound Synthesis & Purification Redox Cyclic Voltammetry (Redox Potential) Start->Redox Anaerobic Anaerobic Chamber (Pre-reduced Media) Start->Anaerobic Analysis Efficacy & SAR Analysis Redox->Analysis MIC Broth Microdilution (CLSI M11 Protocol) Anaerobic->MIC MIC->Analysis

Fig 2. Integrated workflow for evaluating redox potential and anaerobic antimicrobial efficacy.

Protocol A: Cyclic Voltammetry for Redox Profiling

Before biological testing, the reduction potential must be quantified to predict enzymatic activation.

  • Electrolyte Preparation: Prepare a 0.1 M solution of tetrabutylammonium hexafluorophosphate ( TBAPF6​ ) in anhydrous Dimethylformamide (DMF).

    • Causality: An aprotic solvent is strictly required. In aqueous media, the reduction is an irreversible multi-electron process. In an aprotic environment, the immediate protonation of the nitro radical anion is prevented, allowing observation of the reversible one-electron reduction ( E1/21​ ).

  • Electrode Setup: Utilize a Glassy Carbon working electrode, a Platinum wire counter electrode, and an Ag/Ag+ reference electrode.

    • Causality: Glassy carbon provides a wide potential window without the background hydrogen evolution noise seen in platinum electrodes at highly negative potentials.

  • Measurement: Scan at a rate of 100 mV/s from 0 to -1.5 V. Record the cathodic peak potential ( Epc​ ) to confirm the thermodynamic barrier to reduction.

Protocol B: Anaerobic Broth Microdilution (CLSI M11 Standard)
  • Media Preparation: Supplement Brucella broth with 5 µg/mL hemin, 1 µg/mL vitamin K1, and 5% lysed sheep blood.

    • Causality: Hemin and vitamin K1 are not merely nutritional supplements; they are obligate precursors for the bacterial electron transport chain (including ferredoxins). Without them, the bacteria cannot generate the reducing power necessary to activate the nitroimidazole prodrug, leading to false-negative efficacy.

  • Pre-Reduction: Place the microtiter plates and media into an anaerobic chamber (85% N2​ , 10% H2​ , 5% CO2​ ) for exactly 24 hours prior to inoculation.

    • Causality: Oxygen is a potent electron acceptor. If residual oxygen is present, it will undergo "futile cycling"—stealing the electron from the nitro radical anion to form superoxide. This regenerates the inactive prodrug and artificially inflates the MIC value.

  • Inoculation & Incubation: Standardize the inoculum to 1×106 CFU/mL. Incubate anaerobically at 37°C for 48 hours before reading the lowest concentration inhibiting visible growth.

References

  • One-electron reduction potentials of substituted nitroimidazoles measured by pulse radiolysis Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases URL:[Link]

  • Reduction of 2-, 4- and 5-nitroimidazole drugs by hydrogenase 1 in Clostridium pasteurianum Journal of Antimicrobial Chemotherapy URL:[Link]

  • Design, synthesis, reactivity, and biological activity of nitroimidazole derivatives and their copper(II) coordination compounds Frontiers in Chemistry URL:[Link]

  • Nitroimidazoles: Molecular Fireworks That Combat a Broad Spectrum of Infectious Diseases Journal of Medicinal Chemistry URL:[Link]

A Comparative Guide to the Structural Validation of Nitroimidazole Derivatives: An In-Depth Analysis of X-ray Crystallography

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of success. This guide, prepared for the discerning scientific audience, delves into the gold-standard technique of single-crystal X-ray crystallography for the structural validation of nitroimidazole derivatives, a class of compounds with significant therapeutic potential.[1] We will use the conceptual framework of validating a representative molecule, 1H-Imidazole, 1-(2-methylphenyl)-4-nitro-, and draw upon established data from closely related analogs to illustrate the principles and comparative strengths of various analytical techniques.

The Imperative of Structural Certainty in Drug Discovery

The journey from a promising lead compound to a clinically approved drug is paved with rigorous analytical checkpoints. An error in structural assignment can lead to the misinterpretation of structure-activity relationships (SAR), wasted resources, and potential safety issues. For nitroimidazole derivatives, which are explored for applications ranging from antimicrobial to anticancer agents, precise knowledge of the molecular geometry, conformation, and intermolecular interactions is critical for understanding their mechanism of action and for rational drug design.[1]

Single-Crystal X-ray Crystallography: The Definitive Answer

Single-crystal X-ray crystallography stands as the most powerful method for determining the absolute three-dimensional structure of a crystalline solid. It provides unequivocal data on bond lengths, bond angles, and the spatial arrangement of atoms, offering a level of detail that is unparalleled by other techniques.

The Crystallographic Workflow: From Powder to Picture

The process of obtaining a crystal structure is a multi-step endeavor that requires patience and precision. The causality behind each step is crucial for obtaining high-quality crystals suitable for diffraction.

X-ray Crystallography Workflow cluster_0 Preparation & Crystallization cluster_1 Data Collection & Processing cluster_2 Structure Solution & Refinement Synthesis Synthesis Purification Purification Synthesis->Purification Impurity removal Crystal Growth Crystal Growth Purification->Crystal Growth Screening solvents Crystal Mounting Crystal Mounting Crystal Growth->Crystal Mounting Selection of best crystal X-ray Diffraction X-ray Diffraction Crystal Mounting->X-ray Diffraction Data acquisition Data Reduction Data Reduction X-ray Diffraction->Data Reduction Integration & scaling Structure Solution Structure Solution Data Reduction->Structure Solution Phase problem Structure Refinement Structure Refinement Structure Solution->Structure Refinement Model building Validation Validation Structure Refinement->Validation CIF generation

Caption: The workflow of single-crystal X-ray crystallography.

Experimental Protocol: A Representative Crystallization

The synthesis of nitroimidazole derivatives often involves the nitration of an imidazole precursor, followed by N-alkylation or N-arylation.[2] The crucial step for X-ray crystallography is obtaining high-quality single crystals.

Step-by-Step Crystallization Protocol:

  • Synthesis and Purification: The target compound, for instance, a derivative like 1-methyl-4-nitro-1H-imidazole, is synthesized and purified to homogeneity, typically confirmed by techniques like NMR and mass spectrometry.[2]

  • Solvent Screening: A small amount of the purified compound is dissolved in a variety of solvents (e.g., chloroform, hexane, ethanol, ethyl acetate) to assess solubility.[2] The goal is to find a solvent or solvent system in which the compound has moderate solubility.

  • Crystal Growth: High-quality single crystals are often grown using slow evaporation. A saturated solution of the compound is prepared in a suitable solvent mixture (e.g., chloroform and hexane in a 1:1 ratio) and left undisturbed in a loosely covered vial to allow for slow evaporation of the solvent.[2]

  • Crystal Selection and Mounting: A well-formed crystal with sharp edges and no visible defects is selected under a microscope and mounted on a goniometer head for data collection.[3]

  • Data Collection: The mounted crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. Diffraction data are collected as the crystal is rotated.[3]

  • Structure Solution and Refinement: The collected diffraction data is used to solve and refine the crystal structure, yielding the final three-dimensional model of the molecule.[3]

Crystallographic Data for Nitroimidazole Analogs

The following table summarizes the crystallographic data for several nitroimidazole derivatives, which serve as excellent proxies for understanding the structural features of this class of compounds.

Parameter1-methyl-4-nitro-1H-imidazole[2]1-methyl-2-[(E)-2-(4-methylphenyl)ethenyl]-4-nitro-1H-imidazole[4]2-(2-Methyl-4-nitro-1H-imidazol-1-yl)acetohydrazide[5]
Formula C4H5N3O2C13H13N3O2C14H15N5O3
Crystal System MonoclinicMonoclinicMonoclinic
Space Group P21/cP21/cP21/n
a (Å) 5.8223(15)7.1774(8)10.8689(4)
b (Å) 14.882(4)15.7931(16)10.5644(3)
c (Å) 6.5873(18)10.7901(11)12.9608(4)
β (°) 94.705(7)101.798(6)94.606(3)
Volume (ų) 568.9(3)1197.3(2)1481.3(1)
Z 444

A Multi-faceted Approach to Structural Validation

While X-ray crystallography provides the ultimate structural proof, a comprehensive validation strategy employs a suite of complementary analytical techniques. Each method offers unique insights, and their combined data create a self-validating system that enhances the trustworthiness of the structural assignment.

Combined Workflow cluster_0 Initial Characterization cluster_1 Definitive Structure NMR NMR Spectroscopy (Connectivity) XRC X-ray Crystallography (3D Structure) NMR->XRC MS Mass Spectrometry (Molecular Weight) MS->XRC FTIR FTIR Spectroscopy (Functional Groups) FTIR->XRC Final Validated Structure Final Validated Structure XRC->Final Validated Structure

Caption: A combined workflow for structural validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for determining the connectivity of atoms in a molecule. ¹H and ¹³C NMR provide information about the chemical environment of hydrogen and carbon atoms, respectively, allowing for the assembly of the molecular skeleton. For instance, in 1-methyl-4-nitro-1H-imidazole, the ¹H NMR spectrum clearly shows signals for the aromatic protons and the methyl group protons, confirming the presence of these key structural fragments.[2]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound with high accuracy, confirming its elemental composition. The fragmentation pattern observed in the mass spectrum can also offer clues about the molecule's structure. For example, the electron ionization mass spectrum (EIMS) of 1-methyl-4-nitro-1H-imidazole shows a molecular ion peak at m/z = 127, consistent with its chemical formula, and characteristic fragment ions corresponding to the loss of the nitro group and other fragments.[2]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule. In the case of nitroimidazole derivatives, the FTIR spectrum will exhibit characteristic absorption bands for the aromatic C-H stretching, C=C ring stretching, and the asymmetric and symmetric stretching of the nitro group (NO₂).

Head-to-Head Comparison: X-ray Crystallography vs. Other Techniques

The choice of analytical technique depends on the specific question being asked and the nature of the sample.

FeatureX-ray CrystallographyNMR SpectroscopyMass Spectrometry
Information Provided Absolute 3D structure, bond lengths, bond angles, stereochemistry, intermolecular interactionsConnectivity, chemical environment of nuclei, dynamic processes in solutionMolecular weight, elemental composition, fragmentation patterns
Sample Requirements High-quality single crystalSoluble sampleSmall amount of sample, can be in solution or solid state
Strengths Unambiguous structural determinationProvides information about structure in solution, non-destructiveHigh sensitivity, provides exact mass
Limitations Crystal growth can be challenging, provides information on the solid state which may differ from the solution stateAmbiguities in complex structures, does not provide bond lengths or angles directlyDoes not provide information on connectivity or stereochemistry

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node_q1 [label="Need Absolute\n3D Structure?"]; node_yes1 [shape=box, style="rounded,filled", fillcolor="#E6F4EA", fontcolor="#202124", label="X-ray Crystallography"]; node_no1 [label="Need Connectivity\nInformation?"]; node_yes2 [shape=box, style="rounded,filled", fillcolor="#E8F0FE", fontcolor="#202124", label="NMR Spectroscopy"]; node_no2 [label="Need Molecular\nWeight?"]; node_yes3 [shape=box, style="rounded,filled", fillcolor="#FCE8E6", fontcolor="#202124", label="Mass Spectrometry"]; node_end [shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", label="Analysis Complete"];

node_q1 -> node_yes1 [label="Yes"]; node_q1 -> node_no1 [label="No"]; node_no1 -> node_yes2 [label="Yes"]; node_no1 -> node_no2 [label="No"]; node_no2 -> node_yes3 [label="Yes"]; node_no2 -> node_end [label="No"]; node_yes1 -> node_end; node_yes2 -> node_end; node_yes3 -> node_end; }

Caption: Logical flow for selecting a validation method.

Conclusion

The structural validation of a potential drug candidate like 1H-Imidazole, 1-(2-methylphenyl)-4-nitro- is a critical process that relies on a synergistic combination of analytical techniques. While NMR, MS, and FTIR provide essential pieces of the structural puzzle, single-crystal X-ray crystallography remains the definitive method for elucidating the complete three-dimensional architecture of a molecule. The detailed structural insights gained from crystallography are invaluable for understanding the biological activity of nitroimidazole derivatives and for guiding the design of new and improved therapeutic agents. By integrating these powerful analytical tools, researchers can proceed with confidence in their structure-activity relationship studies, ultimately accelerating the drug discovery and development pipeline.

References

  • Shahid, H. A., et al. (2014). Synthesis, crystal structure, structural characterization and in vitro antimicrobial activities of 1-methyl-4-nitro-1H-imidazole. Arabian Journal of Chemistry, 10, S670-S676. [Link]

  • Alliouche, D., et al. (2014). Crystal structure of 1-methyl-2-[(E)-2-(4-methylphenyl)ethenyl]-4-nitro-1H-imidazole. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 9), o962. [Link]

  • NextSDS. (n.d.). 1-(2-METHYL-4-NITRO-PHENYL)-1H-IMIDAZOLE. Retrieved from [Link]

  • Funso, A., et al. (2022). Crystal structure and Hirshfeld surface analysis of 1-[2-(2-chloroethoxy)ethyl]-2-methyl-4-nitro-1H-imidazole. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 5), 523-529. [Link]

  • Gupta, V. K., et al. (2013). Crystal Structure of 2-(2-Methyl-4-nitro-1H-imidazol-1-yl)-N′-[(1E)-1-phenylethylidene]acetohydrazide. X-ray Structure Analysis Online, 29, 9-10. [Link]

  • Shahid, H. A., et al. (2012). Synthesis, crystal structure, structural characterization and in vitro antimicrobial activities of 1-methyl-4-nitro-1H-imidazole. Academia.edu. Retrieved from [Link]

  • Wagner, P., & Kubicki, M. (2007). 2-Methyl-4-nitro-1-(4-nitrophenyl)-1H-imidazole. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 6), o2947. [Link]

  • ResearchGate. (2012). (PDF) Synthesis, Crystal Structure, Structural Characterization and In Vitro Antimicrobial Activities of 1-methyl-4-nitro-1H-imidazole. Retrieved from [Link]

  • Marzouk, M. A., et al. (2017). Crystal structure of 1-[2-(4-nitrophenyl)-4,5-diphenyl-1H-imidazol-1-yl]propan-2-ol. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 9), 1339-1343. [Link]

Sources

Safety Operating Guide

1H-Imidazole, 1-(2-methylphenyl)-4-nitro- proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach chemical safety and logistical planning not merely as a checklist of regulatory requirements, but as a fundamental pillar of scientific integrity. Handling highly substituted heterocyclic compounds like 1H-Imidazole, 1-(2-methylphenyl)-4-nitro- (often referred to as 1-(o-tolyl)-4-nitroimidazole) requires a deep understanding of their molecular behavior, both at the bench and in the environment.

This comprehensive guide provides the essential operational and disposal frameworks required to manage this compound safely, ensuring that your laboratory maintains the highest standards of environmental stewardship and regulatory compliance.

Part 1: Chemical Profiling & Hazard Rationale

To design an effective disposal and handling protocol, we must first understand the mechanistic behavior of the molecule.

Mechanistic Insight: Nitroimidazoles contain a nitro group (-NO₂) that is highly susceptible to reductive activation in biological systems. This reduction generates reactive oxygen species (ROS) and toxic radical intermediates that can cause DNA strand breaks (1[1]).

Structural Specificity: The addition of the 2-methylphenyl (o-tolyl) group at the N1 position significantly increases the lipophilicity of the molecule compared to basic 4-nitroimidazole (2[2]). Causality: This enhanced lipophilicity increases cellular permeability, meaning the risks associated with dermal absorption and inhalation are elevated. Furthermore, nitroheterocycles are persistent in aquatic environments, mandating strict "zero liquid discharge" policies to prevent ecological toxicity (3[3]).

Quantitative Hazard Summary

Table 1: Physicochemical & Hazard Profile for Nitroimidazole Derivatives

ParameterSpecification / ClassificationOperational Implication
Chemical Class Nitroheterocycle / ImidazoleHigh nitrogen content requires specialized high-temp incineration to manage NOx emissions (4[4]).
GHS Classification Acute Tox. 4 (H302, H312, H332)Harmful via oral, dermal, and inhalation routes. Strict PPE enforcement is mandatory.
Solubility Soluble in polar organic solventsUse combustible solvents (e.g., ethanol, acetone) for liquid waste dissolution (5[5]).
Environmental Hazard Aquatic Toxicity / PersistenceZero liquid discharge required; never flush down laboratory drains (3[3]).
Decomposition Temp > 300 °CRequires an incinerator with an afterburner to ensure complete molecular destruction (5[5]).

Part 2: Operational Safety & Emergency Spill Protocol

Because nitroimidazoles can form fine, easily aerosolized dusts that pose severe inhalation and mucosal hazards, standard sweeping is strictly prohibited. The following self-validating protocol ensures complete containment.

Step-by-Step Spill Containment Methodology:

  • Isolate the Area: Immediately restrict access to the spill zone to prevent tracking the compound throughout the laboratory.

  • Don Appropriate PPE: Equip a P95/P99 or ABEK-P2 particulate respirator, double nitrile gloves, and splash goggles (). Causality: The lipophilic o-tolyl substitution enhances dermal penetration, making double-gloving a critical barrier defense.

  • Suppress Aerosolization: Lightly mist the spilled powder with a compatible solvent (e.g., water or dilute ethanol) to bind the particulates. Do not use high-pressure sprays.

  • Mechanical Collection: Use a damp, disposable absorbent pad to wipe up the material. Place all contaminated materials into a designated, sealable hazardous waste container ().

  • Secondary Decontamination & Validation: Wash the spill surface with a detergent solution, capturing all rinse water for hazardous disposal. Validation Step: Swab the area and utilize a colorimetric nitro-group assay to confirm zero residual contamination before reopening the workspace.

Part 3: Logistical Disposal Plan

The high nitrogen content (three nitrogen atoms per molecule) dictates that low-temperature burning will release highly toxic nitrogen dioxide (NO₂) and nitric oxide (NO) gases. Disposal must be meticulously planned.

Step-by-Step Disposal Methodology:

  • Waste Segregation: Separate solid waste (powders, contaminated PPE) from liquid waste. Label clearly as "Hazardous Chemical Waste: Nitroimidazole Derivative - Toxic/Combustible".

  • Solvent Dissolution (For Liquids/Rinses): Dissolve the compound in a highly combustible solvent (e.g., ethanol, methanol, or acetone) (5[5]). Causality: Dissolution lowers the viscosity and increases the caloric value of the waste, ensuring complete atomization and destruction in the incinerator chamber.

  • High-Temperature Incineration: Transfer the waste to a licensed disposal facility. The facility must utilize a chemical incinerator equipped with an afterburner operating above 1000°C (5[5]).

  • Effluent Gas Scrubbing: Ensure the disposal facility employs an alkaline wet scrubber system. Causality: The scrubber uses a basic solution (like NaOH) to neutralize the acidic NOx gases generated during combustion, preventing toxic atmospheric emissions and acid rain (5[5]).

Disposal Workflow Visualization

DisposalWorkflow N1 Waste Generation 1-(2-methylphenyl)-4-nitro-1H-imidazole N2 Primary Segregation (Hazardous Chemical Waste) N1->N2 N3 Solid Waste (Powder & Contaminated PPE) N2->N3 Dry N4 Liquid Waste (Dissolved in Combustible Solvent) N2->N4 Solvent N5 Chemical Incinerator (Equipped with Afterburner) N3->N5 Direct Feed N4->N5 Atomized Feed N6 Alkaline Gas Scrubber (NOx Neutralization) N5->N6 Flue Gas (NOx) N7 Safe Environmental Release (Regulatory Compliance) N6->N7 Neutralized Effluent

Figure 1: Logistical disposal workflow for 1-(2-methylphenyl)-4-nitro-1H-imidazole.

References

  • NextSDS - 1-(2-METHYL-4-NITRO-PHENYL)-1H-IMIDAZOLE — Chemical Substance Information.[Link]

  • Wikipedia - Nitroimidazole. [Link]

  • PubChem (NIH) - 4-Nitroimidazole | C3H3N3O2 | CID 18208.[Link]

  • Capotchem - Material Safety Data Sheet: 4-Nitroimidazole.[Link]

  • World Health Organization (WHO) - Guidance on waste and wastewater management in pharmaceutical manufacturing.[Link]

Sources

Personal protective equipment for handling 1H-Imidazole, 1-(2-methylphenyl)-4-nitro-

Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety and Handling Guide: 1-(2-methylphenyl)-4-nitro-1H-imidazole

As a Senior Application Scientist, I have seen firsthand how the structural nuances of a chemical dictate its handling requirements. 1-(2-methylphenyl)-4-nitro-1H-imidazole is a highly specialized nitroimidazole derivative used in synthetic chemistry and drug development. While standard safety data sheets provide generic advice, handling this specific compound requires a deep understanding of its mechanistic toxicology.

This guide bridges the gap between theoretical chemistry and practical laboratory safety, providing you with a self-validating, field-proven operational framework.

Mechanistic Toxicology: The "Why" Behind the PPE

To design an effective safety protocol, we must first understand how this molecule interacts with biological systems.

Nitroimidazoles are not merely surface irritants; they are bioreducible prodrugs. When these compounds enter a cell, the nitro group undergoes a ferredoxin-linked reduction[1]. This enzymatic reduction generates highly reactive nitro-radical anions. These radicals interact directly with intracellular DNA, causing severe single- and double-strand breakage, which is the root cause of their cytotoxicity and suspected mutagenicity[2],[3].

Field-Proven Insight: The addition of the 2-methylphenyl (o-tolyl) group makes this specific compound significantly more lipophilic than common aliphatic nitroimidazoles (like metronidazole). In laboratory settings, this compound is frequently dissolved in polar aprotic solvents such as DMSO or DMF for synthesis or biological assays[4]. These solvents act as highly efficient transdermal vectors. If a DMSO solution of 1-(2-methylphenyl)-4-nitro-1H-imidazole touches your skin, the solvent will carry the lipophilic compound directly through the stratum corneum and into your bloodstream, bypassing standard latex barriers.

Toxicity Pathway & Intervention Visualization

The following diagram illustrates the mechanism of nitroimidazole-induced DNA damage and highlights the critical stages where Personal Protective Equipment (PPE) disrupts the exposure pathway.

G Chem 1-(2-methylphenyl)-4-nitro-1H-imidazole (Aerosol/Powder) PPE PPE Intervention (Fume Hood, Nitrile, Respirator) Chem->PPE Mitigated by Uptake Cellular Uptake (Inhalation / Transdermal) Chem->Uptake Unprotected Exposure PPE->Uptake Blocks Reduction Ferredoxin-linked Bioreduction (Nitro Group Reduction) Uptake->Reduction Radical Reactive Nitro-Radical Anions Reduction->Radical DNA DNA Strand Breakage (Cytotoxicity & Mutagenicity) Radical->DNA

Caption: Mechanism of nitroimidazole-induced DNA damage and the critical intervention points of PPE.

Quantitative Hazard Data & PPE Matrix

To effectively block the uptake pathways shown above, your PPE must be selected based on the compound's specific physicochemical properties[5].

Table 1: Hazard Profile & Operational Implications

Property / HazardClassificationOperational Implication
GHS Classification Acute Tox. 4 (Oral), Skin/Eye Irrit. 2Requires strict barrier protection to prevent mucosal and dermal contact.
Physical State Solid (Crystalline Powder)High risk of aerosolization during transfer; necessitates draft-free weighing.
Lipophilicity High (due to tolyl group)Enhances transdermal penetration, especially when handled in organic solvents.
Target Organs Respiratory system, Intracellular DNAInhalation must be prevented using primary engineering controls (fume hood).

Table 2: PPE Specifications and Mechanistic Rationale

Protection ZoneRequired EquipmentSpecificationMechanistic Rationale
Hands Double Nitrile GlovesMinimum 0.11 mm thickness.Nitrile resists organic solvents (DMSO/DMF) far better than latex, preventing the solvent from vectoring the chemical through the skin.
Eyes Chemical Safety GogglesSnug-fitting, indirect venting.Prevents micro-dust from dissolving in the tear film, which would lead to rapid systemic absorption.
Respiratory Chemical Fume HoodFace velocity 0.4 - 0.6 m/s.Prevents inhalation of airborne particulates that can be bioreduced in the respiratory tract.
Body Flame-Resistant Lab CoatFully buttoned, elastic cuffs.Provides a physical barrier against the static-cling of the nitroaromatic powder to street clothing.

Self-Validating Operational Protocols

Standard operating procedures often fail because they lack built-in validation. The following protocol for weighing and preparing a stock solution ensures that every safety step is actively verified before proceeding.

Protocol: Safe Weighing and Stock Solution Preparation Objective: Safely weigh the dry powder and dissolve it in an organic solvent without aerosol exposure.

  • Step 1: Engineering Control Validation

    • Action: Verify the chemical fume hood monitor reads between 0.4 and 0.6 m/s.

    • Causality: Too low, and toxic aerosols escape into the lab. Too high, and turbulent air will blow the fine nitroimidazole powder out of the weigh boat.

    • Validation: Tape a small piece of tissue to the bottom of the sash; it should pull gently and steadily inward.

  • Step 2: PPE Integrity Check

    • Action: Don double nitrile gloves. Roll the cuff of the outer glove tightly to trap air and inspect for micro-punctures.

    • Causality: Micro-punctures allow solvents to carry the lipophilic nitroimidazole directly into the bloodstream.

    • Validation: The glove holds pressure without deflating.

  • Step 3: Static-Neutralized Weighing

    • Action: Use an anti-static gun (e.g., Zerostat) on the plastic weigh boat before transferring the powder.

    • Causality: Nitroaromatic powders generate high static electricity. An untreated weigh boat will cause the powder to repel and aerosolize upon transfer.

    • Validation: The powder transfers smoothly without clinging to the spatula or flying out of the boat.

  • Step 4: In-Situ Dissolution

    • Action: Do not move the dry powder out of the hood. Transfer the weighed powder into a pre-labeled vial, and add the solvent (e.g., DMSO) inside the fume hood[4].

    • Causality: Wetting the powder immediately eliminates the inhalation hazard. Once in solution, the primary risk shifts from inhalation to dermal exposure.

    • Validation: Visually confirm complete dissolution (no floating particulates) before capping the vial and removing it from the hood.

  • Step 5: Decontamination

    • Action: Wipe the balance and hood surface with a tissue dampened with 70% isopropanol, followed by a water wipe.

    • Causality: Isopropanol dissolves residual lipophilic nitroimidazole, while the water wipe removes any remaining solvent residue, ensuring a safe workspace for the next user.

Emergency Response & Disposal Plans

  • Spill Response: Never dry-sweep a nitroimidazole powder spill, as this will immediately aerosolize the compound[5]. Cover the spill with a damp absorbent pad (using water or a mild solvent depending on the surface) to trap the dust. Wearing full PPE, carefully scoop the material into a hazardous waste container.

  • Waste Disposal: Collect all contaminated consumables (weigh boats, pipette tips, outer gloves) in a sealed, labeled hazardous waste container. Incineration is the strictly preferred disposal method for nitroaromatics to ensure complete destruction of the biologically active nitro group. Do not flush down the sink under any circumstances.

References

  • Title: Mechanism of action of some bioreducible 2-nitroimidazoles: comparison of in vitro cytotoxicity and ability to induce DNA strand breakage | Source: PubMed | URL: [Link]

  • Title: Mechanisms of selective toxicity of metronidazole and other nitroimidazole drugs | Source: British Journal of Venereal Diseases (via PubMed Central) | URL: [Link]

  • Title: Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents | Source: Der Pharma Chemica | URL: [Link]

Sources

×

Retrosynthesis Analysis

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Min. plausibility 0.01
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Reactant of Route 1
Reactant of Route 1
1H-Imidazole, 1-(2-methylphenyl)-4-nitro-
Reactant of Route 2
Reactant of Route 2
1H-Imidazole, 1-(2-methylphenyl)-4-nitro-

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